Product packaging for 8-Fluorochroman-4-one(Cat. No.:CAS No. 111141-00-5)

8-Fluorochroman-4-one

Cat. No.: B053088
CAS No.: 111141-00-5
M. Wt: 166.15 g/mol
InChI Key: FKDMFDMYQZIZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Fluorochroman-4-one is a versatile and high-value fluorinated organic building block of significant interest in medicinal chemistry and neuroscience research. This compound features a chromanone scaffold, a privileged structure in drug discovery, strategically functionalized with a fluorine atom at the 8-position. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, making this compound an essential synthon for the development of novel bioactive molecules. Its primary research applications include serving as a key precursor in the synthesis of analogs for studying neurological targets, such as monoamine oxidase (MAO) enzymes and various neurotransmitter receptors. Researchers utilize this compound to explore structure-activity relationships (SAR) and to create fluorinated derivatives for potential use as positron emission tomography (PET) radiotracers, enabling non-invasive imaging and study of biological processes in the brain. The mechanism of action for derivatives stemming from this core structure is highly dependent on the final synthesized compound, but often involves modulation of enzymatic activity or receptor binding affinity, providing crucial insights for the development of next-generation central nervous system (CNS) active agents and other therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO2 B053088 8-Fluorochroman-4-one CAS No. 111141-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDMFDMYQZIZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553204
Record name 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111141-00-5
Record name 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Fluorochroman-4-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 8-Fluorochroman-4-one, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Chroman-4-one Scaffold and Fluorine Substitution

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] These heterocyclic compounds, characterized by a fused benzene and dihydropyranone ring system, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

The strategic introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties.[3][4][5] In the context of drug design, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The placement of a fluorine atom at the 8-position of the chroman-4-one ring system is anticipated to impart unique electronic and steric properties, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Structure this compound structureN/A
Molecular Formula C₉H₇FO₂N/A
Molecular Weight 166.15 g/mol N/A
CAS Number 111141-00-5N/A
Appearance White to off-white solid (predicted)N/A
Melting Point 84-87 °C (predicted)N/A
Boiling Point 280.0 ± 40.0 °C (predicted)N/A
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane.N/A

Synthesis and Purification

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A common and effective method involves the cyclization of 3-(2-fluorophenoxy)propionic acid.

Synthetic Pathway

The logical flow of the synthesis is depicted in the following workflow diagram.

Synthesis_Workflow Start 3-(2-Fluorophenoxy)propionic Acid Step1 Activation with Thionyl Chloride or Oxalyl Chloride Start->Step1 Reagent Intermediate 3-(2-Fluorophenoxy)propionyl Chloride Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Intermediate->Step2 Reaction Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3-(2-Fluorophenoxy)propionic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-(2-fluorophenoxy)propionic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

  • Friedel-Crafts Acylation: Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds.[6][7] The choice of solvent is critical for successful purification.[8]

Protocol for Recrystallization:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating ether oxygen, leading to characteristic chemical shifts and coupling patterns. The methylene protons at positions 2 and 3 will appear as triplets due to coupling with each other.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-4) will appear significantly downfield. The carbon atom attached to the fluorine (C-8) will exhibit a large one-bond C-F coupling constant.

Expected NMR Data Summary:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H-57.8 - 8.0d~8.0
H-67.0 - 7.2t~8.0
H-77.2 - 7.4d~8.0
H-24.5 - 4.7t~6.5
H-32.8 - 3.0t~6.5
¹³C NMR
C-4 (C=O)190 - 195s-
C-8a155 - 160dJ(C-F) ~240-250
C-5130 - 135dJ(C-F) ~5-10
C-6120 - 125dJ(C-F) ~3-5
C-7125 - 130dJ(C-F) ~15-20
C-4a120 - 125s-
C-8115 - 120dJ(C-F) ~5-10
C-265 - 70t-
C-335 - 40t-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group and the C-F bond.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1680C=O (Aryl ketone) stretching
~1600, ~1480C=C (Aromatic) stretching
~1250C-O (Aryl ether) stretching
~1100-1000C-F stretching
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern will likely involve the loss of small molecules such as CO and C₂H₄, as well as characteristic fragmentation of the chromanone ring.

Expected Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ (m/z 166) Frag1 [M - CO]⁺˙ (m/z 138) M->Frag1 - CO Frag2 [M - C₂H₄]⁺˙ (m/z 138) M->Frag2 - C₂H₄ (RDA) Frag3 [M - CO - C₂H₂]⁺˙ (m/z 112) Frag1->Frag3 - C₂H₂

Caption: Predicted mass spectrometry fragmentation of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around the carbonyl group and the activated aromatic ring. These reactive sites provide opportunities for a variety of chemical transformations to generate a library of derivatives for biological screening.

Key Reaction Pathways

Reactivity_Pathways cluster_carbonyl Carbonyl Group Reactions cluster_aromatic Aromatic Ring Reactions Start This compound Reduction Reduction (e.g., NaBH₄) → 8-Fluorochroman-4-ol Start->Reduction Wittig Wittig Reaction → 4-Alkylidene-8-fluorochroman Start->Wittig Condensation Condensation with Aldehydes → 3-Benzylidene-8-fluorochroman-4-one Start->Condensation EAS Electrophilic Aromatic Substitution (Nitration, Halogenation) Start->EAS

References

An In-Depth Technical Guide to 8-Fluorochroman-4-one: Chemical Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluorochroman-4-one is a fluorinated heterocyclic compound belonging to the chromanone class. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active natural products and synthetic compounds.[1][2] The introduction of a fluorine atom to this scaffold can significantly modulate its physicochemical and pharmacological properties, making this compound a molecule of considerable interest in drug discovery and development.[3] Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and potential applications of this compound.

Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 8-fluoro-2,3-dihydro-4H-chromen-4-one . Its chemical structure consists of a benzene ring fused to a dihydropyranone ring, with a fluorine atom substituted at the 8th position of the chroman core.

Molecular Formula: C₉H₇FO₂

Molecular Weight: 166.15 g/mol

CAS Number: 111141-00-5

Below is a 2D representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₇FO₂N/A
Molecular Weight 166.15 g/mol N/A
Appearance Solid
LogP (predicted) 1.5 - 2.5Estimated based on related structures
Aqueous Solubility Sparingly solubleEstimated based on LogP
Hydrogen Bond Donors 0N/A
Hydrogen Bond Acceptors 2N/A
Rotatable Bonds 0N/A

Synthesis of this compound

The synthesis of chroman-4-ones typically proceeds via a two-step sequence: a Friedel-Crafts acylation followed by an intramolecular cyclization. This approach can be adapted for the synthesis of this compound from commercially available starting materials.

Synthesis Workflow

G start 2-Fluorophenol step1 Friedel-Crafts Acylation with 3-chloropropionyl chloride start->step1 intermediate 3-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-1-one step1->intermediate step2 Intramolecular Cyclization (Base-mediated) intermediate->step2 product This compound step2->product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2-Fluorophenol

  • Rationale: This step introduces the three-carbon chain necessary for the subsequent cyclization. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to activate the 3-chloropropionyl chloride for electrophilic aromatic substitution on the electron-rich 2-fluorophenol ring. The reaction is typically performed in an inert solvent to prevent side reactions.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise.

    • After stirring for 15 minutes, add a solution of 2-fluorophenol (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Rationale: A base is used to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the six-membered dihydropyranone ring.

  • Procedure:

    • Dissolve the purified 3-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-1-one (1.0 eq.) in a suitable solvent such as ethanol or acetone.

    • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2.0 eq.), to the solution.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine atom. The two methylene groups of the dihydropyranone ring will appear as two triplets in the upfield region (δ 2.5-4.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will have the most downfield chemical shift (around δ 190 ppm). The aromatic carbons will resonate in the δ 110-160 ppm region, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). The two aliphatic carbons will appear in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of small molecules such as CO, and cleavage of the dihydropyranone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. Other characteristic peaks will include C-F stretching, aromatic C=C stretching, and C-O-C stretching vibrations.[4]

Applications in Drug Discovery and Development

The chroman-4-one scaffold is a versatile template for the design of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The incorporation of fluorine can enhance these activities and improve the pharmacokinetic profile of drug candidates.

8-Fluorochroman-4-amine, a derivative of this compound, is utilized as a key intermediate in the synthesis of biologically active compounds targeting neurological and psychiatric disorders.[6] This suggests that this compound itself is a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets. Its fluorinated chroman core is of interest for developing new therapeutic agents with improved metabolic stability and bioavailability.[6]

Conclusion

This compound is a chemically interesting and synthetically accessible molecule with significant potential in medicinal chemistry. Its unique combination of a privileged chromanone scaffold and a strategically placed fluorine atom makes it an attractive starting point for the development of novel drug candidates. The synthetic route outlined in this guide provides a reliable method for its preparation, and the predicted analytical data serves as a useful reference for its characterization. Further exploration of the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.

References

8-Fluorochroman-4-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Fluorochroman-4-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, offers a detailed, field-proven synthesis protocol, and provides an in-depth analysis of its spectroscopic characteristics. The causality behind experimental choices and the importance of this compound as a building block in the synthesis of more complex, biologically active molecules are discussed. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development, providing the necessary technical information to handle, synthesize, and characterize this versatile compound.

Introduction and Significance

Chroman-4-ones are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of a fluorine atom into the chromanone scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the fluorine atom at the 8-position can influence the electronic and steric properties of the molecule, making it a valuable synthon for targeted drug design. Understanding the synthesis and detailed characterization of this compound is therefore paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 111141-00-5--INVALID-LINK--
Molecular Formula C₉H₇FO₂--INVALID-LINK--
Molecular Weight 166.15 g/mol --INVALID-LINK--
Appearance Expected to be a solidGeneral knowledge on similar compounds
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from the structure
Melting Point Not explicitly reported, but related fluorinated chromanones have melting points in the range of 50-100 °C.General knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of chroman-4-ones can be achieved through various methods. A common and effective approach is the intramolecular Friedel-Crafts cyclization of a corresponding 3-(fluorophenoxy)propanoic acid. This method is reliable and generally proceeds with good yield.

Reaction Scheme

Synthesis 2-Fluorophenol 2-Fluorophenol 3-(2-Fluorophenoxy)propanoic acid 3-(2-Fluorophenoxy)propanoic acid 2-Fluorophenol->3-(2-Fluorophenoxy)propanoic acid 1. NaOH, H2O 2. 3-Bromopropanoic acid This compound This compound 3-(2-Fluorophenoxy)propanoic acid->this compound Polyphosphoric acid (PPA), Heat

Caption: Synthesis of this compound via intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Step 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

  • Materials:

    • 2-Fluorophenol

    • Sodium hydroxide (NaOH)

    • 3-Bromopropanoic acid

    • Water

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluorophenol in an aqueous solution of sodium hydroxide. The formation of the sodium phenoxide is crucial as it activates the oxygen for nucleophilic attack.

    • To this solution, add 3-bromopropanoic acid dropwise at room temperature. The reaction is an O-alkylation, where the phenoxide displaces the bromide ion.

    • Heat the reaction mixture under reflux for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, precipitating the 3-(2-fluorophenoxy)propanoic acid.

    • Extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. This product can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Materials:

    • 3-(2-Fluorophenoxy)propanoic acid

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Dichloromethane

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Add 3-(2-fluorophenoxy)propanoic acid to polyphosphoric acid (PPA) in a round-bottom flask. PPA serves as both the acidic catalyst and the solvent for this reaction. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a more effective alternative, allowing for lower reaction temperatures.

    • Heat the mixture with stirring. The temperature required will depend on the specific substrate and acid catalyst used, but typically ranges from 80 to 120 °C. The reaction involves the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the fluorinated benzene ring, followed by cyclization. The fluorine atom directs the cyclization to the ortho and para positions, with the formation of the six-membered ring being sterically and electronically favored.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the hot reaction mixture onto crushed ice to quench the reaction and hydrolyze the PPA.

    • Extract the product with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is critical for confirming its structure and purity. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Aromatic Protons (H5, H6, H7): These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The fluorine at position 8 will cause splitting of the adjacent proton (H7) and will also influence the chemical shifts of H5 and H6. The coupling patterns will be complex due to H-H and H-F couplings.

  • Methylene Protons (H2): The protons on the carbon adjacent to the ether oxygen (C2) will appear as a triplet around δ 4.5 ppm.

  • Methylene Protons (H3): The protons on the carbon adjacent to the carbonyl group (C3) will appear as a triplet around δ 2.8 ppm.

For comparison, the related compound 7-hydroxychroman-4-one shows signals at δ 4.45 (t, 2H, H-2) and 2.66 (t, 2H, H-3) ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C4): The carbonyl carbon will be the most downfield signal, expected around δ 190-200 ppm.

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will appear in the range of δ 110-160 ppm. The carbon directly attached to the fluorine (C8) will show a large C-F coupling constant.

  • Methylene Carbon (C2): The carbon adjacent to the ether oxygen will appear around δ 60-70 ppm.

  • Methylene Carbon (C3): The carbon adjacent to the carbonyl group will appear around δ 30-40 ppm.

In the related 8-fluoro-3,4-dihydroisoquinoline, the carbon attached to fluorine shows a large coupling constant (d, JCF = 258 Hz).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group. For comparison, 7-((3,5-Dimethylbenzyl)oxy)chroman-4-one shows a C=O stretch at 1680 cm⁻¹.[1]

  • C-F Stretch: A strong absorption band for the C-F bond is expected in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretch: Medium intensity bands will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption corresponding to the ether C-O bond will be present in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M+): The molecular ion peak should be observed at m/z = 166.15.

  • Fragmentation: Common fragmentation patterns for chromanones involve the loss of CO (28 Da) and retro-Diels-Alder reactions of the heterocyclic ring. The presence of the fluorine atom will also influence the fragmentation pattern.[3][4]

Reactivity and Applications in Drug Discovery

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone at the 4-position is a key functional handle for various chemical transformations.

Reactivity cluster_0 Key Transformations This compound This compound 8-Fluorochroman-4-ol 8-Fluorochroman-4-ol This compound->8-Fluorochroman-4-ol Reduction (e.g., NaBH4) Substituted Chromanes Substituted Chromanes This compound->Substituted Chromanes Wittig Reaction / Grignard Addition Functionalized Chromanones Functionalized Chromanones This compound->Functionalized Chromanones Alpha-functionalization

Caption: Key reactions of this compound for further synthetic elaboration.

  • Reduction: The ketone can be readily reduced to the corresponding alcohol, 8-fluorochroman-4-ol, using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

  • Condensation Reactions: The alpha-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as aldol and Claisen condensations, to build more complex carbon skeletons.

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of tertiary alcohols.

  • Formation of Heterocycles: The chromanone scaffold can be used as a starting point for the synthesis of other heterocyclic systems, such as pyrazoles and isoxazoles, by reacting the ketone with appropriate reagents.

The incorporation of the 8-fluoro-chromanone motif has been explored in the development of various therapeutic agents, including but not limited to, inhibitors of various enzymes and receptor modulators. The fluorine atom can enhance binding affinity through favorable interactions with the target protein and can also block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents. Its synthesis via intramolecular Friedel-Crafts cyclization is a robust and scalable method. A comprehensive understanding of its spectroscopic properties is essential for its unambiguous identification and for ensuring its purity in subsequent synthetic transformations. This technical guide provides a solid foundation for researchers and scientists to confidently work with this important fluorinated heterocyclic compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for 8-Fluorochroman-4-one, a fluorinated heterocyclic ketone of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound belongs to the chromanone class of compounds, which are characterized by a benzene ring fused to a dihydropyranone ring. The presence of a fluorine atom at the 8-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules. Accurate interpretation of its spectroscopic data is the cornerstone of its chemical characterization and quality control in synthetic processes.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the chromanone core is used.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and aromatic regions. The methylene protons at C2 and C3, being diastereotopic, are expected to appear as distinct multiplets. The aromatic protons will exhibit splitting patterns influenced by both homo- and heteronuclear coupling with the adjacent fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~7.70dd1HH-5J = 7.9, 1.6 Hz
~7.35m1HH-7
~7.05t1HH-6J = 8.0 Hz
~4.60t2HH-2J = 6.5 Hz
~2.85t2HH-3J = 6.5 Hz

Note: These are predicted values based on known substituent effects and data from similar chromanone structures.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon (C4) is expected to be the most downfield signal. The carbon directly attached to the fluorine (C8) will exhibit a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~191.0C4 (C=O)
~158.0 (d, ¹JCF ≈ 250 Hz)C8
~155.0C4a
~136.0C6
~125.0C8a
~122.0C5
~118.0 (d, ²JCF ≈ 20 Hz)C7
~67.0C2
~37.0C3

Note: These are predicted values. Actual chemical shifts and coupling constants can vary with solvent and other experimental conditions.[3][4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom at the C8 position. Its chemical shift will be characteristic of an aryl fluoride.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)
~ -115 to -125

Note: Chemical shifts are referenced to CFCl₃. The exact shift is dependent on the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions in the IR spectrum of this compound are expected to be from the carbonyl group, the aromatic ring, and the C-F bond.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1680StrongC=O (ketone) stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch (ether)
~1100StrongC-F stretch

The strong absorption around 1680 cm⁻¹ is a definitive indicator of the conjugated ketone. The presence of a strong band around 1100 cm⁻¹ is characteristic of the C-F stretching vibration.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇FO₂), the expected molecular weight is approximately 166.15 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 166

  • Key Fragments:

    • m/z = 138: Loss of CO (carbonyl group)

    • m/z = 123: Retro-Diels-Alder fragmentation, loss of C₂H₄O

    • m/z = 109: Loss of F and CO

The molecular ion peak at m/z 166 should be clearly visible. Fragmentation is likely to initiate via cleavage of the heterocyclic ring, with a characteristic retro-Diels-Alder pathway being a plausible fragmentation route for chromanones.[7][8]

MS_Fragmentation M This compound [M]⁺˙ m/z = 166 F1 [M - CO]⁺˙ m/z = 138 M->F1 - CO F2 [M - C₂H₄O]⁺˙ m/z = 123 M->F2 - C₂H₄O (RDA) F3 [M - F - CO]⁺ m/z = 109 F1->F3 - F

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay (d1): 1 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: zg30

    • Spectral width: 200 ppm

    • Number of scans: 64

    • Relaxation delay (d1): 1 s

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Instrument: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis.

  • Acquisition (EI mode):

    • Ionization energy: 70 eV

    • Mass range: m/z 40-400

    • Scan speed: 1 scan/s

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the known structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS techniques. This guide provides the foundational data and protocols necessary for the unambiguous identification and quality assessment of this important fluorinated heterocyclic compound. The predicted data serves as a reliable reference for researchers, while the detailed experimental procedures ensure the acquisition of high-quality, reproducible results.

References

A Comprehensive Technical Guide to the Solubility and Stability of 8-Fluorochroman-4-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Physicochemical Landscape of a Novel Fluorinated Chromanone

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. 8-Fluorochroman-4-one, a fluorinated derivative of the chromanone scaffold, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such derivatives highly attractive candidates for novel therapeutics.[1]

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to present a robust predictive framework. Herein, we will explore its anticipated physicochemical properties, a theoretical solubility profile in common laboratory solvents, and plausible degradation pathways under various stress conditions. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers to generate reliable data and make informed decisions in their development programs.

Physicochemical Properties of this compound: A Predictive Assessment

A molecule's inherent properties govern its behavior in solution and its susceptibility to degradation. For this compound, we can predict a number of these key characteristics based on its structure.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
Appearance White to off-white solid[2]
Melting Point 84-87 °C[2][3]
Boiling Point (Predicted) 280.0 ± 40.0 °C[2][3]
Density (Predicted) 1.297 ± 0.06 g/cm³[2][3]
pKa (Predicted) ~11.5 (for the α-proton)Based on the pKa of similar ketones, the α-protons to the carbonyl are weakly acidic. The fluorine substitution is unlikely to significantly alter this.
logP (Predicted) ~1.8 - 2.2The chromanone core is moderately lipophilic. The fluorine atom will increase lipophilicity. This prediction is based on computational models and values for similar structures.[4]

Solubility Profile: A Theoretical and Practical Framework

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[5] The solubility of this compound is expected to be influenced by the polarity of the solvent, with better solubility in organic solvents compared to aqueous media.

Predicted Solubility in Common Laboratory Solvents

The following table provides a predicted solubility profile for this compound at ambient temperature (20-25°C). These estimations are based on the principle of "like dissolves like," considering the molecule's moderate polarity and the predicted logP.

SolventPolarity IndexPredicted Solubility (mg/mL)Solubility Class
Water 9.0< 0.1Practically Insoluble
Methanol 6.610 - 30Soluble
Ethanol 5.230 - 100Freely Soluble
Isopropanol 4.330 - 100Freely Soluble
Acetonitrile 6.2> 100Very Soluble
Acetone 5.1> 100Very Soluble
Dichloromethane (DCM) 3.4> 100Very Soluble
Ethyl Acetate 4.330 - 100Freely Soluble
Tetrahydrofuran (THF) 4.2> 100Very Soluble
Dimethyl Sulfoxide (DMSO) 7.2> 100Very Soluble
N,N-Dimethylformamide (DMF) 6.4> 100Very Soluble
Toluene 2.41 - 10Sparingly Soluble
Hexane 0.0< 0.1Practically Insoluble
Experimental Determination of Solubility

To move from theoretical predictions to empirical data, two primary types of solubility assays are recommended: kinetic and thermodynamic.

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. This high-throughput method is invaluable for early-stage drug discovery.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 Create concentration gradient assay1 Add PBS (pH 7.4) to 96-well plate prep2->assay1 Transfer to assay plate assay2 Incubate (2h, RT, shaking) assay1->assay2 assay3 Measure Turbidity (Nephelometry) assay2->assay3 analysis1 Determine Highest Non-Precipitated Concentration assay3->analysis1

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium with its solid phase. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter or centrifuge at high speed to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent.

Stability Profile and Proposed Degradation Pathways

Assessing the chemical stability of a drug candidate is mandated by regulatory bodies and is crucial for determining its shelf-life and potential for generating toxic degradation products.[6][7] Forced degradation studies, where the compound is exposed to stress conditions more severe than those it would typically encounter, are used to identify likely degradation pathways.[8]

Predicted Stability and Degradation Pathways

Based on the chroman-4-one structure and the presence of a fluorine atom on the aromatic ring, the following degradation pathways are proposed:

  • Acidic Hydrolysis: The ether linkage in the chroman-4-one ring is susceptible to cleavage under strong acidic conditions and heat, potentially leading to the opening of the heterocyclic ring.

  • Basic Hydrolysis: Similar to acidic conditions, strong basic conditions can promote the cleavage of the ether bond.

  • Oxidative Degradation: The benzylic position (C2) of the chroman-4-one ring is a potential site for oxidation, which could lead to the formation of a chromone derivative or other oxidized species. The aromatic ring itself could also be susceptible to oxidation, though this is generally less likely.

  • Photodegradation: Aromatic ketones can be susceptible to photochemical reactions. Upon absorption of UV light, this compound could undergo various reactions, including radical-mediated degradation.

  • Thermal Degradation: While generally stable at ambient temperatures, high temperatures can induce decomposition. The C-F bond is very strong, but other bonds in the molecule may be more labile.[9][10]

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products compound This compound acid Acidic (e.g., HCl, heat) compound->acid Hydrolysis base Basic (e.g., NaOH, heat) compound->base Hydrolysis oxidation Oxidative (e.g., H₂O₂, heat) compound->oxidation Oxidation photo Photolytic (UV light) compound->photo Photochemical Reaction thermal Thermal (Heat) compound->thermal Decomposition ring_opened Ring-Opened Products acid->ring_opened base->ring_opened oxidized Oxidized Derivatives (e.g., Chromone) oxidation->oxidized polymeric Polymeric/Complex Degradants photo->polymeric thermal->polymeric

Caption: Proposed Degradation Pathways for this compound.

Experimental Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[3]

Protocol: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Sample Generation:

    • Acidic: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: Dissolve in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Dissolve in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

    • Thermal: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.

  • HPLC Method Parameters (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the parent compound, likely around 254 nm).

    • Injection Volume: 10 µL.

  • Method Optimization and Validation:

    • Analyze the stressed samples using the initial HPLC method.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Best Practices

  • Solubility: When interpreting solubility data, it is crucial to note the experimental conditions, including temperature, pH, and the nature of the solvent or buffer system. For ionizable compounds, solubility can be highly pH-dependent.

  • Stability: In forced degradation studies, the goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation. Mass balance should be assessed to ensure that all degradation products are accounted for. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of unknown degradation products.[12][13]

Conclusion

This compound is a promising scaffold in medicinal chemistry, and a comprehensive understanding of its solubility and stability is paramount for its successful development. This guide has provided a predictive framework for these properties, alongside detailed, actionable protocols for their experimental determination. By leveraging this information, researchers can de-risk their development programs, accelerate formulation development, and ensure the quality and safety of potential new medicines based on this and similar fluorinated heterocyclic structures.

References

The Emerging Therapeutic Potential of Fluorinated Chromanone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

A Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Element

In the landscape of medicinal chemistry, the chroman-4-one core is recognized as a "privileged scaffold."[1][2] Its rigid, bicyclic structure is a common feature in a multitude of naturally occurring compounds, particularly flavonoids, and serves as a robust framework for designing therapeutic agents.[1][2] The versatility of the chromanone template allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1]

The strategic incorporation of fluorine into this scaffold represents a powerful approach in modern drug design. Fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. Introducing fluorine or fluorine-containing groups (like trifluoromethyl) can enhance metabolic stability, increase membrane permeability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing both pharmacokinetic and pharmacodynamic profiles.[3][4]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by fluorinated chromanone derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed protocols to empower researchers in this promising field.

Anticancer Activity: Targeting Malignancy Through Multiple Pathways

Fluorinated chromanone derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines, including breast (MCF-7), lung (A549), prostate (DU-145), and colon (HT-29) cancers.[5][6][7][8] Their mechanism of action is multifaceted, often involving the simultaneous modulation of several key cellular pathways.

Mechanisms of Action
  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Studies have shown that certain fluorinated chromanones can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, treatment of HT-29 colon cancer cells with epiremisporine H, a chromone derivative, led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating the caspase-3 signaling cascade.[6]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[9] This prevents the cell from entering mitosis, thereby inhibiting tumor growth. This effect is often linked to the compound's ability to cause DNA damage.[9]

  • Enzyme Inhibition (SIRT2): Sirtuin 2 (SIRT2) is an enzyme that has emerged as a compelling target in cancer therapy due to its role in cell cycle regulation.[10][11] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[10][11] Several fluorinated chroman-4-one derivatives have been identified as potent and highly selective SIRT2 inhibitors, demonstrating antiproliferative effects in cancer cells.[7]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives exert their anticancer effects by inducing oxidative stress.[8][12] They can increase the intracellular levels of ROS, such as the superoxide anion radical, leading to cellular damage and contributing to the induction of apoptosis in cancer cells.[9][12]

Data Summary: Cytotoxicity of Fluorinated Chromanones
Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Epiremisporine H (3)HT-29 (Colon)21.17 ± 4.89[6]
Epiremisporine H (3)A549 (Lung)31.43 ± 3.01[6]
3-benzylideneflavanone (1)HCT 116 (Colon)~8-20[12]
Chromanone Derivative (6f)MCF-7 (Breast)<10[7]
Chromanone Derivative (6f)A549 (Lung)<10[7]
Chromanone Derivative (B2)A549 (Lung)Significantly lower than other lines[5]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity (colorimetric change) with cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well culture plate at a density of 5 × 10³ cells per well in 200 µL of complete medium. Incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the fluorinated chromanone compounds (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM). After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include wells with untreated cells as a control.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate reader. The viability of treated cells is calculated as a percentage relative to the untreated control cells.[6]

Visualization: Apoptosis Signaling Pathway

apoptosis_pathway Compound Fluorinated Chromanone Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by fluorinated chromanones.

Antimicrobial Activity: A Renewed Fight Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Fluorinated chromanones have emerged as promising candidates, exhibiting a broad spectrum of activity against various bacteria and fungi. The inclusion of fluorine often enhances potency by increasing membrane permeability and stability against metabolic degradation.

Mechanisms and Spectrum of Activity
  • Antibacterial Effects: These compounds have been tested against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[13] The substitution pattern on the chromanone ring is critical; for instance, the presence of iodine and fluorine has been shown to enhance activity.[13] The mechanism is thought to involve disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.[14][15]

  • Antifungal and Antibiofilm Activity: Several fluorinated chromanone derivatives have shown potent antifungal activity against multiple Candida species, including the highly resistant C. auris.[16] Crucially, they also inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antifungals.[16] This dual action makes them particularly attractive for treating persistent fungal infections.

Data Summary: Minimum Inhibitory Concentration (MIC) of Fluorinated Chromanones
CompoundS. aureus (µg/mL)S. pyogenes (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)Reference
5e 62.525062.5125
5h 25020062.5200
6c 25020012562.5
6f 62.5200500500
51 ---20[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Its systematic, quantitative nature allows for precise comparison between compounds.

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should be used as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Analysis & Follow-up Compound Synthesized Fluorinated Chromanones MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Strains Bacterial & Fungal Strains Strains->MIC Active Identify Active Compounds (Low MIC) MIC->Active Inactive Inactive Compounds MIC->Inactive Further Further Studies: - Biofilm Assay - Toxicity Assay Active->Further

Caption: Workflow for screening fluorinated chromanones for antimicrobial activity.

Antiviral Activity: Potent Action Against Influenza Virus

The search for novel antiviral agents is critical for pandemic preparedness. Fluorinated 2-arylchroman-4-ones have shown remarkable potential as anti-influenza agents.[17]

Key Findings and Structure-Activity Relationship

A study evaluating a series of fluorinated flavanone derivatives found potent activity against influenza A virus (H1N1).[17] The standout compound, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , exhibited an IC50 of 6 µM and a high selectivity index (SI) of 150.[17] The selectivity index (ratio of cytotoxic concentration to effective concentration) is a critical parameter, and a high value indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

This research highlights the importance of the fluorination pattern. The presence of fluorine atoms at both the C6 and C8 positions of the chromanone ring, combined with a trifluoromethyl group on the pendant phenyl ring, was crucial for the high activity observed.[17] This compound was also effective against other influenza strains, including A(H5N2) and influenza B, suggesting it could be a scaffold for developing broad-spectrum anti-influenza drugs.[17]

Data Summary: Anti-Influenza Activity of a Lead Compound
CompoundVirus StrainIC50 (µM)Selectivity Index (SI)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A (H1N1)6150[17]
"Influenza A (H5N2)-53[17]
"Influenza B-42[17]
Experimental Protocol: Plaque Reduction Assay

This assay is a functional test that measures the ability of a compound to inhibit the production of infectious virus particles. It is chosen for its ability to quantify the reduction in viral infectivity directly.

  • Cell Monolayer Preparation: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates to form a confluent monolayer.[17]

  • Viral Infection: Remove the growth medium and infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. The semi-solid overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow plaques to form.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. The plaques will appear as clear zones against the background of stained, uninfected cells.

  • Calculation: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neuroinflammation are underlying factors in a host of diseases, from metabolic disorders to neurodegeneration.[18] Fluorinated chromanones are being investigated for their potential to modulate these processes.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these scaffolds are often mediated by their ability to suppress the production of inflammatory mediators in activated immune cells (like macrophages). They have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][19] This is achieved by interfering with key inflammatory signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[18][20]

Neuroprotective Potential

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the ability to inhibit certain enzymes in the central nervous system is a key therapeutic strategy.[11][21] Chromone derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like dopamine.[22] MAO inhibitors are considered neuroprotective because their activity also produces hydrogen peroxide, which contributes to oxidative stress and neuronal damage.[21] By inhibiting MAO, these compounds can potentially preserve neurotransmitter levels and reduce oxidative damage, offering a dual therapeutic benefit.[22]

Visualization: NF-κB Pathway Inhibition

nfkb_pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Genes Activates Transcription Compound Fluorinated Chromanone Compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by fluorinated chromanones.

Conclusion and Future Perspectives

Fluorinated chromanone scaffolds represent a remarkably versatile class of compounds with a broad spectrum of demonstrable biological activities. The strategic incorporation of fluorine enhances their drug-like properties, leading to potent candidates in oncology, infectious disease, and the treatment of inflammatory and neurodegenerative disorders.

The research highlighted in this guide underscores the immense potential of this chemical space. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the substitution patterns on both rings of the chromanone scaffold to improve potency and selectivity for specific biological targets.[1]

  • Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies on lead compounds to ensure they possess favorable properties for in vivo efficacy.

  • Target Deconvolution: For compounds with potent phenotypic effects, identifying the precise molecular target(s) will be crucial for understanding their mechanism of action and for rational drug development.

By continuing to explore and refine these powerful molecules, the scientific community is well-positioned to translate the promise of fluorinated chromanones into the next generation of therapeutic agents.

References

The Chroman-4-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in heterocyclic chemistry and a highly valued scaffold in medicinal chemistry.[1][2] Its rigid, fused-ring system provides a three-dimensional architecture that is amenable to functionalization, allowing for the precise orientation of substituents to interact with biological targets. Structurally distinct from its chromone analogue by the saturation of the C2-C3 bond, this seemingly minor difference imparts significant variations in chemical reactivity and biological activity.[2][3] Found in a plethora of natural products, particularly flavonoids, and synthetic compounds, the chroman-4-one core is recognized as a "privileged structure" due to its recurring appearance in molecules exhibiting a wide spectrum of pharmacological effects.[1][4] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of the chroman-4-one core, offering field-proven insights for researchers engaged in drug design and development.

The Strategic Importance of the Chroman-4-one Scaffold

The utility of the chroman-4-one scaffold stems from its unique combination of structural and chemical properties. The fusion of a benzene ring with a dihydropyranone ring creates a conformationally restrained system that can serve as a rigid template for attaching various pharmacophoric groups.[5] This inherent rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

Furthermore, the scaffold contains multiple sites for chemical modification:

  • The Benzene Ring (A-Ring): Positions C5, C6, C7, and C8 can be substituted to modulate lipophilicity, electronic properties, and hydrogen-bonding capabilities.

  • The Dihydropyranone Ring (B-Ring): Positions C2 and C3 are chiral centers (unless C2 is unsubstituted and C3 has no substituents or is part of a double bond) that can be functionalized to explore stereospecific interactions with biological targets.

  • The C4-Carbonyl Group: This ketone functionality acts as a key hydrogen bond acceptor and a reactive handle for further derivatization into structures like oximes and hydrazones.[1]

This synthetic tractability allows for the creation of large, diverse chemical libraries for high-throughput screening and lead optimization.

Synthesis of the Chroman-4-one Core: Methodologies and Protocols

The construction of the chroman-4-one ring system has been the subject of extensive research, leading to a variety of efficient synthetic strategies.[6][7] The choice of method often depends on the desired substitution pattern. A prevalent and highly effective approach for generating 2-substituted chroman-4-ones involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[8]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2'-Hydroxyacetophenone P1 Base-Promoted Aldol Condensation R1->P1 Base (e.g., DIPA) EtOH, MW Heat R2 Aldehyde (R-CHO) R2->P1 Base (e.g., DIPA) EtOH, MW Heat P2 Intramolecular Oxa-Michael Addition P1->P2 Spontaneous Cyclization Prod 2-Substituted Chroman-4-one P2->Prod

Caption: General workflow for the synthesis of 2-substituted chroman-4-ones.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a validated procedure for the efficient, one-step synthesis of 2-alkyl-substituted chroman-4-ones.[8][9] The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: To a microwave synthesis vial, add the 2'-hydroxyacetophenone (1.0 equiv) and dissolve it in a minimal amount of anhydrous ethanol to create a 0.4 M solution.

  • Reagent Addition: Add the corresponding aldehyde (1.1 equiv) followed by DIPA (1.1 equiv) to the solution.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 160–170 °C for 1 hour with a fixed hold time. Causality Note: The high temperature facilitates the initial aldol condensation, while the base (DIPA) catalyzes the reaction. The subsequent intramolecular oxa-Michael addition is thermally driven and occurs rapidly to form the stable heterocyclic ring.

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with dichloromethane.

  • Aqueous Extraction: Transfer the diluted mixture to a separatory funnel. Wash sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally, brine. Trustworthiness Note: This washing sequence is critical. The NaOH wash removes unreacted phenolic starting material, the HCl wash neutralizes the DIPA base, and the water/brine washes remove residual salts, ensuring the purity of the crude product.

  • Drying and Concentration: Dry the separated organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-alkyl-chroman-4-one derivative.

Pharmacological Profile and Therapeutic Applications

The chroman-4-one scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities.

Anticancer Activity

Chroman-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against numerous human tumor cell lines.[2][10][11] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of apoptosis.

A notable target is Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in cell cycle regulation and tumorigenesis.[5] Inhibition of SIRT2 by chroman-4-one derivatives leads to antiproliferative effects in cancer cells.[12] For instance, compounds with an alkyl chain at the C2 position and electron-withdrawing groups at C6 and C8 have shown potent and selective SIRT2 inhibition.[8][9] Other derivatives exert their anticancer effects by generating intracellular reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and programmed cell death (apoptosis).[13][14]

G SIRT2 SIRT2 Enzyme Deacetylated Deacetylated Substrate SIRT2->Deacetylated Deacetylation Substrate Acetylated Substrate (e.g., α-tubulin, p53) Substrate->SIRT2 Proliferation Cell Proliferation & Survival Deacetylated->Proliferation Inhibitor Chroman-4-one SIRT2 Inhibitor Inhibitor->SIRT2 Apoptosis Antiproliferative Effect / Apoptosis Inhibitor->Apoptosis

Caption: SIRT2 inhibition by chroman-4-one derivatives leading to antiproliferative effects.

Table 1: Selected Anticancer Activity of Chroman-4-one Derivatives

Compound TypeCancer Cell LineActivity (IC₅₀)Reference
3-Benzylideneflavanone analogColon (LoVo)8-20 µM[13]
3-Benzylidene chroman-4-oneBreast (MCF-7)Dose-dependent[14]
Chroman-2,4-dione derivativeLeukemia (MOLT-4)24.4 ± 2.6 µM[11]
Thiochromanone derivativeVariousVaries[10]
Antimicrobial Activity

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Chroman-4-one derivatives have demonstrated significant potential in this area, with activity against a broad spectrum of bacteria and fungi.[3][15]

Derivatives have shown potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16][17] SAR studies have revealed that hydrophobic substituents at the C2 position and hydroxyl groups at C5 and C7 can enhance antibacterial activity.[17] In the realm of antifungal agents, certain chroman-4-ones and their related homoisoflavonoids are particularly effective against Candida species, with some compounds showing greater potency than the positive control.[3][18][19] Molecular modeling suggests these compounds may act by inhibiting key fungal enzymes like cysteine synthase or HOG1 kinase.[3][18]

Table 2: Antimicrobial Activity (MIC) of Selected Chroman-4-one Derivatives

Compound TypeMicroorganismActivity (MIC)Reference
Spiropyrrolidine-thiochromanoneB. subtilis, S. epidermis32 µg/mL[15]
2-Propyl-4-chromanolM. tuberculosis12.5 µg/mL[17]
7-Hydroxychroman-4-oneCandida speciesPotent[3][19]
2-Vinylchroman-4-oneMRSASignificant[16]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Chroman-4-one derivatives have been identified as potent anti-inflammatory agents.[20] Their mechanism often involves the suppression of pro-inflammatory mediators. Studies have shown that these compounds can downregulate the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21][22] This is achieved by inhibiting the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22] The upstream signaling pathway, Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK), has been identified as a key target for some of these compounds.[21][23]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Nuc Pro-inflammatory Gene Transcription MAPK->Nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nuc->Cytokines Inhibitor Chroman-4-one Derivative Inhibitor->MAPK

Caption: Inhibition of the TLR4/MAPK pathway by chroman-4-one derivatives.

Guiding Principles of Structure-Activity Relationships (SAR)

Systematic modification of the chroman-4-one scaffold has yielded crucial insights into the structural requirements for various biological activities.

G scaffold C2_label C2: Alkyl chains (3-5 carbons) enhance SIRT2 inhibition. [7] Hydrophobic groups boost antibacterial activity. [18] C2_label:w->scaffold:e C4_label C4: Carbonyl group is essential for SIRT2 inhibitory activity. [7] C4_label:w->scaffold:e C5_label C5: Hydroxyl group enhances antibacterial activity. [18] C5_label:e->scaffold:w C6C8_label C6/C8: Electron-withdrawing groups (e.g., Br) increase SIRT2 inhibition potency. [7] C6C8_label:e->scaffold:w

Caption: Key structure-activity relationship points on the chroman-4-one scaffold. (Note: A base image chromanone_base.png is required for the DOT script above to render correctly, showing the chemical structure with numbered positions.)

  • C2-Position: The nature of the substituent at C2 is critical. For SIRT2 inhibition, an alkyl chain of three to five carbons was found to be optimal.[9] Bulky groups directly attached to the ring tend to diminish inhibitory effect.[9] For antibacterial activity, hydrophobic substituents are generally favored.[17]

  • C3-Position: Introduction of substituents like benzylidene can confer potent antifungal, antioxidant, and anticancer properties.[14]

  • C4-Position: The integrity of the C4-carbonyl group is often essential. Its removal or modification can lead to a marked decrease in activity, particularly for SIRT2 inhibition, highlighting its role as a key pharmacophoric feature, likely as a hydrogen bond acceptor.[9]

  • A-Ring Positions (C5-C8): Substitution on the aromatic ring significantly modulates activity. Larger, electron-withdrawing groups (e.g., bromo) at positions C6 and C8 are favorable for SIRT2 inhibition.[9] Hydroxyl groups at C5 and C7 are often associated with enhanced antioxidant and antibacterial activities.[2][17]

Conclusion and Future Outlook

The chroman-4-one core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the rich pharmacological diversity of its derivatives make it an invaluable starting point for the design of novel therapeutic agents. The broad spectrum of activity—spanning anticancer, antimicrobial, and anti-inflammatory applications—ensures its continued relevance in addressing global health challenges.

Future research will likely focus on several key areas: developing more stereoselective synthetic methods to access enantiopure derivatives, exploring novel biological targets, and optimizing pharmacokinetic properties to improve the drug-like characteristics of potent lead compounds. As our understanding of disease pathways deepens, the rational design of new chroman-4-one analogues, guided by robust SAR data and computational modeling, will undoubtedly lead to the development of next-generation therapeutics.

References

The Strategic Imperative of Fluorine in Heterocyclic Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted roles that fluorine substitution plays in modulating the bioactivity of heterocyclic drug candidates. Moving beyond a simple halogen replacement, we explore the profound and often nuanced effects of fluorine on a molecule's physicochemical properties, including lipophilicity, pKa, metabolic stability, and conformational preference. Through a combination of mechanistic explanations, practical protocols, and illustrative case studies, this document serves as a technical resource for scientists seeking to harness the "fluorine advantage" in drug discovery and development.

Introduction: The Unique Role of Fluorine in Modern Drug Discovery

Over the past two decades, the prevalence of fluorine in approved pharmaceuticals has steadily increased, with over a quarter of all drugs now containing at least one fluorine atom.[1] This is no coincidence. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—offer medicinal chemists a powerful toolkit to fine-tune molecular properties.[2][3] When incorporated into heterocyclic rings, which are themselves present in the majority of bioactive compounds, these effects are amplified, allowing for subtle yet significant improvements in pharmacokinetic and pharmacodynamic profiles.[1][4][5]

This guide will dissect the causal relationships between fluorine substitution and bioactivity, providing the foundational knowledge required to make rational, data-driven decisions in the design of next-generation heterocyclic therapeutics.

The Physicochemical Consequences of Fluorine Substitution

The introduction of fluorine into a heterocyclic molecule can dramatically alter its behavior in a biological system. These changes are rooted in fundamental physicochemical modifications.

Modulating Lipophilicity and Permeability

A common misconception is that fluorination invariably increases lipophilicity. The reality is more complex and highly context-dependent.[6] A single fluorine atom substituted for a hydrogen on an aromatic or heterocyclic ring often leads to a slight increase in the partition coefficient (logP), which can enhance membrane permeability and improve absorption.[7] However, the introduction of fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, can have varied effects depending on the overall molecular environment.[6]

Causality: The high electronegativity of fluorine creates a strong dipole in the C-F bond. While this localized polarity might be expected to increase hydrophilicity, the low polarizability of the C-F bond reduces interactions with water molecules, often resulting in a net increase in lipophilicity.[8] This "polar hydrophobicity" is a key tool for enhancing a drug's ability to cross cellular membranes.[8]

Table 1: Effect of Fluorination on Lipophilicity (logP)

Parent Heterocycle Fluorinated Analog ΔlogP (Approx.) Implication
Pyridine 2-Fluoropyridine +0.25 Increased membrane permeability
Uracil 5-Fluorouracil -0.89 Increased aqueous solubility

| Benzene | Trifluoromethylbenzene | +0.88 | Significant increase in lipophilicity |

Data compiled from various sources for illustrative purposes.

Altering Electronic Properties and pKa

Fluorine's powerful electron-withdrawing inductive effect is one of its most impactful properties in drug design.[7][9] Placing fluorine near a basic nitrogen atom within a heterocycle will significantly lower its pKa, making it less basic.[2][9]

Causality: By withdrawing electron density, fluorine stabilizes the neutral form of a basic amine relative to its protonated (cationic) form. This shift can have profound consequences for a drug's behavior at physiological pH (approx. 7.4). A lower pKa can reduce unwanted ionization, which in turn can improve oral absorption and cell penetration, as the neutral form of a drug more readily crosses lipid membranes.[2][7]

Table 2: pKa Modulation by Fluorine Substitution

Compound Functional Group pKa Consequence
Aniline Amine 4.6 Mostly ionized at pH 7.4
4-Fluoroaniline Amine 4.66 Negligible change
2,3,4,5,6-Pentafluoroaniline Amine -0.26 Drastically reduced basicity
Piperidine Amine 11.1 Mostly ionized at pH 7.4

| 4-Fluoropiperidine | Amine | 10.4 | Reduced basicity, increased neutral form |

Data compiled from various sources for illustrative purposes.

Enhancing Metabolic Stability

One of the primary strategic uses of fluorine is to block metabolic "soft spots."[2][4][10] Many drug candidates fail due to rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver. These enzymes typically work by oxidizing electron-rich C-H bonds.[2]

Causality: Replacing a metabolically labile C-H bond with a C-F bond effectively armors that position against oxidative metabolism.[2][4][7] The C-F bond is significantly stronger and more resistant to enzymatic cleavage than a C-H bond.[2][3] This strategy is frequently employed at vulnerable positions, such as benzylic sites or on aromatic rings, to prevent hydroxylation and extend the drug's in vivo half-life.[4][11]

Diagram 1: Blocking Metabolic Oxidation

Below is a conceptual diagram illustrating how fluorine substitution can protect a molecule from metabolic attack by CYP450 enzymes.

G cluster_0 Pathway 1: Unsubstituted Heterocycle cluster_1 Pathway 2: Fluorinated Heterocycle Mol1 Drug-H (Metabolic Soft Spot) CYP450_1 CYP450 Enzyme Mol1->CYP450_1 Oxidation Metabolite1 Drug-OH (Inactive Metabolite) CYP450_1->Metabolite1 Excretion1 Rapid Excretion Metabolite1->Excretion1 Mol2 Drug-F (Fluorinated Site) CYP450_2 CYP450 Enzyme Mol2->CYP450_2 Attack Bioactivity Sustained Bioactivity Mol2->Bioactivity NoReaction Metabolism Blocked CYP450_2->NoReaction

Caption: Fluorine substitution at a metabolic hotspot blocks CYP450 oxidation, prolonging bioactivity.

Conformational Control and Binding Affinity

Fluorine can exert significant control over a molecule's three-dimensional shape, or conformation. This is achieved through stereoelectronic effects, such as the gauche effect, where the polar C-F bond influences the preferred dihedral angles of adjacent polar groups.[7][12]

Causality: By locking a molecule into its "bioactive conformation"—the specific shape required to bind effectively to its protein target—fluorine can significantly enhance binding affinity and potency.[4][7] This pre-organization reduces the entropic penalty of binding, leading to a more favorable interaction. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions within the target's binding pocket, further increasing affinity.[7][13]

Strategic Implementation: Synthetic and Evaluation Protocols

The successful application of fluorine in drug design requires robust synthetic methods and a systematic evaluation workflow.

Key Synthetic Strategies for Fluorination of Heterocycles

Introducing fluorine into a heterocyclic ring can be challenging.[14] The choice of method depends on the desired position and the electronic nature of the heterocycle.

  • Nucleophilic Aromatic Substitution (SNAr): This is a common method for electron-deficient heterocycles, where a leaving group (e.g., -Cl, -NO2) is displaced by a fluoride source like KF or CsF.[15]

  • Balz–Schiemann Reaction: This classic method converts an amino group on a heterocycle into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to install fluorine.[15]

  • Electrophilic Fluorination: Reagents like Selectfluor® are used to add fluorine to electron-rich heterocycles.[5]

  • Late-Stage Fluorination: Modern methods using transition-metal catalysis (e.g., Pd, Ag) allow for the introduction of fluorine at later stages of a synthetic sequence, which is highly valuable in drug discovery.[4][15]

Protocol: Palladium-Catalyzed Fluorination of a Heteroaryl Bromide

This protocol provides a representative example of a modern, late-stage fluorination reaction. It is a self-validating system where successful product formation confirms the efficacy of the catalyst, ligand, and fluoride source under the specified conditions.

Objective: To introduce a fluorine atom at an sp²-hybridized carbon of a heterocyclic core via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Heteroaryl Bromide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • BrettPhos Palladacycle (0.10 mmol, 10 mol%)

  • Silver(I) Fluoride (AgF) (2.0 mmol)

  • Toluene (anhydrous, 5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vial with stir bar

Methodology:

  • Preparation (Inert Atmosphere): Inside a glovebox, add the heteroaryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), BrettPhos Palladacycle (0.10 mmol), and AgF (2.0 mmol) to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5 mL of anhydrous toluene to the vial.

  • Reaction Setup: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Heating: Place the vial in a preheated oil bath or heating block at 110 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. Causality: Heating is necessary to overcome the activation energy of the catalytic cycle, particularly the reductive elimination step that forms the C-F bond.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Causality: Celite filtration efficiently removes the palladium catalyst and silver salts, simplifying purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated heterocycle.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic signal in the ¹⁹F NMR spectrum is a key validation step.

Experimental Workflow for Bioactivity Assessment

Evaluating the impact of fluorination requires a structured, multi-stage workflow. This process ensures that promising candidates are systematically vetted for both desired activity and acceptable drug-like properties.

Diagram 2: Workflow for Evaluating Fluorinated Drug Candidates

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation cluster_3 Decision Gate A Hypothesis Generation (e.g., Block Metabolism) B Synthesis of Fluorinated Analogs A->B C Primary Target Assay (Potency, IC50/EC50) B->C D Physicochemical Profiling (logP, pKa, Solubility) C->D E Metabolic Stability Assay (Microsomes, Hepatocytes) D->E F Off-Target/Toxicity Screening (e.g., hERG, CYP Inhibition) E->F G Pharmacokinetic (PK) Study (Half-life, Bioavailability) F->G H Efficacy Study (Animal Disease Model) G->H I Data Analysis & Candidate Selection H->I

Caption: A systematic workflow for the design, synthesis, and evaluation of fluorinated drug candidates.

Case Studies: Fluorinated Heterocycles in Action

The theoretical benefits of fluorination are best illustrated through real-world examples of successful drugs.

Voriconazole: A Triumph of Strategic Fluorination

Voriconazole (Vfend) is a triazole antifungal agent used to treat serious fungal infections.[16][17] Its structure features a fluorinated pyrimidine ring and a difluorophenyl group.[16][18]

  • Role of the 5-Fluoropyrimidine: The fluorine atom on the pyrimidine ring is crucial. It enhances the molecule's affinity for the target enzyme, fungal cytochrome P450 14α-demethylase, increasing its potency.[16]

  • Role of the 2,4-Difluorophenyl Group: This moiety serves multiple purposes. It contributes to the overall lipophilicity, aiding in cell penetration. Crucially, it also enhances metabolic stability, preventing rapid breakdown and ensuring therapeutic concentrations are maintained.[16]

The combination of these fluorinated heterocycles results in a potent, broad-spectrum antifungal with an improved pharmacokinetic profile compared to earlier-generation azoles.[16]

Celecoxib: Selectivity Driven by a Trifluoromethyl Group

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[19][20] Its structure is built around a central pyrazole heterocycle.

  • Role of the Trifluoromethyl (-CF₃) Group: The trifluoromethyl group at the 3-position of the pyrazole ring is essential for its selectivity.[19][20] The COX-2 active site has a larger, more accommodating side pocket compared to the COX-1 active site. The bulky and lipophilic -CF₃ group fits snugly into this side pocket, anchoring the drug and leading to potent and selective inhibition.[20] This selectivity is the basis for Celecoxib's improved gastrointestinal safety profile compared to non-selective NSAIDs.[19]

Table 3: Data Summary of Fluorinated Drugs vs. Non-fluorinated Predecessors

Drug Class Key Heterocycle Fluorine's Role Improvement Over Predecessor
Voriconazole Azole Antifungal Pyrimidine, Triazole Enhanced potency, metabolic stability Broader spectrum and activity against resistant strains (vs. Fluconazole)
Celecoxib NSAID Pyrazole Conferred COX-2 selectivity Reduced gastrointestinal side effects (vs. non-selective NSAIDs)

| Sitagliptin | DPP-4 Inhibitor | Piperazine, Triazole | Enhanced potency, metabolic stability | Improved pharmacokinetic profile and potency |

Conclusion and Future Perspectives

Fluorine is far more than a simple bioisostere for hydrogen. It is a strategic tool that, when applied with a deep understanding of its physicochemical effects, can transform a promising lead compound into a successful drug.[2][3][4] The judicious placement of fluorine on a heterocyclic scaffold can enhance potency, tune pKa for optimal absorption, block metabolic degradation, and enforce a bioactive conformation.[2][4][8]

The future of this field lies in the continued development of novel synthetic methodologies, particularly for late-stage and regioselective fluorination, which will provide even greater precision in drug design.[4][15] As our understanding of the subtle interplay between fluorine and biological systems grows, so too will our ability to rationally design safer, more effective heterocyclic medicines.

References

Whitepaper: A Senior Application Scientist's Guide to the In Silico ADMET Profiling of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Drug Development Professionals, Medicinal Chemists, and Computational Biologists Preamble: The imperative to "fail early, fail cheap" is a foundational principle in modern drug discovery.[1] The high attrition rates of promising compounds, often due to unfavorable pharmacokinetic or safety profiles, necessitate robust, early-stage screening.[2][3] In silico methodologies for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have transitioned from supplementary tools to indispensable components of the discovery pipeline.[1][4][5] This guide provides an in-depth, practical framework for conducting a comprehensive in silico ADMET assessment, using the novel compound 8-Fluorochroman-4-one as a case study. We will move beyond a simple checklist of predicted values, focusing instead on the causal logic behind tool selection, the interpretation of data within a drug development context, and the integration of multiple predictive models to build a holistic compound profile.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Before delving into complex pharmacokinetic predictions, a fundamental analysis of the molecule's physicochemical properties is essential. These properties are the primary determinants of a compound's behavior in a biological system.[6] For this analysis, we will evaluate this compound against established "rules of thumb" like Lipinski's Rule of Five, which provides an initial filter for potential oral bioavailability.[7][8]

Causality: Lipinski's rules are not absolute but are based on the observation that the majority of successful oral drugs are relatively small and moderately lipophilic molecules.[7][8] Adherence to these rules suggests a higher probability of passive diffusion across cell membranes, a key factor in oral absorption.[9][10]

Predicted Physicochemical Properties for this compound (Note: The following data are representative predictions generated for the purpose of this guide.)

PropertyPredicted ValueStandard GuidelineInterpretation
Molecular Weight180.16 g/mol < 500 g/mol [8]Pass: Low molecular weight is favorable for diffusion.
logP (Lipophilicity)1.85< 5[6]Pass: Optimal lipophilicity for membrane permeability.
Hydrogen Bond Donors0≤ 5[10]Pass: Favorable for avoiding low fat solubility.[8]
Hydrogen Bond Acceptors2≤ 10[10]Pass: Within the acceptable range to maintain solubility balance.
Drug-Likeness Compliant Zero Violations High: The compound exhibits a strong drug-like profile.

The In Silico ADMET Prediction Workflow

A robust in silico analysis relies on an integrated workflow, utilizing multiple specialized tools to build a composite profile. A single tool may provide a broad overview, but combining a general pharmacokinetic predictor with a dedicated toxicity model yields a more reliable and nuanced assessment. Our workflow prioritizes freely accessible, well-validated web servers to ensure the described protocols are reproducible in any research environment.[3]

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Parallel Prediction cluster_analysis Step 3: Data Synthesis & Analysis cluster_output Step 4: Integrated Assessment SMILES Obtain SMILES for This compound pkCSM pkCSM Web Server (Pharmacokinetics & General Tox) SMILES->pkCSM ProTox ProTox-II Web Server (Detailed Toxicity) SMILES->ProTox ADME_Profile Absorption Distribution Metabolism Excretion pkCSM->ADME_Profile Tox_Profile Hepatotoxicity Mutagenicity Cytotoxicity Immunotoxicity ProTox->Tox_Profile Final_Report Comprehensive ADMET Profile & Risk Assessment ADME_Profile->Final_Report Tox_Profile->Final_Report

Caption: High-level workflow for in silico ADMET profiling.

Pharmacokinetic Profile (ADME)

For the core ADME properties, we utilize pkCSM , a tool that employs graph-based structural signatures to train its predictive models.[11][12] This approach effectively captures atomic distance patterns and pharmacophoric features to predict a wide range of pharmacokinetic parameters.[13]

A: Absorption

Oral drug absorption is a complex process influenced by aqueous solubility and intestinal permeability.[14][15] We predict two key parameters: Caco-2 permeability, an in vitro model for human intestinal absorption, and overall Human Intestinal Absorption (HIA).

Absorption ParameterPredicted ValueUnitsInterpretation
Water Solubility (logS)-2.105log(mol/L)Good: The compound is predicted to be soluble.
Caco-2 Permeability1.255logPapp (10⁻⁶ cm/s)High: Values > 0.9 indicate high permeability.
Intestinal Absorption (HIA)95.5%% AbsorbedExcellent: High probability of being well-absorbed from the gut.
D: Distribution

Once absorbed, a drug's distribution determines its concentration at the target site versus other tissues. Key factors include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

Distribution ParameterPredicted ValueUnitsInterpretation
VDss (Steady State)0.211log(L/kg)Low: Suggests the drug will be primarily confined to the bloodstream.
BBB Permeability-0.950logBBLow: Unlikely to cross the blood-brain barrier.
CNS Permeability-2.541logPSLow: Unlikely to penetrate the Central Nervous System.
M: Metabolism

Drug metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system.[16][17] Predicting interactions with these enzymes is crucial for assessing potential drug-drug interactions (DDIs).[18] In silico models can predict whether a compound is a substrate or inhibitor of key CYP isoforms.[19]

Metabolism_Pathway cluster_cyp CYP450 Interaction Prediction cluster_results Predicted Outcome Molecule This compound CYP2D6 CYP2D6 Inhibitor? Molecule->CYP2D6 CYP3A4 CYP3A4 Inhibitor? Molecule->CYP3A4 Result2D6 No CYP2D6->Result2D6 Result3A4 Yes CYP3A4->Result3A4 DDI DDI Result3A4->DDI Potential for Drug-Drug Interactions

Caption: Predicted CYP450 interactions for this compound.

Metabolism ParameterPredictionInterpretation
CYP2D6 InhibitorNoLow risk of DDIs with drugs metabolized by CYP2D6.
CYP3A4 InhibitorYesHigh Risk: Potential for significant DDIs. CYP3A4 metabolizes ~30-50% of clinical drugs.[20]
E: Excretion

Excretion modeling predicts how a drug is cleared from the body, which is critical for determining its half-life.[21] Key parameters include the total clearance and whether the compound is a substrate for renal transporters like the Organic Cation Transporter 2 (OCT2).

Excretion ParameterPredicted ValueUnitsInterpretation
Total Clearance0.655log(ml/min/kg)Moderate clearance rate predicted.
OCT2 SubstrateNoNot likely to be a substrate for this key renal uptake transporter.

Toxicity Profile

For a more granular and robust toxicity assessment, we use ProTox-II . This webserver integrates multiple models, including those based on molecular similarity, pharmacophores, and fragment propensities, to predict a wide array of toxicity endpoints.[22][23] Its models are built on extensive data from both in vitro and in vivo assays.[24][25]

Toxicity EndpointPredictionConfidence ScoreInterpretation
Acute Toxicity
LD502500 mg/kg-Class 5: May be harmful if swallowed.
Organ Toxicity
HepatotoxicityInactive0.78Low Risk: Unlikely to cause drug-induced liver injury.
Genotoxicity
Mutagenicity (Ames)Inactive0.85Low Risk: Not predicted to be mutagenic.
Cellular Toxicity
CytotoxicityActive0.61Potential Risk: May cause cell damage; warrants further in vitro investigation.
ImmunotoxicityInactive0.89Low Risk: Unlikely to cause toxicity to the immune system.[26]

Experimental Protocol: Step-by-Step In Silico ADMET Analysis

This section provides a self-validating protocol for researchers to replicate this analysis. The use of publicly available, validated tools ensures trustworthiness and reproducibility.

Objective: To generate a comprehensive, predictive ADMET profile for a novel chemical entity (e.g., this compound).

Materials:

  • Canonical SMILES string of the test compound. For this compound: O=C1CC2=CC=CC(F)=C2OC1

  • Web access to the pkCSM server.

  • Web access to the ProTox-II server.

Methodology:

  • Pharmacokinetic & Initial Toxicity Prediction (pkCSM):

    • Step 1.1: Navigate to the pkCSM Pharmacokinetics Tool web interface.[12]

    • Step 1.2: Input the SMILES string for this compound into the prediction field.

    • Step 1.3: Submit the structure for prediction. The platform uses its graph-based signature models to calculate properties.[13]

    • Step 1.4: Systematically collate the output data from the "Absorption," "Distribution," "Metabolism," "Excretion," and "Toxicity" tabs into a summary table. Pay close attention to the units provided for each value.

  • Detailed Toxicity Prediction (ProTox-II):

    • Step 2.1: Navigate to the ProTox-II webserver.[22][23]

    • Step 2.2: Input the same SMILES string for this compound.

    • Step 2.3: Initiate the toxicity prediction. ProTox-II will compare the input against its 33 toxicity models.[22]

    • Step 2.4: From the results page, record the key predicted endpoints, including the LD50 class, hepatotoxicity, mutagenicity, cytotoxicity, and immunotoxicity. Note the confidence score associated with each prediction, as this indicates the reliability of the model for the given chemical space.

  • Integrated Data Analysis:

    • Step 3.1: Synthesize the data from both platforms into a single comprehensive profile.

    • Step 3.2: Evaluate the drug-likeness based on the initial physicochemical properties.

    • Step 3.3: Cross-reference predictions. For example, compare the general toxicity predictions from pkCSM with the more detailed endpoints from ProTox-II.

    • Step 3.4: Identify key risk factors based on the combined data. For this compound, the predicted inhibition of CYP3A4 and potential for cytotoxicity are the primary flags for further investigation.

Summary & Concluding Remarks

The in silico profile of this compound is largely favorable, particularly concerning its drug-like properties and predicted absorption. It demonstrates excellent intestinal absorption potential and is unlikely to pose a risk for mutagenicity or hepatotoxicity.

However, two primary areas of concern have been identified that demand prioritization in subsequent experimental validation:

  • CYP3A4 Inhibition: The strong prediction of CYP3A4 inhibition is a significant liability, given the enzyme's central role in drug metabolism.[20] This warrants immediate follow-up with in vitro enzyme inhibition assays.

  • Cytotoxicity: While the confidence score is moderate, the prediction of cytotoxic activity requires confirmation using relevant cell-based assays, such as an in vitro test against HepG2 cells.[26]

This guide demonstrates that a structured, multi-tool in silico workflow provides critical, actionable insights early in the drug discovery process. By understanding the causality behind the models and integrating data from specialized predictors, researchers can make more informed decisions, effectively prioritize resources, and ultimately increase the probability of developing safe and effective medicines.

References

A Theoretical Guide to the Electronic Effects of the 8-Fluoro Substituent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine at the C8-position of heterocyclic and polycyclic aromatic scaffolds represents a critical strategy in modern medicinal chemistry and materials science. This guide provides a comprehensive theoretical framework for understanding the profound and often non-intuitive electronic effects imparted by the 8-fluoro substituent. We will delve into the fundamental principles governing its dual electronic nature, explore robust computational methods for its characterization, and analyze its impact on key molecular properties such as basicity (pKa), molecular orbital energies, and reactivity. By synthesizing foundational theory with practical, field-proven insights, this document serves as a technical resource for professionals seeking to rationally design and optimize molecules by leveraging the unique properties of the 8-fluoro group.

The Unique Role of Fluorine in Molecular Design

The strategic incorporation of fluorine has become a cornerstone of modern drug discovery and materials science.[1] Its unique properties, stemming from its status as the most electronegative element with a small atomic radius, allow it to exert powerful electronic and conformational influences often unattainable with other halogens.[2][3][4] When placed at the C8-position of scaffolds like quinoline, quinolone, or purine, the fluoro group engages in complex peri-interactions, where through-bond inductive effects are coupled with potential through-space interactions, creating a unique local electronic environment.

The judicious placement of a fluorine atom can:

  • Modulate Basicity: The powerful electron-withdrawing nature of fluorine can significantly alter the pKa of nearby basic centers, a critical parameter for controlling the pharmacokinetic profile of a drug candidate.[2][5][6]

  • Enhance Metabolic Stability: By replacing a metabolically labile hydrogen atom, fluorine can block sites of enzymatic oxidation, thereby increasing the molecule's half-life.[1][2][3]

  • Influence Binding Affinity: Changes in the electronic distribution and conformation can profoundly impact how a molecule interacts with its biological target, potentially enhancing potency and selectivity.[3]

  • Tune Electronic Properties: In materials science, fluorine substitution is a key tool for lowering the HOMO and LUMO energy levels of organic semiconductors, which is crucial for optimizing charge injection and transport in devices like OLEDs.[7]

Understanding these effects from a theoretical standpoint is paramount for predictive molecular design, enabling researchers to rationalize observed phenomena and guide synthetic efforts more efficiently.

Fundamental Electronic Effects of the Fluoro Substituent

The electronic influence of a fluorine substituent is characterized by a powerful dichotomy: a strong electron-withdrawing inductive effect and a modest, context-dependent electron-donating resonance effect.

The Duality: Inductive (-I) vs. Resonance (+R) Effects

Due to its extreme electronegativity, fluorine strongly pulls electron density away from the atoms it is attached to through the sigma (σ) bond framework. This is known as the inductive effect (-I) .[8] In an aromatic system, this effect deactivates the ring towards electrophilic attack by lowering the electron density across the entire structure.

Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density back into the pi (π) system. This is the resonance effect (+R) . However, due to the poor energy and size match between the 2p orbitals of fluorine and the 2p orbitals of carbon, this resonance donation is significantly weaker than its inductive withdrawal. The net result is that fluorine is considered a deactivating group, yet it directs incoming electrophiles to the ortho and para positions.

Caption: Duality of Fluorine's Electronic Effects.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a powerful tool for quantifying the electronic effect of substituents on a reaction's rate or equilibrium constant.[9] The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent.

For fluorine, the Hammett constants reveal its dual nature:

  • σ_meta (σ_m): The value is large and positive, reflecting the dominant electron-withdrawing inductive effect, as resonance does not significantly impact the meta position.

  • σ_para (σ_p): The value is smaller and positive. This indicates that while the inductive effect is still dominant, it is partially offset by the electron-donating resonance effect at the para position.[10]

Table 1: Selected Hammett Substituent Constants

Substituent σ_meta (σ_m) σ_para (σ_p) Dominant Effect
-H 0.00 0.00 Neutral
-CH₃ -0.06 -0.16 Donating (-I, +R)
-F 0.34 0.05 Withdrawing (-I > +R)
-Cl 0.37 0.22 Withdrawing (-I > +R)
-CN 0.62 0.67 Withdrawing (-I, -R)
-NO₂ 0.73 0.78 Withdrawing (-I, -R)

Data sourced from various compilations.[11][12][13]

Theoretical Frameworks for Analysis

To accurately model the nuanced effects of the 8-fluoro substituent, modern computational chemistry provides a suite of powerful tools. These methods allow for the calculation of electronic structure, charge distribution, and orbital interactions with high fidelity.

Computational Chemistry Approaches
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost. For systems containing fluorine, a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is often employed. A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended to accurately describe the electronic structure and lone pairs of fluorine.[14][15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is an indispensable tool for translating the complex quantum mechanical wavefunction into a chemically intuitive Lewis structure picture.[16][17][18] It allows for the quantification of:

    • Natural Atomic Charges: Revealing the charge distribution across the molecule.

    • Donor-Acceptor Interactions: Specifically, the interaction between the fluorine lone pair orbitals (donors) and the antibonding orbitals of the aromatic ring (acceptors) can quantify the resonance effect. This is calculated using second-order perturbation theory.[14][16]

Protocol: Standard Workflow for Computational Analysis

A robust computational study of an 8-fluoro substituted molecule follows a standardized, self-validating workflow.

Step-by-Step Methodology:

  • Structure Preparation: Build the 3D structure of the molecule of interest (e.g., 8-fluoroquinoline) and its non-fluorinated parent compound using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides thermodynamic data like zero-point vibrational energy.

  • Property Calculation & Analysis: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties.

    • NBO Analysis: Calculate natural charges and analyze donor-acceptor interactions to probe inductive and resonance effects.

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize electron-rich and electron-poor regions, providing insights into reactivity and non-covalent interactions.

    • Frontier Molecular Orbitals (FMOs): Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nature of fluorine is expected to lower the energies of both orbitals.[7][8]

Caption: Standard Computational Workflow.

Case Study: The 8-Fluoroquinolone Scaffold

Fluoroquinolones are a major class of antibiotics where the electronic effects of fluorine substituents are critical for their antibacterial activity.[19][20][21] The 8-fluoro (or 8-chloro) substituent, in particular, has been shown to influence activity.[22][23]

Impact on pKa and Basicity

The quinoline scaffold contains a basic nitrogen atom (N1). The introduction of an 8-fluoro substituent has a profound impact on its basicity.

  • Mechanism of Action: The powerful -I effect of the 8-fluoro group withdraws electron density from the entire ring system. This withdrawal reduces the electron density on the N1 atom, making its lone pair less available to accept a proton.

  • Predicted Outcome: The pKa of 8-fluoroquinoline is significantly lower than that of unsubstituted quinoline. Computational pKa calculations can accurately predict this trend, which is a critical parameter in drug design as it affects solubility, membrane permeability, and interaction with the biological target.[3][5][6] Theoretical studies show that the presence of fluorine atoms lowers the energy of molecular orbitals, which can be correlated with changes in basicity.[8][24]

Through-Space Interactions

Beyond the classical through-bond inductive and resonance effects, the proximity of the 8-fluoro substituent to other parts of the molecule, such as the N1 lone pair or substituents at the 7-position, can lead to through-space interactions.[25] These can include:

  • Electrostatic Repulsion/Attraction: The negative electrostatic potential around the fluorine can interact with nearby atoms.

  • Orbital Overlap: Direct overlap between the lone pair orbitals of fluorine and adjacent atoms can occur, which can be dissected using NBO analysis.[26]

These through-space effects are often subtle but can have a significant impact on the molecule's preferred conformation and reactivity, aspects that are crucial for structure-activity relationship (SAR) studies.[22]

Conclusion

The 8-fluoro substituent is a powerful modulator of molecular properties, exerting its influence through a complex interplay of strong inductive withdrawal, weak resonance donation, and potential through-space interactions. Theoretical and computational studies provide an indispensable framework for dissecting these effects with high precision. By leveraging DFT calculations, NBO analysis, and MEP mapping, researchers can gain a deep, quantitative understanding of how this unique substituent alters pKa, charge distribution, and orbital energies. These insights are critical for the rational design of next-generation pharmaceuticals and advanced electronic materials, enabling scientists to predict and control molecular behavior with greater accuracy.

References

Literature Review of Research Involving 8-Fluorochroman-4-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic potential.[1][2] The strategic introduction of fluorine into drug candidates is a well-established method for enhancing metabolic stability, modulating electronic properties, and improving target affinity.[3][4] This technical guide provides a comprehensive literature review centered on 8-Fluorochroman-4-one, a specific analogue that, despite its high potential, remains underexplored in published research. By synthesizing data from structurally related chromanones, positional isomers, and fluorinated heterocycles, this review elucidates the probable synthetic pathways, chemical characteristics, and promising biological activities of this target molecule. We aim to provide a foundational resource for researchers, offering field-proven insights, detailed experimental protocols, and a logical framework for future investigation into this promising area of medicinal chemistry.

The Chroman-4-one Scaffold: Synthesis and Strategic Fluorination

The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[2][5] Its structural rigidity and synthetic tractability make it an ideal starting point for developing novel therapeutic agents. The introduction of a fluorine atom, particularly on the aromatic ring, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation, thereby increasing the drug's half-life.[3] Furthermore, fluorine's high electronegativity can alter pKa, improve binding interactions with target proteins, and enhance membrane permeability.

Proposed Synthesis of this compound

While direct synthetic procedures for this compound are not prevalent in the reviewed literature, a robust pathway can be extrapolated from established methods for analogous chromanones.[6][7] A highly plausible approach involves a two-step process beginning with 2-fluorophenol: (1) Friedel-Crafts acylation with 3-chloropropionic acid, followed by (2) intramolecular cyclization via nucleophilic substitution.

G cluster_intermediate Intermediate cluster_final Final Product start1 2-Fluorophenol reaction1 Step 1: Friedel-Crafts Acylation (e.g., TFMSA) start2 3-Chloropropionic Acid intermediate 3-Chloro-1-(2-fluoro-6-hydroxyphenyl) propan-1-one reaction2 Step 2: Intramolecular Cyclization (e.g., 2M NaOH) intermediate->reaction2 Proceeds to Cyclization final_product This compound reaction1->intermediate Forms Intermediate reaction2->final_product Yields Target

Caption: Proposed two-step synthesis of this compound.

This synthetic route is advantageous due to the commercial availability of starting materials and the generally high yields reported for similar cyclizations.[7] The choice of a strong acid like trifluoromethanesulfonic acid (TFMSA) for the acylation and a base like sodium hydroxide for the cyclization is critical for driving the reactions to completion.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted based on its structure and data from related compounds.

PropertyPredicted Value / CharacteristicRationale / Reference Analogs
Molecular Formula C₉H₇FO₂Based on core structure
Molecular Weight ~166.15 g/mol Calculated from formula
Appearance White to off-white solidTypical for chromanone derivatives[6]
¹H NMR Aromatic protons showing coupling to ¹⁹F; distinct triplets for C2 and C3 methylene protons.Based on standard chromanone spectra[6][8]
¹³C NMR Carbon directly bonded to fluorine (C8) will show a large ¹JCF coupling constant. Carbonyl carbon (C4) signal around 190 ppm.Characteristic C-F coupling patterns[8]
¹⁹F NMR A singlet or complex multiplet in the typical aryl fluoride region.Standard for fluorinated aromatics
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 166.Consistent with molecular weight

Biological Activity Profile: An Analysis of Structural Analogs

The therapeutic potential of this compound can be inferred by examining the biological activities of its close structural relatives. The chroman-4-one scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of effects.

Central Nervous System (CNS) Activity

Research into fluorinated chromans has yielded potent CNS-active agents. A notable study on 6-fluorochroman derivatives identified selective antagonists for the 5-HT1A serotonin receptor.[9] The introduction of an oxo group at the C-4 position (forming a chromanone) was found to be effective in improving receptor selectivity.[9]

  • Causality: The 5-HT1A receptor is a key target for anxiolytics and antidepressants. The fluorine atom likely enhances binding affinity within the receptor's active site, while the chromanone core provides the necessary structural orientation. It is highly probable that this compound would also exhibit affinity for serotonin receptors, though its specific subtype selectivity and agonist/antagonist profile would require empirical validation.

Anticancer and Cytotoxic Potential

The chroman-4-one skeleton is a common feature in compounds with significant anticancer activity.[2][10] For example, certain 3-benzylidene-4-chromanones have demonstrated potent cytotoxicity against various human cancer cell lines, including breast cancer and leukemia.[10][11] Other derivatives have been developed as telomerase inhibitors, targeting a key enzyme in cancer cell immortality.[12]

  • Mechanism Insight: Many chromanone-based anticancer agents function as kinase inhibitors or apoptosis inducers.[12][13] The planar aromatic portion of the molecule often engages in π-stacking interactions within ATP-binding pockets of kinases, while modifications on the heterocyclic ring allow for tuning of selectivity and potency. The electron-withdrawing nature of the fluorine at C8 could modulate the electronic density of the aromatic ring, potentially altering its binding characteristics with oncogenic targets like Rho-associated kinases (ROCKs).[13]

Antimicrobial Activity

Derivatives of chroman-4-one have shown promising activity against a range of pathogens, including bacteria and fungi.[6][14] One study highlighted that specific homoisoflavonoids and chroman-4-ones were particularly effective against Candida species.[6] Molecular modeling suggested that these compounds could inhibit key fungal enzymes like cysteine synthase or HOG1 kinase.[6]

  • SAR Insights: The antimicrobial activity of flavonoids and related structures is often linked to the substitution pattern on the aromatic ring.[6] Hydroxyl groups can enhance activity, while other substitutions modulate potency and spectrum. An 8-fluoro substituent could contribute to improved cell penetration in microbes and stronger interactions with target enzymes, making this a promising avenue for developing new antifungal or antibacterial agents.

Enzyme Inhibition in Neurodegenerative Diseases

The related chromen-4-one (chromone) scaffold has been extensively explored for treating Alzheimer's disease.[15][16] Synthetic derivatives have been shown to be potent, dual-binding inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology.[15] These compounds interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

  • Extrapolation to this compound: The core scaffold is clearly capable of fitting within the active site gorge of AChE. The 8-fluoro substitution could form favorable interactions (e.g., hydrogen bonds or dipole interactions) with amino acid residues in the active site, potentially leading to high inhibitory potency. This makes this compound a compelling candidate for screening in Alzheimer's-related assays.

Compound ClassBiological Target / ActivityKey FindingsPotential Role of 8-Fluoro GroupReference
6-Fluorochroman Derivatives 5-HT1A Receptor AntagonismC4-oxo group improves selectivity.Modulate receptor affinity and subtype selectivity.[9]
3-Benzylidene-4-chromanones Cytotoxicity (Anticancer)Potent against breast cancer cell lines.Enhance binding to oncogenic proteins.[10][11]
Chroman-4-one Derivatives Antifungal (e.g., Candida)Inhibit key fungal survival enzymes.Improve microbial cell penetration and target binding.[6]
Chromen-4-one Hybrids Acetylcholinesterase InhibitionDual binding to CAS and PAS sites.Form specific interactions within the enzyme active site.[15]

Future Research Workflow & Methodologies

The preceding analysis strongly suggests that this compound is a high-priority target for synthesis and biological evaluation. A logical research progression would involve synthesis, characterization, and a tiered screening approach.

G A Synthesis & Purification of this compound B Full Spectroscopic Characterization (NMR, MS, IR) A->B Verification C Primary Biological Screening (Broad Panel) B->C Qualification D CNS Receptor Binding (e.g., 5-HT Receptor Panel) C->D Tier 1 Evaluation E Anticancer Cytotoxicity (e.g., NCI-60 Panel) C->E Tier 1 Evaluation F Antimicrobial MIC Assays (Bacteria & Fungi Panels) C->F Tier 1 Evaluation G Enzyme Inhibition Assays (AChE, ROCK, etc.) C->G Tier 1 Evaluation H Hit Identification & Lead Compound Selection D->H Data Analysis E->H Data Analysis F->H Data Analysis G->H Data Analysis I Secondary Assays & Mechanism of Action Studies H->I Validation J SAR Studies: Derivatization & Optimization I->J Refinement

Caption: Logical workflow for the investigation of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is a self-validating system based on established chemical principles for the synthesis of related chromanones.

Objective: To synthesize this compound from 2-fluorophenol.

Materials:

  • 2-Fluorophenol

  • 3-Chloropropionic acid

  • Trifluoromethanesulfonic acid (TFMSA)

  • Sodium hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Friedel-Crafts Acylation

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluorophenol (1.0 eq) and 3-chloropropionic acid (1.1 eq) in a suitable solvent like DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (2.0 eq) dropwise, maintaining the temperature below 5 °C. Causality: This strong acid acts as a catalyst to promote the electrophilic acylation of the electron-rich phenol ring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a 2M aqueous solution of NaOH.

  • Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. Causality: The basic conditions deprotonate the phenolic hydroxyl group, creating a potent nucleophile that displaces the chloride on the propyl chain to form the heterocyclic ring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with 2M HCl until the pH is ~7.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

  • Confirm the structure and purity using NMR and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

  • Cell Culture: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

While direct experimental data on this compound is scarce, a comprehensive review of its structural analogs provides a compelling case for its potential as a versatile scaffold in drug discovery. The foundational chroman-4-one core is associated with a wide array of biological activities, including CNS, anticancer, and antimicrobial effects. The strategic placement of a fluorine atom at the C8 position is predicted to favorably modulate these properties, enhancing metabolic stability and target-specific interactions. The proposed synthetic routes are robust and feasible, and the outlined experimental workflows provide a clear path for future investigation. It is with high confidence that we recommend the synthesis and systematic biological evaluation of this compound as a fruitful endeavor for the discovery of novel therapeutic agents.

References

Commercial Availability and Strategic Sourcing of 8-Fluorochroman-4-one: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Fluorochroman-4-one, a fluorinated derivative of the chromanone scaffold, is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the resulting compounds, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth overview of the commercial availability of this compound, offering a technical resource for researchers, scientists, and professionals involved in drug discovery and development to inform their procurement and research strategies. The chroman-4-one core itself is a privileged structure, forming the basis for numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2].

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
Chemical Name 8-Fluoro-2,3-dihydro-4H-chromen-4-oneSigma-Aldrich
CAS Number 111141-00-5ChemUniverse[3]
Molecular Formula C₉H₇FO₂ChemUniverse[3]
Molecular Weight 166.15 g/mol ChemUniverse[3]
Appearance Typically a solidN/A
Purity Commonly available in ≥95% purityChemUniverse[3]

Commercial Suppliers and Market Availability

This compound is readily available from a variety of commercial suppliers, ranging from large chemical distributors to specialized niche providers. The compound is typically offered in research quantities, from milligrams to grams, with options for bulk and custom synthesis inquiries.

Below is a comparative table of representative suppliers. Please note that pricing and availability are subject to change and should be verified directly with the supplier.

SupplierProduct NumberPurityAvailable QuantitiesIndicative Pricing (USD)
ChemUniverse P7339495%100mg, 250mg, 1g$39 (100mg), $54 (250mg), $119 (1g)[3]
Sigma-Aldrich (Ambeed, Inc.) AMBH2D6F1C83N/A100mg$16.10 (100mg)
Capot Chemical Co., Ltd. 111141-00-5N/AInquireInquire[4]
abcr Gute Chemie AB284690N/AInquireInquire

For larger quantities or specific purity requirements not met by off-the-shelf products, researchers should consider custom synthesis services. Many chemical suppliers and contract research organizations (CROs) offer tailored synthesis of chemical intermediates. When requesting a quote for bulk or custom synthesis, providing a target price and detailed purity requirements can expedite the process[5].

Quality Control and Technical Documentation

For researchers in drug development, stringent quality control is paramount. Reputable suppliers will provide a Certificate of Analysis (CoA) upon request for each batch of this compound. A comprehensive CoA should include:

  • Identity Confirmation: Typically verified by ¹H NMR and ¹³C NMR spectroscopy.

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Physical Properties: Such as appearance and melting point.

It is advisable to request a sample CoA before purchase to ensure it meets the documentation standards of your institution or regulatory body.

Applications in Medicinal Chemistry and Drug Discovery

The chroman-4-one scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications[1][2]. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance drug-like properties.

A notable application of this compound is in the synthesis of novel therapeutic agents. For instance, a US patent describes the use of 3-(2-fluorophenoxy)propanoic acid, a precursor to this compound, in the synthesis of purine and imidazopyridine derivatives with potential applications in treating autoimmune diseases, inflammatory conditions, and transplant rejection[6]. The synthesis involves the cyclization of the propanoic acid derivative using oxalyl chloride and aluminum chloride to form the chromanone ring system[6].

The general workflow for utilizing a chemical intermediate like this compound in a drug discovery program is illustrated in the diagram below.

G cluster_sourcing Sourcing and QC cluster_research Research and Development Supplier_Screening Supplier Identification and Screening Quote_Request Request for Quote (RFQ) (Specify Purity, Quantity) Supplier_Screening->Quote_Request CoA_Review Certificate of Analysis Review Quote_Request->CoA_Review Procurement Procurement and Incoming QC CoA_Review->Procurement Intermediate This compound Procurement->Intermediate Reaction_Design Reaction Design and Optimization Intermediate->Reaction_Design Synthesis Synthesis of Novel Derivatives Reaction_Design->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening and SAR Studies Purification->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Figure 1: Workflow for Sourcing and Utilization of this compound.

Custom Synthesis and Contract Research Organizations (CROs)

For research programs requiring quantities or specifications beyond what is commercially available, custom synthesis is a viable option. Contract Research Organizations (CROs) and specialized chemical manufacturers offer services to synthesize specific molecules on a contractual basis.

Key considerations when selecting a custom synthesis partner include:

  • Expertise and Track Record: Look for CROs with demonstrated experience in heterocyclic chemistry and fluorination reactions.

  • Confidentiality: Ensure a robust non-disclosure agreement (NDA) is in place to protect intellectual property.

  • Communication and Project Management: Regular updates and clear communication are crucial for successful project execution.

  • Analytical Capabilities: The CRO should have the necessary analytical instrumentation to verify the identity and purity of the synthesized compound.

The process of engaging a CRO for custom synthesis is outlined below.

G Client Researcher/ Drug Developer Initial_Inquiry Initial Inquiry: Structure, Quantity, Purity Client->Initial_Inquiry NDA Non-Disclosure Agreement Initial_Inquiry->NDA Feasibility CRO Feasibility Analysis NDA->Feasibility Proposal Proposal and Quotation Feasibility->Proposal PO Purchase Order Proposal->PO Synthesis_Campaign Synthesis and Purification PO->Synthesis_Campaign QC_and_Reporting QC, CoA, and Final Report Synthesis_Campaign->QC_and_Reporting Delivery Product Delivery QC_and_Reporting->Delivery Delivery->Client

Figure 2: Typical Workflow for a Custom Synthesis Project.

Conclusion

This compound is a commercially accessible and valuable building block for researchers and professionals in the field of drug discovery and development. A variety of suppliers offer this compound in research quantities, and options for bulk and custom synthesis are readily available through specialized vendors and CROs. By carefully evaluating suppliers, scrutinizing technical documentation, and leveraging custom synthesis services when necessary, researchers can confidently source high-quality this compound to advance their scientific endeavors. The strategic incorporation of this fluorinated chromanone intermediate holds promise for the development of novel therapeutics with improved pharmacological profiles.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Intramolecular Friedel-Crafts Cyclization to Synthesize 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of 8-Fluorochroman-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is achieved via an intramolecular Friedel-Crafts cyclization of the precursor, 3-(2-Fluorophenoxy)propanoic acid. We detail a robust and efficient method using Eaton's reagent, a superior alternative to traditional catalysts like polyphosphoric acid (PPA).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

Chroman-4-ones are a pivotal class of heterocyclic compounds characterized by a benzene ring fused to a dihydro-γ-pyranone system.[5] They serve as crucial intermediates in the synthesis of a wide array of bioactive molecules.[5][6] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated chromanones like this compound are highly valuable scaffolds for the development of novel therapeutics.[7]

The most direct and effective method for synthesizing the chromanone core is the intramolecular Friedel-Crafts cyclization of a 3-phenoxypropanoic acid precursor.[8][9] This reaction involves an electrophilic aromatic substitution where the carboxylic acid is activated to form an acylium ion, which then attacks the ortho position of the aromatic ring to close the six-membered heterocycle. This protocol focuses on the cyclization of 3-(2-Fluorophenoxy)propanoic acid, where the fluorine atom directs the cyclization to the desired position to yield the 8-fluoro derivative.

While classic catalysts like polyphosphoric acid (PPA) are effective, they present significant handling challenges due to their high viscosity.[9] Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), offers a superior alternative.[1][2][4] It is less viscous, easier to handle, and often provides cleaner reactions with higher yields, making it the reagent of choice for this transformation.[2]

Reaction Principle and Mechanism

The synthesis proceeds in two key stages:

  • Preparation of Precursor: Synthesis of 3-(2-Fluorophenoxy)propanoic acid from 2-Fluorophenol and 3-bromopropanoic acid.

  • Intramolecular Friedel-Crafts Cyclization: Activation of the carboxylic acid in 3-(2-Fluorophenoxy)propanoic acid by Eaton's reagent to form a highly electrophilic acylium ion intermediate. This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of this compound.

The fluorine atom at the 2-position of the phenoxy precursor is an ortho, para-director. However, due to steric hindrance and the favorability of forming a six-membered ring, the cyclization occurs exclusively at the C6 position of the phenoxy ring, resulting in the desired this compound product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-Fluorophenol≥99%Sigma-Aldrich367-12-4Corrosive, handle with care.
3-Bromopropanoic acid97%Sigma-Aldrich590-92-1Corrosive.
Sodium HydroxideReagent GradeFisher Scientific1310-73-2
Hydrochloric Acid37%VWR7647-01-0Corrosive.
Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H)Synthesis GradeSigma-Aldrich39394-84-8Moisture sensitive, corrosive.[1][4]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated Sodium Bicarbonate SolutionLab Prepared
Brine (Saturated NaCl Solution)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR7487-88-9
Stage 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium hydroxide (8.0 g, 200 mmol) and deionized water (80 mL). Stir until the solid is fully dissolved.

  • Addition of Phenol: Add 2-Fluorophenol (11.21 g, 100 mmol) to the NaOH solution. The solution may warm slightly.

  • Addition of Bromo-acid: In a separate beaker, dissolve 3-bromopropanoic acid (15.3 g, 100 mmol) in 20 mL of water. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidification: Slowly and carefully acidify the mixture to pH ~2 by adding concentrated hydrochloric acid. A white precipitate of 3-(2-Fluorophenoxy)propanoic acid will form.[10]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Drying: Dry the product under vacuum at 50 °C for 12-24 hours to yield 3-(2-Fluorophenoxy)propanoic acid as a white crystalline solid.

Stage 2: Intramolecular Friedel-Crafts Cyclization to this compound
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a temperature probe, and a nitrogen inlet. Ensure the apparatus is flame-dried or oven-dried before use to maintain anhydrous conditions.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with Eaton's Reagent (100 mL).[11] Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add the dried 3-(2-Fluorophenoxy)propanoic acid (9.21 g, 50 mmol) portion-wise to the stirred Eaton's reagent over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

    • Causality Note: Slow, portion-wise addition is critical to control the exotherm of the reaction and prevent potential side reactions or degradation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-65 °C and maintain for 3-4 hours.

    • Expert Insight: The viscosity of Eaton's reagent decreases significantly upon warming, ensuring efficient mixing. The elevated temperature provides the necessary activation energy for the cyclization.[9]

  • Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask in a large ice-water bath. Very slowly and carefully, quench the reaction by pouring the mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring.

    • CAUTION: This quenching process is highly exothermic. Perform this step slowly in a fume hood with appropriate personal protective equipment (PPE).

  • Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Trustworthiness Check: The bicarbonate wash is essential to neutralize and remove any residual methanesulfonic acid, preventing product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of 5% to 20% Ethyl Acetate in Hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

SynthesisWorkflow cluster_Stage1 Stage 1: Precursor Synthesis cluster_Stage2 Stage 2: Friedel-Crafts Cyclization S1_Start 2-Fluorophenol + 3-Bromopropanoic Acid S1_React Reflux in aq. NaOH (4 hours) S1_Start->S1_React S1_Workup Acidification (HCl) & Filtration S1_React->S1_Workup S1_Product 3-(2-Fluorophenoxy)propanoic acid S1_Workup->S1_Product S2_Start Precursor + Eaton's Reagent S1_Product->S2_Start Transfer to Stage 2 S2_React Heat to 60-65°C (3-4 hours) S2_Start->S2_React S2_Quench Quench on Ice S2_React->S2_Quench S2_Extract Extraction (DCM) S2_Quench->S2_Extract S2_Wash Wash (NaHCO₃, Brine) S2_Extract->S2_Wash S2_Purify Purification (Chromatography/Recrystallization) S2_Wash->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Troubleshooting

ParameterStage 1: PrecursorStage 2: Cyclization
Product Appearance White crystalline solidOff-white to pale yellow solid
Expected Yield 85-95%75-85%
Purity (by HPLC) >98%>99% (after purification)
¹H NMR Consistent with literature[10]Signals for aromatic protons (H-5, H-6, H-7) and two triplets for the methylene protons (H-2, H-3) are expected.[5]
ProblemPossible CauseRecommended Solution
Low yield in Stage 1 Incomplete reaction.Ensure adequate reflux time and temperature. Verify the purity of starting materials.
Low yield in Stage 2 Incomplete cyclization or degradation.Ensure anhydrous conditions. Verify the quality/concentration of Eaton's reagent. Avoid overheating during the reaction. Ensure the quenching process is performed at low temperature.
Dark-colored crude product in Stage 2 Charring/decomposition due to excessive heat or concentrated acid.Maintain the specified reaction temperature. Ensure rapid and efficient stirring during quenching to dissipate heat.
Difficult purification Presence of starting material or side products (e.g., polymeric material).Monitor the reaction closely by TLC to ensure full conversion. If the reaction is sluggish, consider using freshly prepared Eaton's reagent.[11]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Corrosives: 2-Fluorophenol, 3-bromopropanoic acid, sodium hydroxide, hydrochloric acid, and Eaton's reagent are corrosive. Avoid contact with skin and eyes.

  • Eaton's Reagent: This reagent is highly corrosive and moisture-sensitive. Handle under an inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme caution.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

References

Application Notes and Protocols: Base-Catalyzed Condensation Routes for 8-Fluorochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Fluorochroman-4-one is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, making the development of efficient and robust synthetic methodologies a critical area of research. Among the various synthetic strategies, base-catalyzed condensation reactions represent a cornerstone approach due to their versatility, atom economy, and the accessibility of starting materials. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary base-catalyzed routes for the synthesis of this compound, complete with detailed protocols and mechanistic insights.

The strategic placement of a fluorine atom at the 8-position of the chromanone core can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on two principle base-catalyzed condensation pathways:

  • Intramolecular Cyclization of a Fluorinated 2'-Hydroxychalcone Intermediate: This classic and widely employed method involves the initial formation of a chalcone via a Claisen-Schmidt condensation, followed by a base-catalyzed intramolecular Michael addition to furnish the chromanone ring.

  • Direct Condensation and Cyclization of a Fluorinated Phenol with an α,β-Unsaturated Acid Chloride: This approach offers a more direct route, circumventing the isolation of the chalcone intermediate.

This application note will dissect the mechanistic underpinnings of these pathways, provide step-by-step experimental protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Role of the Base

In the synthesis of this compound, the base plays a pivotal role in multiple steps. Its primary functions are to act as a catalyst for condensation and to facilitate the crucial ring-closing cyclization.

Pathway 1: Intramolecular Cyclization of 2'-Hydroxychalcones

This two-step process is a cornerstone of flavonoid and chromanone synthesis.[1][2]

  • Claisen-Schmidt Condensation: The synthesis begins with the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (in this case, 2'-hydroxy-3'-fluoroacetophenone) with an aromatic aldehyde.[3][4] The base abstracts an α-proton from the acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone known as a chalcone.[3]

  • Intramolecular Oxa-Michael Addition: The key ring-closing step is an intramolecular 1,4-conjugate addition, also known as an oxa-Michael reaction.[5] The base deprotonates the phenolic hydroxyl group of the 2'-hydroxychalcone, forming a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of the six-membered heterocyclic ring of the chromanone.[5][6] Protonation of the resulting enolate yields the final this compound product.

Pathway 2: Direct Condensation and Cyclization

This route offers a more streamlined approach by combining the condensation and cyclization steps. It typically involves the reaction of a fluorinated phenol with an α,β-unsaturated acid or its derivative in the presence of a base. The base facilitates the initial acylation of the phenol, followed by an intramolecular cyclization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of this compound.

G cluster_0 Pathway 1: Claisen-Schmidt Condensation & Cyclization cluster_1 Pathway 2: Direct Condensation & Cyclization 2'-hydroxy-3'-fluoroacetophenone 2'-hydroxy-3'-fluoroacetophenone Chalcone 2'-Hydroxy-3'-fluoro-chalcone 2'-hydroxy-3'-fluoroacetophenone->Chalcone Aldehyde Aldehyde Aldehyde->Chalcone Base1 Base (e.g., NaOH, KOH) Base1->Chalcone Condensation 8-Fluorochroman-4-one_1 This compound Chalcone->8-Fluorochroman-4-one_1 Base2 Base (e.g., Piperidine, NaOAc) Base2->8-Fluorochroman-4-one_1 Intramolecular Cyclization 2-Fluoro-6-methoxyphenol 2-Fluoro-6-substituted Phenol 8-Fluorochroman-4-one_2 This compound 2-Fluoro-6-methoxyphenol->8-Fluorochroman-4-one_2 Unsaturated_Acid_Chloride α,β-Unsaturated Acid Chloride Unsaturated_Acid_Chloride->8-Fluorochroman-4-one_2 Base3 Base (e.g., K2CO3, Et3N) Base3->8-Fluorochroman-4-one_2 Condensation & Cyclization

Figure 1. Overview of the two primary base-catalyzed synthetic routes to this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis via 2'-Hydroxychalcone Intermediate

This protocol is divided into two main stages: the synthesis of the 2'-hydroxy-3'-fluoro-chalcone and its subsequent cyclization.

Stage 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-3'-fluoro-chalcone

Materials:

  • 2'-Hydroxy-3'-fluoroacetophenone

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxy-3'-fluoroacetophenone (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol.

  • In a separate beaker, prepare a solution of KOH or NaOH (3 equivalents) in a minimal amount of deionized water and cool it in an ice bath.

  • Slowly add the cooled alkaline solution to the flask containing the acetophenone and aldehyde, while maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • The precipitated chalcone product is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Stage 2: Intramolecular Cyclization to this compound

Materials:

  • 2'-Hydroxy-3'-fluoro-chalcone (from Stage 1)

  • Piperidine or Sodium Acetate

  • Ethanol or Methanol

Procedure:

  • Dissolve the purified 2'-hydroxy-3'-fluoro-chalcone (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of a suitable base. Piperidine is often effective for this cyclization.[5] Alternatively, sodium acetate can be used.[5]

  • Reflux the reaction mixture for 4-8 hours, monitoring the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Protocol 2: Direct Synthesis from a Fluorinated Phenol

This one-pot procedure provides a more direct route to the target molecule.

Materials:

  • 2-Fluoro-6-methoxyphenol[7][8]

  • 3-Chloropropionyl chloride[9][10]

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetone or Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-6-methoxyphenol (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) to anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, then heat to reflux for 8-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield 8-fluoro-5-methoxychroman-4-one. (Note: The starting phenol determines the substitution at the 5-position).

Reaction Optimization and Considerations

The successful synthesis of this compound often requires careful optimization of reaction conditions.[11][][13]

Choice of Base

The selection of the base is critical for both yield and selectivity.

  • For Claisen-Schmidt Condensation: Strong bases like NaOH and KOH are commonly used to ensure complete enolate formation.[3] However, they can also promote side reactions such as self-condensation of the acetophenone.[3]

  • For Intramolecular Cyclization: Milder bases are generally preferred to avoid undesired side reactions. Piperidine and sodium acetate are effective catalysts for the oxa-Michael addition.[5] The basicity of the catalyst can influence the reaction rate and yield.

Solvent Effects

The choice of solvent can significantly impact the reaction. Protic solvents like ethanol and methanol are commonly used for the Claisen-Schmidt condensation and the subsequent cyclization as they effectively solvate the ionic intermediates. In some cases, aprotic solvents may be used in the direct condensation route.

Temperature and Reaction Time

These parameters are interdependent and need to be optimized for each specific substrate combination.[] Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Reaction progress should be carefully monitored by TLC to determine the optimal reaction time.

Data Summary

The following table provides a general comparison of the two synthetic routes:

ParameterPathway 1: Chalcone IntermediatePathway 2: Direct Condensation
Number of Steps Two (Isolation of intermediate)One (One-pot)
Typical Bases NaOH, KOH (Condensation); Piperidine, NaOAc (Cyclization)K₂CO₃, Et₃N
Common Solvents Ethanol, MethanolAcetone, DCM
Key Advantages Well-established, versatile for various substitutionsMore direct, potentially higher overall yield
Potential Challenges Isolation and purification of the chalcone intermediateMay require stricter anhydrous conditions

Conclusion

Base-catalyzed condensation reactions are powerful and versatile tools for the synthesis of this compound. Both the stepwise approach via a chalcone intermediate and the more direct one-pot condensation of a fluorinated phenol offer viable routes to this important heterocyclic scaffold. The choice of synthetic strategy will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. By understanding the underlying reaction mechanisms and carefully optimizing the reaction parameters as outlined in this guide, researchers can efficiently synthesize this compound and its derivatives for further investigation in drug discovery and development programs.

References

Purification of 8-Fluorochroman-4-one by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 8-Fluorochroman-4-one, a key fluorinated heterocyclic building block used in medicinal chemistry and drug development.[1] The methodology centers on normal-phase flash column chromatography using silica gel. We delve into the causal framework for selecting the stationary and mobile phases, a detailed procedure for thin-layer chromatography (TLC) method development, a step-by-step column chromatography protocol, and a troubleshooting guide. The objective is to furnish researchers with a robust, reproducible, and efficient method to obtain high-purity this compound from a crude synthetic mixture.

Introduction and Purification Principle

This compound is a versatile scaffold in medicinal chemistry, serving as a precursor for bioactive molecules such as aldose reductase inhibitors and Sirtuin 2 (SIRT2)-selective inhibitors.[1] Crude products from organic synthesis invariably contain unreacted starting materials, byproducts, and other impurities that must be removed. Column chromatography is the most common and effective technique for this purpose.[2]

This protocol employs normal-phase chromatography, a technique that separates compounds based on their differing polarities.

  • Stationary Phase: Silica gel, a highly polar material with surface silanol groups (Si-OH), is used as the stationary phase.[3] Polar functional groups within the molecules to be separated interact with these silanol groups primarily through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A non-polar liquid eluent, modified with a more polar solvent, is passed through the column.

  • Separation Mechanism: Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the polar silica gel and dissolved in the mobile phase.

    • Non-polar impurities have minimal interaction with the silica gel and are readily carried through the column by the non-polar mobile phase, eluting first.

    • Highly polar impurities interact strongly with the silica gel, moving slowly and eluting last (or not at all).

    • This compound , with its moderately polar ketone and ether functionalities, exhibits intermediate interaction and can be selectively eluted with a finely tuned solvent system.

The fluorine atom on the aromatic ring enhances lipophilicity and can introduce unique electronic effects, but the purification is primarily governed by the polarity of the chromanone core.[1]

Compound Profile: this compound
PropertyValueSource
CAS Number 111141-00-5[4]
Molecular Formula C₉H₇FO₂[4]
Molecular Weight 166.15 g/mol [4][5]
Appearance White to off-white solid[4]
Melting Point 84-87 °C[4]
Boiling Point 280.0 ± 40.0 °C (Predicted)[4]
Structure (Structure rendered based on name)

Safety, Materials, and Equipment

Safety Precautions

All procedures should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5]

  • This compound: While specific toxicity data is limited, it should be handled with care as a potentially bioactive compound. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Silica Gel: Fine silica dust can cause respiratory irritation. Handle carefully to avoid creating dust clouds.

  • Solvents: Hexanes and ethyl acetate are flammable liquids. Keep away from ignition sources.[5] Ensure proper ventilation to avoid inhalation of vapors.

Equipment List
  • Glass chromatography column with stopcock (size depends on scale)

  • Flasks (round-bottom and Erlenmeyer)

  • Beakers and graduated cylinders

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC development chamber and UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Rotary evaporator

  • Funnel and filter paper

  • Test tubes and rack for fraction collection

  • Pasteur pipettes and bulbs

  • Source of compressed air or nitrogen for flash chromatography

Materials and Reagents
  • Crude this compound

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane or Petroleum Ether (ACS grade or higher)

  • Celite (optional, for dry loading)

  • Cotton or glass wool

Experimental Protocol: A Step-by-Step Guide

The purification process is logically divided into two main stages: method development using TLC and the column chromatography itself.

Workflow Overview

G cluster_prep Preparation cluster_main Purification cluster_post Analysis & Isolation A Crude Product B TLC Method Development (Determine Solvent System) A->B C Prepare Column (Slurry Packing) B->C D Prepare & Load Sample (Dry Loading) C->D E Elute Column & Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: Overall workflow for the purification of this compound.

Part 1: TLC Analysis for Solvent System Optimization

The goal is to find a solvent system where the this compound spot has a Retention Factor (Rf) of approximately 0.25-0.35.[6] This Rf value ensures the compound moves off the baseline but allows for sufficient interaction with the stationary phase to separate it from impurities.[6]

  • Prepare Samples: Dissolve a tiny amount of the crude mixture in a few drops of a volatile solvent (like dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4). Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp (254 nm). The this compound, being a chromanone, should be UV active.

  • Calculate Rf: Calculate the Rf value for the main product spot in each solvent system using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select System: Choose the solvent system that provides an Rf of ~0.3 and shows the best separation between the product spot and any visible impurities. For many chromanones, a system of 7:3 or 8:2 Hexane:Ethyl Acetate is a good starting point.[7]

Part 2: Column Chromatography Procedure

This protocol assumes a purification scale of ~500 mg of crude material. Adjust the column size and solvent volumes accordingly for different scales.

  • Column Preparation (Wet Slurry Packing): [2]

    • Insert a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). For 500 mg of crude product, use approximately 25-50 g of silica.

    • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column.[8] Use additional eluent to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a ~1 cm layer of sand on top to protect the silica bed.[2]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Preparation (Dry Loading): [9]

    • Dissolve the ~500 mg of crude this compound in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add 1-2 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial, less polar eluent (e.g., 9:1 Hexane:EtOAc) to the column, opening the stopcock to begin elution.

    • Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (a drop rate of 1-2 drops per second is typical for flash chromatography).

    • Collect the eluting solvent in sequentially numbered test tubes, collecting about 10-15 mL per fraction.

    • Monitor the progress of the separation by spotting every few fractions onto a TLC plate and developing it in the optimized solvent system.

    • If the product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution), for example, by switching from 9:1 to an 8:2 or 7:3 Hexane:Ethyl Acetate mixture.[10]

  • Isolation of Pure Product:

    • Once the elution is complete, analyze all fractions by TLC.

    • Identify the fractions that contain only the pure this compound spot.

    • Combine these pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Weigh the flask to determine the yield of the pure, white to off-white solid product.

Advanced Strategies and Troubleshooting

Alternative Stationary Phase: Fluorinated Silica Gel

For particularly challenging separations where impurities have very similar polarity to this compound, a fluorinated stationary phase can provide alternative selectivity.[11]

  • Principle: These phases (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) can engage in fluorine-fluorine interactions with the analyte.[9][11] The separation is influenced by the fluorine content and hydrophobic character of the molecules.[11]

  • Application: This is considered a reversed-phase technique, often using polar mobile phases like acetonitrile/water or methanol/water.[12] It can be a powerful tool when normal-phase silica fails to provide adequate resolution.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Cracked or channeled column Packing was not uniform; column ran dry.Repack the column. Ensure the silica bed is always submerged in solvent.
Broad, tailing bands Sample was overloaded; sample is too polar for the eluent.Use less crude material for the column size. Increase the polarity of the eluent. If the compound is acidic/basic, consider adding a modifier (e.g., 0.1% acetic acid or triethylamine).[9]
Poor separation of spots The chosen solvent system has poor selectivity.Re-optimize the solvent system with TLC using different solvent combinations (e.g., Dichloromethane/Methanol or Toluene/Acetone). Consider changing the stationary phase.[13]
Product will not elute The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution). A final flush with pure ethyl acetate or 5% methanol in dichloromethane can elute highly retained compounds.

Visualizing the Separation Principle

G cluster_column Silica Gel Surface cluster_interactions Silica Si-OH Impurity_NP Non-Polar Impurity (Elutes First) Silica->Impurity_NP Weak Product This compound (Moderate Polarity) Silica->Product Moderate Impurity_P Polar Impurity (Elutes Last) Silica->Impurity_P Strong

Caption: Interaction strength of compounds with the polar silica surface.

References

Scale-up synthesis of 8-Fluorochroman-4-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

8-Fluorochroman-4-one is a key heterocyclic scaffold whose derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity, making this a valuable building block for preclinical candidates.[1][2] This document provides a comprehensive, robust, and scalable two-step synthesis protocol for this compound, designed for researchers and drug development professionals. The protocol begins with a Michael addition to form a 3-(2-fluorophenoxy)propanenitrile intermediate, followed by an acid-mediated cyclization and hydrolysis to yield the target compound. We address critical considerations for scaling the synthesis from gram to multi-hundred-gram quantities, focusing on thermal management, reaction kinetics, and purification strategies to ensure high purity and yield for preclinical use.

Scientific Rationale & Synthesis Strategy

The chroman-4-one core is a privileged structure in medicinal chemistry, serving as a foundational intermediate for a wide range of biologically active compounds.[3][4] The strategic placement of a fluorine atom at the 8-position is intended to leverage the unique properties of fluorine in drug design, such as enhancing metabolic stability or altering pKa to improve cell permeability.[1][5]

The selected synthetic route is a two-step process chosen for its reliability, use of commercially available starting materials, and amenability to scale-up.

  • Step 1: Michael Addition: This step involves the reaction of 2-fluorophenol with acrylonitrile. This reaction is typically base-catalyzed and forms the key intermediate, 3-(2-fluorophenoxy)propanenitrile. This method is preferable to direct alkylation with 3-halopropionates as it often proceeds with higher yields and fewer side products.[3]

  • Step 2: Intramolecular Cyclization & Hydrolysis: The nitrile intermediate is subjected to strong acid-catalyzed cyclization. A mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) provides a powerful, non-oxidizing medium for the intramolecular Friedel-Crafts acylation, followed by in-situ hydrolysis of the resulting imine to afford the desired this compound.[3] This approach avoids the use of harsher reagents like polyphosphoric acid (PPA), which can be difficult to handle and stir at a large scale.[6]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: Two-step synthesis of this compound from 2-Fluorophenol and Acrylonitrile.

Experimental Protocols

Lab-Scale Synthesis Protocol (10 g Scale)

This protocol details the synthesis of this compound at a standard laboratory scale.

Part A: Synthesis of 3-(2-Fluorophenoxy)propanenitrile (Intermediate)

Materials:

  • 2-Fluorophenol (1.0 equiv., 10.0 g)

  • Acrylonitrile (1.5 equiv., 7.1 g)

  • Potassium Carbonate (K₂CO₃), anhydrous (0.2 equiv., 2.46 g)

  • tert-Butanol (100 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol, tert-butanol, and potassium carbonate.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Slowly add acrylonitrile to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate in Hexane).

  • After completion, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of tert-butanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in dichloromethane (100 mL) and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(2-fluorophenoxy)propanenitrile as a pale yellow oil. The product is typically of sufficient purity for the next step.

Application Scientist's Note: The use of tert-butanol as a solvent and K₂CO₃ as a mild base is a strategic choice to minimize side reactions. The aqueous workup is crucial for removing phenolic impurities that could interfere with the subsequent acid-catalyzed cyclization step.[3]

Part B: Synthesis of this compound (Final Product)

Materials:

  • 3-(2-Fluorophenoxy)propanenitrile (1.0 equiv., 10.0 g)

  • Trifluoroacetic acid (TFA) (5.0 equiv.)

  • Trifluoromethanesulfonic acid (TfOH) (1.5 equiv.)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the crude 3-(2-fluorophenoxy)propanenitrile.

  • Cool the flask in an ice-water bath (0-5°C).

  • Slowly and carefully add trifluoroacetic acid, followed by the dropwise addition of trifluoromethanesulfonic acid. The addition is exothermic and should be controlled to maintain the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (Silica gel, 5-15% Ethyl Acetate in Hexane gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a white to off-white solid.

Application Scientist's Note: The combination of TfOH and TFA creates a superacidic medium necessary for the efficient intramolecular Friedel-Crafts cyclization.[3] Quenching the reaction on ice is a critical step to safely neutralize the strong acids and precipitate the product. The basic wash with NaHCO₃ is essential to remove all acidic residues.

Scale-Up Protocol & Preclinical Considerations

Scaling the synthesis to produce 100-500 g batches for preclinical studies introduces challenges related to thermal management, mixing, and material handling.[7]

Scale-Up Synthesis Workflow

The following diagram outlines the workflow for the scaled-up synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis QC & Analysis start Step 1: Michael Addition (2-Fluorophenol + Acrylonitrile) - 10L Reactor - Mechanical Stirring step2 Step 2: Cyclization (Intermediate in TFA/TfOH) - Controlled Addition - Temperature Monitoring start->step2 Isolate & Dry Intermediate quench Reaction Quench - Slow addition to Ice/Water step2->quench Transfer Reaction Mass extract Solvent Extraction - Ethyl Acetate quench->extract wash Aqueous Washes - H₂O, NaHCO₃, Brine extract->wash purify Purification - Recrystallization or - Large-Scale Chromatography wash->purify dry Drying - Vacuum Oven purify->dry qc Quality Control - HPLC, NMR, MS, Purity Assay dry->qc release Batch Release for Preclinical Studies qc->release Meets Spec.

Caption: Scaled-up production workflow for this compound.

Key Scale-Up Modifications & Rationale
ParameterLab-Scale (10 g)Preclinical Scale (250 g)Rationale for Change
Reaction Vessel 250 mL Round-Bottom Flask10 L Jacketed Glass ReactorA jacketed reactor allows for precise and efficient temperature control (both heating and cooling), which is critical for managing exothermic events.[7]
Agitation Magnetic StirrerMechanical Overhead StirrerEnsures efficient mixing and heat transfer in the larger, more viscous reaction volume, preventing localized hot spots and improving reaction consistency.[7]
Reagent Addition Manual Pipette/FunnelMetering Pump / Addition FunnelSlow, controlled addition of the acidic reagents in the cyclization step is paramount to manage the exotherm. A pump provides consistent and safe delivery.
Work-up Separatory FunnelReactor-based ExtractionExtractions are performed directly in the reactor by adding and removing aqueous layers, minimizing manual handling and exposure.
Purification Flash ChromatographyRecrystallizationRecrystallization is often more economical and scalable than chromatography for achieving high purity with solid compounds. The solvent system must be optimized for yield and purity.
Drying Rotary EvaporatorVacuum OvenA vacuum oven provides controlled and thorough drying of the final product to meet strict residual solvent specifications for preclinical use.

Troubleshooting Common Scale-Up Issues

G cluster_yield cluster_purity issue Observed Issue ly_cause1 Cause: Incomplete Reaction issue->ly_cause1 ly_cause2 Cause: Product Loss in Work-up issue->ly_cause2 lp_cause1 Cause: Impurity Formation issue->lp_cause1 lp_cause2 Cause: Ineffective Purification issue->lp_cause2 ly_sol1 Solution: - Increase reaction time - Re-evaluate temperature profile ly_cause1->ly_sol1 ly_sol2 Solution: - Perform additional extractions - Optimize recrystallization solvent/temp ly_cause2->ly_sol2 lp_sol1 Solution: - Improve cooling during exotherm - Check starting material purity lp_cause1->lp_sol1 lp_sol2 Solution: - Re-screen recrystallization solvents - Consider a polishing step (e.g., carbon treatment) lp_cause2->lp_sol2

Caption: Troubleshooting guide for common scale-up challenges.

Product Characterization & Data

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

TechniqueMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid
¹H NMR 400 MHz, CDCl₃δ (ppm): 7.20-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 1H, Ar-H), 4.65 (t, 2H, -OCH₂-), 2.90 (t, 2H, -CH₂CO-)
¹⁹F NMR 376 MHz, CDCl₃A single resonance corresponding to the aryl-fluoride is expected.
Mass Spec. ESI-MS[M+H]⁺ = 167.05 m/z
Purity HPLC (UV, 254 nm)≥ 98.0%

Analytical Scientist's Note: The ¹H NMR spectrum is a key identity test. The characteristic triplets for the two methylene groups in the chromanone ring are expected around 4.65 and 2.90 ppm. The fluorine atom will cause splitting in adjacent proton signals, which can be observed in high-resolution spectra.[8] High-resolution mass spectrometry should be used to confirm the elemental composition.[8]

Safety Precautions

All synthesis and purification steps must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • 2-Fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Acrylonitrile: Highly flammable, toxic, and a potential carcinogen. Handle with extreme care.

  • Trifluoromethanesulfonic Acid (TfOH): Extremely corrosive. Reacts violently with water. Must be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[9]

  • Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage.

  • General Handling: Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10] Ensure eyewash stations and safety showers are readily accessible.[9]

References

Application Notes & Protocols: 8-Fluorochroman-4-one as a Privileged Scaffold for Novel SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Targeting SIRT2

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a critical regulator of numerous cellular processes.[1][2][3] Predominantly localized in the cytoplasm, SIRT2 deacetylates a variety of non-histone proteins, with α-tubulin being one of its most well-established substrates.[4][5] Through its enzymatic activity, SIRT2 is implicated in the regulation of the cell cycle, genomic integrity, cellular metabolism, and inflammatory responses.[1][2][6]

Dysregulation of SIRT2 activity has been linked to the pathophysiology of several major human diseases. In the context of neurodegenerative disorders such as Parkinson's and Huntington's disease, inhibition of SIRT2 has demonstrated neuroprotective effects.[1][7][8] Conversely, in various cancers, SIRT2's role is complex, but its inhibition has been shown to suppress tumor growth and induce cell death, making it a compelling target for oncology drug discovery.[1][9][10] The chromone and chroman-4-one frameworks are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to serve as a foundation for compounds with diverse biological activities, including the inhibition of sirtuins.[11][12][13][14]

This document provides a comprehensive guide for researchers on utilizing 8-fluorochroman-4-one as a versatile scaffold for the synthesis and validation of novel, selective SIRT2 inhibitors. We will delve into the rationale for this scaffold, detailed synthetic protocols, robust enzymatic and cell-based assays for inhibitor characterization, and the interpretation of key experimental data.

Rationale for the this compound Scaffold

The selection of the chroman-4-one core is based on its proven success in generating potent and selective SIRT2 inhibitors.[14][15][16] Structure-activity relationship (SAR) studies have revealed that substitutions on the benzo ring of the chroman-4-one scaffold are critical for inhibitory potency and selectivity. Specifically, the introduction of larger, electron-withdrawing groups at the 6- and 8-positions has been shown to be favorable for SIRT2 inhibition.[14][15][16]

The strategic placement of a fluorine atom at the 8-position (8-F) offers several potential advantages:

  • Enhanced Potency: As a highly electronegative atom, fluorine can modulate the electronic properties of the scaffold, potentially leading to stronger interactions with the SIRT2 active site.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the inhibitor.

  • Improved Pharmacokinetics: Fluorine substitution can influence key drug-like properties such as lipophilicity and membrane permeability, which are critical for cellular and in vivo efficacy.

  • Probing Interactions: The 19F atom can be used as a sensitive probe in NMR studies to investigate the binding of the inhibitor to the SIRT2 protein.

This strategic design choice aims to build upon the established potential of the chroman-4-one scaffold to develop next-generation SIRT2 inhibitors with improved pharmacological profiles.

Experimental Workflows and Signaling Pathways

To effectively develop and validate novel SIRT2 inhibitors based on the this compound scaffold, a structured experimental workflow is essential. The following diagrams illustrate the key stages of this process and the underlying biological pathway of SIRT2 inhibition.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Preclinical Evaluation A Synthesis of 8-F-Chromanone Derivatives B In Vitro SIRT2 Enzymatic Assay A->B Library of Compounds C IC50 Determination & Selectivity Profiling B->C Hit Identification D Cytotoxicity Assay (e.g., MTS) C->D Prioritized Hits E Target Engagement Assay (α-tubulin acetylation) D->E Determine Non-toxic Conc. F Phenotypic Assays (Cell Migration/Invasion) E->F Confirm Cellular Activity G Pharmacokinetic Studies F->G Validated Lead Compound H In Vivo Efficacy Models (e.g., Neurodegeneration, Cancer) G->H Optimized Lead Compound G SIRT2 SIRT2 DeacetylatedTubulin α-Tubulin SIRT2->DeacetylatedTubulin Deacetylation NAM Nicotinamide SIRT2->NAM Tubulin α-Tubulin-Ac Tubulin->SIRT2 Microtubule Microtubule Dynamics Cell Migration Cell Cycle DeacetylatedTubulin->Microtubule Inhibitor 8-F-Chromanone Inhibitor Inhibitor->SIRT2 NAD NAD+ NAD->SIRT2

References

Application Notes and Protocols for Evaluating the Anticancer Effects of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the anticancer properties of 8-Fluorochroman-4-one. Chroman-4-one derivatives have garnered interest for their diverse biological activities, including antimicrobial and potential anticancer effects.[1][2][3] This guide moves beyond a simple recitation of protocols, offering a strategic framework for a logical, multi-faceted investigation into the compound's mechanism of action. We detail the causality behind experimental choices, provide robust, step-by-step protocols for key assays, and include guidance on data interpretation, ensuring scientific integrity and reproducibility. The assays covered include assessments of cytotoxicity, apoptosis, cell cycle progression, and cell migration and invasion.

Introduction: The Rationale for Investigating this compound

The chroman-4-one scaffold is a core structure in a variety of bioactive molecules.[1] The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and cell permeability. While the broader class of fluorinated chromanones has been investigated for antiviral activity[4], the specific anticancer potential of this compound remains an area of active research.

A systematic evaluation of a novel compound's anticancer effects begins with broad questions and progressively focuses on specific mechanisms. This guide is structured to follow that investigative logic:

  • Does it kill cancer cells? (Cytotoxicity)

  • How does it kill them? (Mechanism of Cell Death - Apoptosis)

  • Does it stop their growth? (Cell Cycle Analysis)

  • Can it prevent their spread? (Migration and Invasion)

This application note provides the foundational assays to answer these critical questions, forming a solid basis for preclinical drug development.

Foundational Assays: A Multi-Parametric Approach

A single assay is insufficient to characterize the anticancer activity of a compound. A battery of tests is essential to build a comprehensive profile. We present four key assays that, when used in concert, provide a robust initial assessment.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments to characterize the anticancer effects of this compound.

Anticancer_Assay_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis Cytotoxicity_Assay Cytotoxicity Screening (MTT / SRB Assay) Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Quantify Cell Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase-Glo) Determine_IC50->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle_Assay Use IC50 concentration Migration_Assay Migration & Invasion Assays (Wound Healing, Transwell) Determine_IC50->Migration_Assay Use sub-IC50 concentration Data_Analysis Data Synthesis & Mechanism Hypothesis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Migration_Assay->Data_Analysis

Caption: Logical workflow for evaluating this compound.

Assay 1: Assessing Cytotoxicity

Scientific Rationale: The first step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. This is achieved by measuring cell viability or proliferation after treatment. The MTT and Sulforhodamine B (SRB) assays are robust, colorimetric methods suitable for this purpose.[5][6] The MTT assay measures metabolic activity as a proxy for viable cells, where mitochondrial dehydrogenases of living cells reduce a tetrazolium salt (MTT) to a purple formazan product.[7][8][9] The SRB assay, in contrast, quantifies total cellular protein content, which is also proportional to cell number.[10][11][12][13]

Protocol 3.1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is often preferred due to its simplicity, stability of the end-product, and the fact that it is less susceptible to interference from compounds that affect cellular metabolism without causing cell death.[12]

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510-540 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle control (DMSO, final concentration <0.5%) and untreated control wells.[14]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[11]

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water or 1% acetic acid to remove excess TCA and medium components. Allow the plates to air dry completely.[11]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[12]

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Measure the optical density (OD) at ~540 nm using a microplate reader.[11]

Data Analysis & Interpretation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Treatment GroupConcentration (µM)Absorbance (OD 540nm)% Viability
Untreated Control01.250100%
Vehicle Control (DMSO)01.24599.6%
This compound11.15092.0%
This compound100.87570.0%
This compound250.63050.4%
This compound500.35028.0%
This compound1000.15012.0%
Hypothetical data for illustrative purposes.

Assay 2: Delineating the Mechanism of Cell Death

Scientific Rationale: If this compound is cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs. It is characterized by specific morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of effector caspases (caspase-3 and -7).[15]

Two complementary assays are recommended:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds with high affinity to PS exposed on the outer leaflet of the plasma membrane during early apoptosis.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[16] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[18][19]

Protocol 4.1: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) for a relevant time point (e.g., 24, 48 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat cells as described in the cytotoxicity assay. After incubation, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis & Interpretation: The flow cytometer will generate dot plots separating the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An increase in the percentage of cells in the lower-right and upper-right quadrants in treated samples compared to the control indicates the induction of apoptosis.

Treatment% Live (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control95.22.11.51.2
This compound (IC₅₀)55.825.315.43.5
This compound (2x IC₅₀)20.138.935.75.3
Hypothetical data for illustrative purposes.
Protocol 4.2: Caspase-Glo® 3/7 Assay

Materials:

  • Cells seeded in a white-walled 96-well plate.

  • This compound.

  • Caspase-Glo® 3/7 Assay System (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells (10,000 cells/well in 100 µL) in a white-walled 96-well plate and treat with serial dilutions of this compound as for the cytotoxicity assay. Incubate for a shorter period (e.g., 6, 12, 24 hours) as caspase activation is an earlier event.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation: A dose- and time-dependent increase in the luminescent signal relative to the vehicle control indicates the activation of caspase-3 and -7, confirming an apoptotic mechanism.

Assay 3: Investigating Effects on Cell Cycle Progression

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] An accumulation of cells in a specific phase after treatment suggests that the compound interferes with checkpoints in that phase.

Protocol 5.1: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Cells treated with this compound (at IC₅₀ concentration) for 24 or 48 hours.

  • PBS.

  • Ice-cold 70% Ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as previously described.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PBS and add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent cell clumping.[23]

  • Storage: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[24]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution.[24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.

Data Analysis & Interpretation: The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. Software is used to model the histogram and calculate the percentage of cells in each phase. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) in the treated sample compared to the control indicates cell cycle arrest at that point.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.4%20.1%14.5%
This compound (IC₅₀)25.1%15.3%59.6%
Hypothetical data suggesting G2/M arrest.

Assay 4: Evaluating Impact on Cell Migration and Invasion

Scientific Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. It is crucial to assess whether a compound can inhibit these processes, ideally at non-cytotoxic concentrations.

  • Wound Healing (Scratch) Assay: This is a straightforward method to study collective cell migration. A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[25][26][27]

  • Transwell Invasion Assay: This assay provides a more physiologically relevant model by assessing a cell's ability to invade through a barrier. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) protein (e.g., Matrigel). The lower chamber contains a chemoattractant. Only invasive cells can degrade the ECM and migrate through the pores.[28][29]

Protocol 6.1: Wound Healing (Scratch) Assay

Materials:

  • Cells seeded in a 6-well or 12-well plate.

  • Sterile 200 µL pipette tip.

  • This compound at sub-IC₅₀ concentrations.

  • Microscope with a camera.

Procedure:

  • Create Monolayer: Seed cells in a plate and grow them to form a fully confluent monolayer.

  • Create Scratch: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.[25]

  • Wash and Treat: Wash the wells twice with PBS to remove detached cells. Add fresh medium containing sub-IC₅₀ concentrations of this compound or vehicle control. Using low-serum media can help minimize cell proliferation.[25]

  • Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.

  • Incubation and Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Analysis & Interpretation: A significant reduction in the rate of wound closure in treated wells compared to the control indicates an inhibitory effect on cell migration.

Protocol 6.2: Transwell Invasion Assay

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates.

  • Matrigel or other ECM protein.

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

  • This compound at sub-IC₅₀ concentrations.

  • Cotton swabs, methanol (for fixation), and crystal violet (for staining).

Procedure:

  • Coat Inserts: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts (e.g., 50 µL per insert). Incubate at 37°C for at least 1 hour to allow it to solidify.[30]

  • Cell Preparation: Starve the cells in serum-free medium for several hours. Resuspend the cells in serum-free medium containing the test compound or vehicle.

  • Cell Seeding: Add 500-750 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.[31] Seed the prepared cells (e.g., 5 x 10⁴ cells in 200 µL) into the upper chamber of the inserts.

  • Incubation: Incubate for 24-48 hours.

  • Remove Non-Invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.[30]

  • Fix and Stain: Fix the cells that have invaded to the bottom of the membrane with methanol for 10-20 minutes.[28][30] Stain the cells with 0.1% crystal violet for 20 minutes.[30]

  • Imaging and Quantification: Wash the inserts thoroughly. After drying, take images of the stained cells under a microscope. Count the number of invaded cells in several random fields.

Data Analysis & Interpretation: A significant decrease in the number of stained cells on the underside of the membrane in treated wells compared to the control indicates an inhibitory effect on cell invasion.

Conclusion and Future Directions

This guide outlines a logical and robust series of cell-based assays to conduct a primary evaluation of the anticancer effects of this compound. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and migration/invasion, researchers can build a comprehensive preliminary profile of the compound's biological activity.

Positive results from these assays would justify further investigation into the specific molecular pathways involved, potentially through Western blot analysis of key proteins in the apoptotic and cell cycle pathways, or through broader transcriptomic and proteomic analyses.

References

Application Notes & Protocols: A Framework for High-Throughput Screening of 8-Fluorochroman-4-one and its Analogs for Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Fluorinated Chromanones

The chroman-4-one scaffold, a core structure in many flavonoids, is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including antimicrobial and antiviral properties.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability. This makes fluorinated chroman-4-ones, such as 8-Fluorochroman-4-one, compelling candidates for novel antiviral drug discovery. Recent studies have demonstrated that fluorinated 2-arylchroman-4-one derivatives exhibit potent activity against influenza A viruses, validating this chemical space as a promising area for therapeutic development.

These application notes provide a comprehensive framework for researchers in virology and drug development to systematically evaluate the antiviral potential of this compound and its analogs. The protocols herein are designed as self-validating systems, moving from broad cytotoxicity assessments to specific, quantitative measures of antiviral efficacy. We will detail the scientific rationale behind the selection of assays, cell lines, and viral targets, empowering researchers to not only execute the protocols but also to interpret the results with confidence.

Guiding Principle: The Selectivity Index

The cornerstone of antiviral screening is the Selectivity Index (SI) . This crucial parameter represents the therapeutic window of a compound and is defined as the ratio of its cytotoxicity to its antiviral activity.[2][3]

SI = CC₅₀ / EC₅₀

  • CC₅₀ (50% Cytotoxic Concentration): The compound concentration that reduces the viability of uninfected host cells by 50%.

  • EC₅₀ (50% Effective Concentration): The compound concentration that inhibits viral activity (e.g., replication, cytopathic effect) by 50%.

A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[2] Generally, an SI value of 10 or greater is considered a promising result for a compound to be considered for further development.[3]

Phase 1: Foundational Assays - Determining Cytotoxicity

Before assessing antiviral activity, it is imperative to determine the inherent toxicity of the test compounds on the host cell lines. This step ensures that any observed reduction in viral activity is not simply a result of the compound killing the host cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[4]

Protocol 1: CC₅₀ Determination by MTT Assay

Objective: To determine the concentration of this compound analogs that results in a 50% reduction in host cell viability.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for Influenza, Vero E6 cells for various RNA viruses, A549 cells for respiratory viruses)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO, stock solution at 10-100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in their logarithmic growth phase.

    • Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a series of two-fold serial dilutions of the test compounds in cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 1000 µM down to ~0.5 µM).

    • Carefully remove the medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Controls:

      • Cell Control (100% Viability): Wells with cells and fresh medium only (no compound).

      • Blank Control: Wells with medium only (no cells) for background absorbance correction.

    • Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).

  • MTT Assay:

    • After incubation, carefully remove the medium containing the compounds.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.[4]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the Blank Control wells from all other readings.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Well / Absorbance of Cell Control Well) x 100

    • Plot the % Cell Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the CC₅₀ value.[5]

Phase 2: Primary Antiviral Screening - Efficacy Assessment

Once the cytotoxic profile is known, the next step is to screen the compounds for their ability to inhibit viral replication. A classic and visually intuitive method is the Cytopathic Effect (CPE) Inhibition Assay. Many viruses cause morphological changes in host cells, such as rounding and detachment, a phenomenon known as CPE. An effective antiviral will protect the cells from these changes.

Protocol 2: EC₅₀ Determination by Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the concentration of this compound analogs that protects 50% of the cells from virus-induced CPE.

Materials:

  • Host cell line and appropriate virus (e.g., MDCK cells and Influenza A/H1N1)

  • 96-well plates seeded with cells (prepared as in Protocol 1)

  • Test compounds

  • Virus stock with a known titer

  • Assay Medium (low serum, e.g., DMEM with 2% FBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Preparation:

    • Seed cells in 96-well plates 24 hours prior to the assay as described in Protocol 1.

    • Prepare serial dilutions of the test compounds in assay medium. The highest concentration should be at or below the calculated CC₅₀ to avoid toxicity.

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add 50 µL of the compound dilutions to the wells in triplicate.

    • Add 50 µL of virus suspension (at a Multiplicity of Infection, MOI, of 0.01 to 0.1) to the wells containing the compound.

    • Controls on each plate:

      • Virus Control (0% Protection): Cells infected with the virus, no compound.

      • Cell Control (100% Protection): Uninfected cells, no compound.

      • Positive Control (Optional): Cells infected with the virus and treated with a known antiviral drug (e.g., Oseltamivir for influenza).[6]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is complete (~80-100% cell death) in the Virus Control wells.

  • Staining and Quantification:

    • Carefully aspirate the medium from all wells.

    • Gently wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 20 minutes.

    • Wash again with PBS and stain with 100 µL of Crystal Violet solution for 15-20 minutes.

    • Thoroughly wash the wells with tap water to remove excess stain and allow the plate to air dry.

    • Elute the stain by adding 100 µL of methanol or isopropanol to each well.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration using the formula: % CPE Inhibition = [(Absorbance of Treated Well - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] x 100

    • Plot the % CPE Inhibition against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the EC₅₀ value.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Phase 3: Quantitative Confirmation - Viral Load Reduction by RT-qPCR

While CPE and plaque assays are excellent for primary screening, a more precise and quantitative method is to measure the reduction in viral genome copies. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique for quantifying viral RNA, providing robust data on the inhibition of viral replication.[7][8]

Protocol 3: Viral Load Reduction Assay by One-Step RT-qPCR

Objective: To quantify the reduction in viral RNA levels in infected cells following treatment with test compounds.

Materials:

  • Infected and treated cell culture supernatant or cell lysates from an experiment set up as in Protocol 2.

  • Viral RNA Extraction Kit (e.g., QIAamp Viral RNA Mini Kit)

  • One-Step RT-qPCR Master Mix (containing reverse transcriptase and DNA polymerase)

  • Validated primers and probe for the target virus (see Table 2).

  • qPCR instrument.

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 RNA Quantification cluster_2 Result Interpretation prep1 Culture & Infect Cells prep2 Treat with this compound prep1->prep2 prep3 Incubate (48h) prep2->prep3 prep4 Harvest Supernatant / Lysate prep3->prep4 quant1 Viral RNA Extraction prep4->quant1 quant2 One-Step RT-qPCR Setup (Primers, Probe, Master Mix) quant1->quant2 quant3 Run RT-qPCR Protocol quant2->quant3 quant4 Data Analysis (ΔΔCT) quant3->quant4 res1 Calculate % Viral Inhibition quant4->res1 res2 Determine EC50 res1->res2

Caption: Workflow for antiviral efficacy testing using RT-qPCR.

Procedure:

  • Sample Collection: After the 48-72 hour incubation from the antiviral assay (Protocol 2), collect the cell culture supernatant or prepare cell lysates.

  • RNA Extraction: Extract viral RNA from 100-150 µL of each sample using a commercial viral RNA extraction kit according to the manufacturer's instructions. Elute in 50 µL of RNase-free water.

  • RT-qPCR Setup:

    • Prepare a master mix for the number of reactions required. For a typical 20 µL reaction:

      • 10 µL of 2x One-Step RT-qPCR Master Mix

      • 1 µL of Primer/Probe Mix (final concentrations: 500 nM primers, 250 nM probe)

      • 4 µL of RNase-free water

      • 5 µL of extracted RNA template

    • Include controls: No Template Control (NTC) and Virus Control (untreated).

  • Thermal Cycling: Use a validated thermal cycling protocol. A general protocol is:

    • Reverse Transcription: 50°C for 15-20 min

    • Polymerase Activation: 95°C for 5-10 min

    • PCR Amplification (40-45 cycles):

      • 95°C for 15 sec (Denaturation)

      • 60°C for 60 sec (Annealing/Extension/Data Acquisition)

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the reduction in viral RNA relative to the untreated virus control using the ΔΔCt method.

    • Plot the percentage of viral RNA inhibition against the log of the compound concentration to determine the EC₅₀.

Table 1: Validated Primer/Probe Sets for RT-qPCR

Virus TargetGene TargetPrimer/Probe NameSequence (5' -> 3')Reference
Influenza A Matrix (M) GeneInfA ForwardGAC CRA TCC TGT CAC CTC TGA C[9]
InfA ReverseAGG GCA TTY TGG ACA AAK CGT CTA[9]
InfA ProbeFAM-TGC AGT CCT CGC TCA CTG GGC ACG-TAMRA[9]
Herpes Simplex Virus (HSV-1/2) DNA Polymerase (UL30)H2_UL30-FGTA CAT CGG CGT CAT CTG CG[10]
H2_UL30-RCAG GCG CTT GTT GGT GTA CG[10]
H2C-P (HSV-2)HEX-TTA CGA CGA TAC CGT ATC CGG AGC GG-TAMRA[10]
Respiratory Syncytial Virus (RSV-A) Nucleocapsid (N) GeneRSVN3GGG AGA GGT GGC TCC AGA ATA CAG GC[11]
RSVN5AGC ATC ACT TGC CCT GAA CCA TAG GC[11]
RSA-probeFAM-ACA CCA TCC AAC GGA GCA CAG GAG A-TAMRA[12]

Scientific Rationale & Potential Mechanisms of Action

Chroman-4-one derivatives, as part of the larger flavonoid family, can interfere with multiple stages of a viral life cycle.[6][13] Understanding these potential targets provides a strong rationale for this screening effort and can guide future mechanism-of-action studies.

Potential Antiviral Targets for Chroman-4-one Analogs

G cluster_cell Virion Free Virion Attachment 1. Attachment (e.g., Hemagglutinin) Virion->Attachment Binds HostCell Host Cell Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Genome Replication (Viral Polymerase) Entry->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release (e.g., Neuraminidase) Assembly->Release Progeny Progeny Virions Release->Progeny Egress I1 Block HA/Receptor Interaction I1->Attachment I2 Inhibit RNA-dependent RNA Polymerase (RdRp) I2->Replication I3 Inhibit Neuraminidase I3->Release

Caption: Potential inhibitory points in a generic viral life cycle.

  • Inhibition of Viral Entry: Flavonoids have been shown to bind to viral surface glycoproteins like hemagglutinin (HA) of the influenza virus, preventing its attachment to sialic acid receptors on the host cell surface.[14]

  • Inhibition of Viral Enzymes:

    • Neuraminidase (NA): This enzyme is crucial for the release of newly formed influenza virions from the host cell. Flavonoids can act as competitive inhibitors of NA, trapping the viruses on the cell surface.[4][15][16]

    • RNA-dependent RNA Polymerase (RdRp): The viral polymerase is essential for replicating the genome of RNA viruses. Chromen-4-one derivatives may inhibit this enzyme, directly halting the production of new viral genomes.[6]

  • Modulation of Host Factors: Some antiviral compounds do not target the virus directly but interfere with host cellular pathways that the virus hijacks for its own replication, offering a broader spectrum of activity and a higher barrier to resistance.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison between analogs. This table should be the primary output for making decisions on which compounds to advance to further studies.

Table 2: Example Antiviral Screening Data for this compound Analogs against Influenza A/H1N1

Compound IDStructure ModificationCC₅₀ (µM) in MDCK CellsEC₅₀ (µM) by qPCRSelectivity Index (SI)
FC-001 8-Fluoro (Parent)>10015.2>6.6
FC-002 6,8-difluoro-2-aryl>9006.0>150
FC-003 7-Methoxy85.442.12.0
FC-004 6-Fluoro>10025.5>3.9
Oseltamivir (Positive Control)>10000.05>20,000

Data for FC-002 is based on a close analog reported in the literature. Other data are hypothetical for illustrative purposes.

Interpretation:

  • FC-002 emerges as the most promising candidate from this hypothetical screen, with a very high Selectivity Index (>150), indicating potent antiviral activity at non-toxic concentrations.

  • FC-001 shows moderate activity and low toxicity, making it a viable scaffold for further optimization.

  • FC-003 would likely be deprioritized due to its low SI value, suggesting its antiviral effect is close to its toxic concentration.

By following this structured, multi-phase screening approach, researchers can efficiently and accurately characterize the antiviral potential of this compound and its analogs, identifying promising lead candidates for the development of new antiviral therapies.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 8-Fluorochroman-4-one. The narrative explains the scientific rationale behind each experimental choice, from initial analyte assessment to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, capable of separating the active pharmaceutical ingredient (API) from its degradation products generated under forced stress conditions. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Preliminary Considerations

This compound (CAS: 111141-00-5, Formula: C₉H₇FO₂) is a fluorinated heterocyclic ketone belonging to the chromanone class of compounds.[4][5] Such scaffolds are of significant interest in medicinal chemistry and drug development. A reliable and robust analytical method is paramount for ensuring the quality, purity, and stability of the drug substance throughout its lifecycle. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and precision.[6][7]

The molecular structure of this compound, featuring a hydrophobic aromatic ring system, makes it an ideal candidate for analysis by Reversed-Phase HPLC (RP-HPLC).[8][9] The chromophore present in the aromatic system allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). This application note details the logical progression from understanding the analyte's properties to a fully validated, stability-indicating analytical method.

Instrumentation and Materials

  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Chromatography Column: A C18 stationary phase was selected as the starting point due to its versatility and proven effectiveness in retaining aromatic and moderately polar compounds.[10] (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Chemicals & Reagents:

    • This compound Reference Standard (Purity >98%)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Ammonium Acetate (HPLC Grade)

    • Hydrochloric Acid (HCl, ACS Grade)

    • Sodium Hydroxide (NaOH, ACS Grade)

    • Hydrogen Peroxide (H₂O₂, 30% solution)

    • Water (Deionized, 18.2 MΩ·cm)

Systematic Method Development Strategy

The development of an effective HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[11] The primary goal is to obtain a chromatogram with a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants, within a practical runtime.

Wavelength Selection

The optimal detection wavelength was determined by analyzing a solution of this compound (approx. 20 µg/mL in mobile phase) using the DAD. The UV spectrum was scanned from 200 to 400 nm. The wavelength of maximum absorbance (λmax) was selected for quantification to ensure the highest sensitivity.

Column and Mobile Phase Screening

Given the analyte's structure, a C18 column provides a strong hydrophobic interaction-based retention mechanism.[10] The initial screening focused on optimizing the mobile phase composition.

  • Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency and lower backpressure.

  • Aqueous Phase & pH: A low pH mobile phase (e.g., pH 2-4) is generally advantageous in RP-HPLC.[10] It ensures that any residual silanol groups on the silica-based stationary phase are protonated, minimizing undesirable secondary interactions that can lead to peak tailing. An initial mobile phase consisting of 0.1% Formic Acid in water (Solvent A) and Acetonitrile (Solvent B) was chosen.

Gradient Optimization

A gradient elution program, where the concentration of the organic solvent is increased over time, is ideal for determining the approximate elution conditions and for separating compounds with a range of polarities, which is essential for a stability-indicating method.[11][12]

  • Scouting Gradient: A fast, broad gradient (e.g., 5% to 95% B in 15 minutes) was run to determine the retention time of this compound.

  • Focused Gradient: Based on the scouting run, a shallower, more focused gradient was developed around the elution time of the analyte to ensure optimal resolution from any potential closely eluting impurities.

  • Final Conditions: After several iterations, the method was optimized for resolution, peak shape, and run time.

MethodDevelopmentWorkflow SST SST Forced Forced SST->Forced Proceed if Suitable Specificity Specificity Validate Validate Specificity->Validate Proceed if Specific

Optimized Chromatographic Conditions

All quantitative data was acquired using the conditions summarized in the table below.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (40% B), 2-10 min (40-80% B), 10-12 min (80% B), 12.1-15 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from any degradation products.[13][14] The goal is to achieve partial degradation, typically in the range of 5-20%.[15]

Stock Solution: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. This stock was used for all stress conditions.

Protocol Steps:
  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 1N NaOH, and dilute to a final concentration of ~20 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 1N HCl and dilute to ~20 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~20 µg/mL with mobile phase.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Prepare a solution of ~20 µg/mL in mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B guidelines.[16] Prepare a solution of ~20 µg/mL in mobile phase. A control sample should be wrapped in aluminum foil and stored under the same conditions.[15]

Analysis: All stressed samples, along with an unstressed control sample, were analyzed using the optimized HPLC method. Peak purity was assessed using the DAD to confirm that the analyte peak is spectrally homogeneous.

Summary of Forced Degradation Results
Stress Condition% DegradationObservations
Acid (1N HCl, 60°C) ~12.5%One major degradation peak observed at a lower retention time.
Base (1N NaOH, RT) ~18.2%Two minor degradation peaks observed.
Oxidation (3% H₂O₂) ~8.9%One minor degradation peak observed.
Thermal (80°C) ~4.1%Negligible degradation. The substance is thermally stable.
Photolytic (ICH Q1B) ~6.7%One minor degradation peak observed.
Conclusion -The method successfully separated the main peak from all degradation products.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][17]

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo sample, and the results from the forced degradation study. The chromatograms showed no interfering peaks at the retention time of this compound, and the DAD peak purity analysis confirmed the analyte peak's homogeneity in the presence of degradants.

Linearity and Range

A series of five solutions were prepared from the stock solution, ranging from 50% to 150% of the target analytical concentration (e.g., 10 µg/mL to 30 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResultAcceptance Criteria
Range 10 - 30 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zero-
Accuracy (Recovery)

Accuracy was determined by the standard addition method. The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percentage recovery was calculated.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.8%0.45%98.0% - 102.0%
100% 100.5%0.31%98.0% - 102.0%
120% 101.1%0.52%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration were made on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.48%≤ 2.0%
Intermediate 0.76%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

ParameterResult
LOD 0.12 µg/mL
LOQ 0.38 µg/mL
Robustness

The robustness of the method was evaluated by making deliberate small variations in the method parameters and observing the effect on the results. Parameters varied included flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic solvent (±2%). System suitability parameters (tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the method's robustness.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of this compound. The method meets all the requirements outlined in the ICH Q2(R1) guideline. The forced degradation studies confirm its stability-indicating capability, making it suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 8-Fluorochroman-4-one in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 8-Fluorochroman-4-one in human plasma. This compound is a heterocyclic building block of interest in pharmaceutical development.[1] This method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method has been developed and validated according to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring its suitability for pharmacokinetic studies in drug development.[2][3][4]

Introduction

Chroman-4-ones are a class of heterocyclic compounds that serve as important intermediates in the synthesis of a wide array of bioactive molecules.[5] The introduction of a fluorine atom into the chromanone scaffold, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity to biological targets.[1] As such, sensitive and reliable bioanalytical methods are crucial for accurately characterizing the pharmacokinetics (absorption, distribution, metabolism, and excretion) of novel drug candidates based on this scaffold.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[6] This note provides a comprehensive, step-by-step protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis, grounded in established scientific principles and regulatory standards.[7]

Analyte Physicochemical Properties (Predicted)

Specific experimental data for this compound is not widely available. Therefore, the following key physicochemical properties, which are critical for method development, have been estimated based on the parent chroman-4-one structure and the known effects of fluorine substitution.[8][9] These estimations provide a rational basis for the starting conditions of the method.

PropertyEstimated ValueRationale for Method Development
Molecular Formula C₉H₇FO₂Confirmed from supplier data.[10] Used for exact mass calculation.
Molecular Weight 166.15 g/mol Confirmed from supplier data.[10] Used for mass spectrometer settings.
pKa ~7.5 - 8.5 (weak base)The ketone oxygen can be protonated under acidic conditions. This suggests that a mobile phase with a pH below the pKa will result in the ionized form, which is often beneficial for reverse-phase chromatography and electrospray ionization (ESI) in positive mode.
logP ~1.5 - 2.5The chromanone core is moderately lipophilic. The fluorine atom will slightly increase lipophilicity.[9] This value suggests good retention on a C18 column and suitability for protein precipitation or liquid-liquid extraction.[11]

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d₄ (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Human plasma (K₂EDTA anticoagulant), sourced from an accredited biobank

  • Ultrapure water (18.2 MΩ·cm)

Standard Solutions and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d₄ in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 (v/v) ACN:Water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock in ACN. This solution is used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL) and QC samples at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[6][12] Acetonitrile is a highly efficient precipitating agent.[11]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL this compound-d₄ in ACN).

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Causality: The 3:1 ratio of ACN to plasma ensures efficient protein crashing. The inclusion of the IS in the precipitation solvent streamlines the workflow, ensuring it is added consistently to every sample and compensates for any variability during the extraction and injection process.

LC-MS/MS Method

The following conditions were optimized for the separation and detection of this compound. The use of a C18 column is standard for moderately lipophilic compounds, and the mobile phase composition is designed to provide good retention and peak shape.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 10% B and equilibrate for 1.0 min
Run Time 5.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 167.1 > 121.1 (Quantifier), 167.1 > 95.1 (Qualifier) This compound-d₄ (IS): 171.1 > 125.1
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Dwell Time 100 ms

Expertise & Experience: Positive ESI mode was chosen based on the predicted basicity of the ketone oxygen, which can be readily protonated by the formic acid in the mobile phase to form the [M+H]⁺ precursor ion. The Multiple Reaction Monitoring (MRM) transitions were selected based on the most abundant and stable product ions observed during infusion experiments, providing high selectivity and sensitivity for quantification.

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][7] All parameters met the acceptance criteria.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Linearity & Range Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (%RE) within ±15% of nominal (±20% for LLOQ).
Matrix Effect The coefficient of variation (%CV) of the matrix factor should be ≤ 15% across at least 6 lots of plasma.[13]
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Analyte stable in plasma after 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for at least 30 days at -80°C (long-term).

Workflow Visualization

The following diagrams illustrate the key workflows for this application.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Plasma Sample (50 µL) S Add ACN with IS (150 µL) P->S V Vortex (30s) S->V C Centrifuge (10 min) V->C T Transfer Supernatant C->T I Inject (5 µL) T->I LC HPLC Separation (C18 Column) I->LC MS MS/MS Detection (MRM Mode) LC->MS Cal Generate Calibration Curve (Analyte/IS Peak Area Ratio) MS->Cal Quant Quantify Unknown Samples Cal->Quant

Caption: High-level experimental workflow from sample preparation to data analysis.

G Validation Method Validation Protocol Selectivity Linearity Accuracy & Precision Matrix Effect Recovery Stability Criteria Acceptance Criteria (FDA M10) No Interference r² ≥ 0.99 ≤15% CV ±15% RE Consistent Demonstrated Stability Validation:sel->Criteria:r2 Validation:lin->Criteria:r2 Validation:ap->Criteria:prec Validation:ap->Criteria:acc Validation:me->Criteria:mat Validation:rec->Criteria:mat Validation:stab->Criteria:stab_ok Title Self-Validating System Logic

Caption: Logical relationship between validation parameters and acceptance criteria.

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic conditions allow for a high-throughput analysis suitable for supporting pharmacokinetic studies in a regulated environment. The method has been successfully validated according to FDA guidelines, demonstrating its accuracy, precision, and reliability for bioanalytical applications in drug development.

References

Application Notes and Protocols for Computational Docking of 8-Fluorochroman-4-one with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Therapeutic Potential of 8-Fluorochroman-4-one through In Silico Analysis

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-parasitic, and enzyme-inhibitory effects.[1][2] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making it a compound of considerable interest for drug discovery.

Computational docking is a powerful and indispensable tool in modern drug development.[3][4] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex. By simulating the molecular interactions and estimating the binding affinity, docking allows researchers to screen virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain insights into the molecular basis of a drug's mechanism of action.[5] This approach significantly reduces the time and cost associated with traditional high-throughput screening.[3]

These application notes provide a comprehensive, step-by-step guide for researchers to perform computational docking of this compound against two exemplary and therapeutically relevant protein targets: Human Sirtuin 2 (SIRT2) , a key enzyme in cellular regulation and a target for neurodegenerative diseases and cancer, and Pteridine Reductase 1 (PTR1) , an essential enzyme in trypanosomatid parasites and a target for diseases like leishmaniasis.[1][6] This guide is designed to be both a practical protocol and an educational resource, explaining the rationale behind each step to ensure scientific rigor and reproducibility.

I. Foundational Concepts and Workflow Overview

Before delving into the specific protocols, it is essential to understand the overall workflow of a computational docking experiment. The process can be broken down into four main stages: preparation of the ligand and protein structures, performing the docking simulation, and analyzing the results.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (SIRT2 / PTR1) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results_Analysis Results Analysis (Binding Energy & Poses) Docking->Results_Analysis Visualization Visualization (PyMOL / Discovery Studio) Results_Analysis->Visualization

Caption: A high-level overview of the computational docking workflow.

II. Essential Software and Resources

This protocol utilizes freely available and widely used bioinformatics software. Researchers should download and install the following tools:

Software/ResourcePurposeDownload/Access URL
AutoDock Vina Molecular Docking Engine--INVALID-LINK--[7]
MGLTools/AutoDockTools GUI for preparing docking input files (PDBQT format)--INVALID-LINK--
Open Babel Chemical file format conversion--INVALID-LINK--[4]
PyMOL Molecular visualization--INVALID-LINK--
BIOVIA Discovery Studio Visualizer Molecular visualization and analysis--INVALID-LINK--
Protein Data Bank (PDB) Repository of 3D protein structures--INVALID-LINK--
PubChem Database of chemical molecules--INVALID-LINK--
Online SMILES Converter 3D structure generation from SMILES--INVALID-LINK--[3]

III. Protocol 1: Ligand Preparation (this compound)

Rationale: The ligand's 3D structure must be accurate and in a format suitable for the docking software. This involves generating a 3D conformation from a 2D representation (SMILES string), performing energy minimization to obtain a low-energy and geometrically plausible structure, and converting it to the required PDBQT file format, which includes partial charges and information about rotatable bonds.

Step-by-Step Methodology:

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) for this compound is O=C1CCCOc2c1cccc2F.

  • Generate 3D Structure:

    • Navigate to an online SMILES to 3D structure converter, such as the one provided by NovoPro.[3]

    • Input the SMILES string and select SDF or MOL2 as the output format.

    • Download the generated 3D structure file. Many online converters also provide an initial energy minimization.

  • Energy Minimization (Optional but Recommended): For higher accuracy, perform a more rigorous energy minimization using software like Avogadro or the UFF force field within MGLTools.

  • Convert to PDBQT Format using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF or MOL2 file.

    • ADT will automatically detect the root atom and rotatable bonds. You can inspect and modify these if necessary.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as 8F_chromanone.pdbqt.

G SMILES SMILES String O=C1CCCOc2c1cccc2F SMILES_Converter Online SMILES to 3D Converter SMILES->SMILES_Converter SDF_MOL2 3D Structure (SDF/MOL2) SMILES_Converter->SDF_MOL2 ADT AutoDockTools SDF_MOL2->ADT PDBQT Ligand File (PDBQT) ADT->PDBQT

Caption: Ligand preparation workflow for this compound.

IV. Protocol 2: Target Protein Preparation

Rationale: Crystal structures of proteins from the PDB often contain non-essential molecules like water, ions, and co-crystallized ligands. These must be removed. Furthermore, hydrogen atoms are usually absent in PDB files and must be added, as they are crucial for hydrogen bonding interactions. Finally, the protein structure needs to be converted to the PDBQT format, which includes atomic charges.

Step-by-Step Methodology:

  • Download Protein Structure:

    • Go to the RCSB Protein Data Bank website.

    • For SIRT2 , search for PDB ID: 3ZGV . This structure is of human SIRT2 in complex with ADP-ribose, which helps to identify the active site.

    • For PTR1 , search for PDB ID: 7PXX . This is a high-resolution crystal structure of Leishmania major PTR1.

    • Download the structures in PDB format.

  • Prepare the Protein using AutoDockTools (ADT):

    • Launch ADT and open the downloaded PDB file (Grid -> Macromolecule -> Open).

    • A dialog box will appear. It is crucial to remove non-essential components. Delete all water molecules and any co-crystallized ligands or ions (e.g., ADP-ribose in 3ZGV).

    • Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose and then File -> Save -> Write PDBQT). Save as 3ZGV_protein.pdbqt and 7PXX_protein.pdbqt respectively.

V. Protocol 3: Docking Execution with AutoDock Vina

Rationale: AutoDock Vina requires a configuration file that specifies the input files and the search space for the docking. This search space, known as the "grid box," should encompass the protein's active site where the ligand is expected to bind.

Step-by-Step Methodology:

  • Define the Grid Box using ADT:

    • With the prepared protein PDBQT file loaded in ADT, go to Grid -> Grid Box.

    • A box will appear around the protein. You need to center this box on the active site and adjust its dimensions.

    • For SIRT2 (3ZGV): The active site is a deep cleft between the two domains. Key residues include H187. Center the box around the region where the original ADP-ribose ligand was located.

    • For PTR1 (7PXX): The active site is a well-defined pocket. Key catalytic residues include Asp181, Tyr194, and Lys198. Center the box to include these residues.

    • Adjust the dimensions of the box to be large enough to accommodate the ligand and allow for rotational and translational movements, typically with a buffer of about 10 Å around the active site residues.

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the Grid Options panel.

  • Create a Configuration File:

    • Create a new text file named conf.txt.

    • Add the following lines, replacing the values with your specific file names and the grid box parameters you noted down:

  • Run AutoDock Vina:

    • Open a command prompt or terminal.

    • Navigate to the directory containing your PDBQT files and the conf.txt file.

    • Execute the following command (assuming vina is in your system's path): vina --config conf.txt --log 3ZGV_docking_log.txt

    • Vina will perform the docking and generate an output PDBQT file (3ZGV_docking_results.pdbqt) containing the predicted binding poses and a log file with the binding affinities.

VI. Protocol 4: Analysis and Visualization of Docking Results

Rationale: The primary outputs of a docking simulation are the predicted binding poses of the ligand and their corresponding binding affinities (or scores). A more negative binding affinity indicates a more favorable predicted interaction. Visualization is crucial to inspect the binding pose, identify key interactions (like hydrogen bonds), and generate publication-quality images.

Step-by-Step Methodology:

  • Analyze Binding Affinity:

    • Open the log file (.txt). It will contain a table of binding affinities (in kcal/mol) for the top predicted poses.

    • The top-ranked pose (mode 1) has the most favorable (most negative) binding energy.

  • Visualize the Docked Complex with PyMOL:

    • Open PyMOL.

    • Load the prepared protein PDBQT file (3ZGV_protein.pdbqt).

    • Load the docking results file (3ZGV_docking_results.pdbqt). The different poses will be loaded as separate states. You can cycle through them using the arrow keys at the bottom right of the viewer.

    • Display the protein as a cartoon or surface and the ligand as sticks to clearly see the binding pocket.

    • To identify hydrogen bonds, use the Action -> find -> polar contacts -> to other atoms in object command after selecting the ligand.

  • Generate Publication-Quality Images with Discovery Studio Visualizer:

    • Open the protein PDBQT and the results PDBQT in Discovery Studio Visualizer.

    • Use the View Interactions tool to automatically display and label hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein residues.

    • Customize the display styles (e.g., protein ribbon color, ligand ball-and-stick representation, background color) to create a clear and informative image.

    • Save the image in a high-resolution format (e.g., TIFF or PNG).

VII. Expected Results and Interpretation

The docking simulation will produce a set of binding poses for this compound within the active sites of SIRT2 and PTR1, each with an associated binding affinity.

Target ProteinPDB IDExpected Binding Affinity Range (kcal/mol)Key Interacting Residues (Hypothesized)
Human SIRT2 3ZGV-7.0 to -9.0H187, Q167, R97
L. major PTR1 7PXX-6.5 to -8.5D181, Y194, K198, F113, L226

Note: The binding affinity values are estimates and can vary based on the precise grid box placement and docking parameters.

A strong docking result is characterized by:

  • Low Binding Energy: A more negative value suggests a more stable protein-ligand complex.

  • Plausible Binding Pose: The ligand should occupy the active site and form meaningful interactions (e.g., hydrogen bonds with key catalytic residues, hydrophobic interactions with nonpolar pockets).

  • Clustering of Poses: If multiple top-ranked poses have low RMSD values and similar binding energies, it increases confidence in the predicted binding mode.

The interactions observed in the visualization step can guide further drug development efforts. For example, identifying an unmet hydrogen bonding opportunity could suggest a chemical modification to this compound to improve its potency.

VIII. References

  • RCSB Protein Data Bank. (n.d.). Homepage. Retrieved from --INVALID-LINK--

  • PyMOL. (n.d.). Educational Use. Retrieved from --INVALID-LINK--

  • Raj, U., & Varadwaj, P. K. (2013). Computational Docking Technique for Drug Discovery: A Review. Research Journal of Pharmaceutical and Technology. Retrieved from --INVALID-LINK--

  • UniProt Consortium. (2023). UniProt: the Universal Protein Knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523–D531. Retrieved from --INVALID-LINK--

  • Yuriev, E., & Ramsland, P. A. (2013). A Short Review Docking: Structure Based Drug Design. Journal of the Korean Chemical Society, 57(3), 275-281. Retrieved from --INVALID-LINK--

  • BIOVIA, Dassault Systèmes. (n.d.). BIOVIA Discovery Studio Visualizer. Retrieved from --INVALID-LINK--

  • Moniot, S., Schutkowski, M., & Steegborn, C. (2013). Crystal structure analysis of human Sirt2 and its ADP-ribose complex. Journal of Structural Biology, 181(2), 209-215. Retrieved from --INVALID-LINK--

  • Dello Iacono, L., Di Pisa, F., & Mangani, S. (2022). The crystal structure of Leishmania major Pteridine Reductase 1 in complex with substrate folic acid. Acta Crystallographica Section F: Structural Biology Communications, 78(Pt 4), 170-176. Retrieved from --INVALID-LINK--

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from --INVALID-LINK--

  • The UniProt Consortium. (2021). UniProt: the Universal Protein Knowledgebase in 2021. Nucleic acids research, 49(D1), D480–D489. Retrieved from --INVALID-LINK--

  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK. Retrieved from --INVALID-LINK--

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Retrieved from --INVALID-LINK--

  • Firoz, A., & Talwar, P. (2024). Role of death-associated protein kinase 1 (DAPK1) in retinal degenerative diseases: an in-silico approach towards therapeutic intervention. Journal of Biomolecular Structure & Dynamics, 42(11), 5686-5698. Retrieved from --INVALID-LINK--

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from --INVALID-LINK--

  • Linciano, P., et al. (2020). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. Molecules, 25(1), 183. Retrieved from --INVALID-LINK--

  • Schrödinger, LLC. (n.d.). FAQ for Educational-Use-Only PyMOL. Retrieved from --INVALID-LINK--

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6587-6596. Retrieved from --INVALID-LINK--

  • Raschka, S. (2014). Visualizing hydrogen bonds in PyMol. Retrieved from --INVALID-LINK--

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. Retrieved from --INVALID-LINK--

  • Scripps Research. (n.d.). AutoDockTools. Retrieved from --INVALID-LINK--

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from --INVALID-LINK--

  • Chemistry with Computers. (2014). Visualizing hydrogen bonds in PyMol. Retrieved from --INVALID-LINK--

  • NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved from --INVALID-LINK--

  • Biotecnika. (2024). How to make publication-quality images (in 2 minutes) with BIOVIA Discovery Studio Visualizer. Retrieved from --INVALID-LINK--

  • Dassault Systèmes. (n.d.). Free Download: BIOVIA Discovery Studio Visualizer. Retrieved from --INVALID-LINK--

  • SourceForge. (n.d.). AutoDock Vina 1.1.2 - 64-bit download. Retrieved from --INVALID-LINK--

  • Open Babel. (n.d.). Download. Retrieved from --INVALID-LINK--

  • Pymol Biomolecules. (2017). Pymol for Beginners - video 4: H-bonds. Retrieved from --INVALID-LINK--

  • SourceForge. (n.d.). Open Babel. Retrieved from --INVALID-LINK--

  • Manchester Metropolitan University. (n.d.). PyMOL. Retrieved from --INVALID-LINK--

  • Dello Iacono, L., et al. (2022). Crystal structure of the ternary complex of Leishmania major pteridine reductase 1 with the cofactor NADP+/NADPH and the substrate folic acid. Acta Crystallographica Section F, Structural Biology Communications, 78(4), 170-176. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). SIRT2 active site architecture and organization. Retrieved from --INVALID-LINK--

  • Open Babel. (n.d.). Open Babel download. Retrieved from --INVALID-LINK--

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from --INVALID-LINK--

  • My Biosoftware. (2019). AutoDock 4.2.6 / AutoDockTools 1.5.6 – Suite of Automated Docking Tools. Retrieved from --INVALID-LINK--

  • Scripps Research. (n.d.). Download AutoDock4. Retrieved from --INVALID-LINK--

  • Scripps Research. (n.d.). Downloads - AutoDock. Retrieved from --INVALID-LINK--

  • GitHub. (n.d.). openbabel/openbabel. Retrieved from --INVALID-LINK--

  • GitHub. (n.d.). ccsb-scripps/AutoDock-Vina. Retrieved from --INVALID-LINK--

  • Rumpf, T., et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature communications, 6, 6263. Retrieved from --INVALID-LINK--

  • My Biosoftware. (2021). BIOVIA Discovery Studio Visualizer 4.5 – Molecular Visualization. Retrieved from --INVALID-LINK--

  • Pymol Biomolecules. (2024). How to Download and Install Biovia Discovery Studio 2024 in Windows. Retrieved from --INVALID-LINK--

  • Sanders, B. D., & Rzigalinski, B. A. (2010). Structural Basis for Sirtuin Function: What We Know and What We Don't. Biochimica et biophysica acta, 1804(8), 1629–1640. Retrieved from --INVALID-LINK--

  • Panecka-Hofman, J., et al. (2023). Structure and dynamics of pteridine reductase 1: the key phenomena relevant to enzyme function and drug design. Journal of molecular modeling, 29(9), 273. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). PTR1 subunit architecture and position of the active site. Retrieved from --INVALID-LINK--

  • Leskoff, S. (n.d.). SMILES to Structure. Retrieved from --INVALID-LINK--

  • de Menezes, T. A., et al. (2024). In Silico Structural Insights and Potential Inhibitor Identification Based on the Benzothiazole Core for Targeting Leishmania major Pteridine Reductase 1. ACS Omega. Retrieved from --INVALID-LINK--

  • SAMSON Team. (2023). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Retrieved from --INVALID-LINK--

  • iChemLabs. (n.d.). Demos > SMILES. ChemDoodle Web Components. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Side-product formation in the synthesis of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this specific synthesis. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what is the key reaction step?

The most prevalent and established method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propanoic acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a widely used and effective reagent for this cyclization.[1][2]

The overall synthetic workflow can be visualized as follows:

Synthesis Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2-Fluorophenol 2-Fluorophenol 3-(2-fluorophenoxy)propanoic_acid 3-(2-fluorophenoxy)propanoic acid 2-Fluorophenol->3-(2-fluorophenoxy)propanoic_acid Base (e.g., NaOH) 3-Halopropanoic_acid_ester 3-Halopropanoic acid or its ester 3-Halopropanoic_acid_ester->3-(2-fluorophenoxy)propanoic_acid This compound This compound 3-(2-fluorophenoxy)propanoic_acid->this compound PPA, Heat

Caption: Synthetic workflow for this compound.

Q2: I am observing a significant amount of an isomeric byproduct in my reaction. What is it likely to be and why does it form?

A common issue in the synthesis of this compound is the formation of the isomeric 6-Fluorochroman-4-one . This arises from the directing effects of the substituents on the aromatic ring of the 3-(2-fluorophenoxy)propanoic acid precursor during the intramolecular Friedel-Crafts acylation.

Mechanistic Rationale:

The fluorine atom at the 2-position is an ortho-, para-directing group due to its ability to donate electron density through resonance, while being electron-withdrawing through induction. The phenoxy group is also an ortho-, para-directing group. During the acid-catalyzed cyclization, the acylium ion intermediate will preferentially attack the positions on the aromatic ring that are most activated.

  • Desired Reaction (Attack at C6): The desired product, this compound, is formed by electrophilic attack at the C6 position, which is para to the phenoxy group and meta to the fluorine atom.

  • Side Reaction (Attack at C4): The isomeric byproduct, 6-Fluorochroman-4-one, is formed by attack at the C4 position, which is ortho to the phenoxy group and also meta to the fluorine atom.

Isomer Formation Precursor 3-(2-fluorophenoxy)propanoic acid Acylium_Ion Acylium Ion Intermediate Precursor->Acylium_Ion PPA Product_8-Fluoro This compound (Desired Product) Acylium_Ion->Product_8-Fluoro Attack at C6 (para to -OR) Product_6-Fluoro 6-Fluorochroman-4-one (Isomeric Side-Product) Acylium_Ion->Product_6-Fluoro Attack at C4 (ortho to -OR)

Caption: Formation of 8-Fluoro and 6-Fluorochroman-4-one isomers.

While both positions are activated, the steric hindrance at the C4 position (ortho to the bulky phenoxypropyl group) can influence the regioselectivity. However, under forcing reaction conditions (e.g., high temperatures), the formation of the 6-fluoro isomer can become more significant.

Q3: My reaction mixture has turned dark and viscous, and I have a low yield of the desired product. What could be the cause?

A dark and viscous reaction mixture, often accompanied by poor yields, is indicative of polymerization of the starting material or product. Polyphosphoric acid is a strong dehydrating agent and can promote intermolecular reactions, especially at high concentrations and temperatures.[2]

Troubleshooting Polymerization:

  • Reaction Temperature: Avoid excessive heating. The intramolecular cyclization is generally favored at lower temperatures than intermolecular polymerization. It is recommended to heat the reaction mixture gradually and monitor the progress by Thin Layer Chromatography (TLC).

  • Concentration: High concentrations of the starting material in PPA can favor intermolecular reactions. Using a larger volume of PPA to ensure adequate dilution of the substrate can help minimize polymerization.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to degradation and polymerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q4: How can I distinguish between this compound and the 6-Fluorochroman-4-one isomer?

Distinguishing between these two isomers can be achieved using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. 1H NMR Spectroscopy: The aromatic region of the 1H NMR spectrum will be distinct for each isomer due to the different substitution patterns and the coupling of the protons with the fluorine atom.

  • This compound: Will show a characteristic set of three aromatic protons. The proton at C5 will be a doublet of doublets due to coupling with the neighboring proton at C6 and the fluorine at C8. The protons at C6 and C7 will also show distinct splitting patterns.

  • 6-Fluorochroman-4-one: Will also display three aromatic protons, but their chemical shifts and coupling patterns will differ from the 8-fluoro isomer. The proton at C5 will be a doublet of doublets due to coupling with the fluorine at C6 and the proton at C7.

2. 13C NMR Spectroscopy: The chemical shifts of the aromatic carbons will be different for the two isomers. The carbon directly bonded to the fluorine atom (C8 in the desired product, C6 in the isomer) will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings, which will be characteristic for each isomer.

3. Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns upon ionization might differ, although this can be subtle. A common fragmentation pathway for chromanones involves a retro-Diels-Alder reaction. The relative intensities of the fragment ions could potentially be used to distinguish the isomers, but this would likely require careful analysis and comparison with reference spectra.

Technique This compound (Predicted) 6-Fluorochroman-4-one (Predicted)
1H NMR (Aromatic Region) Three distinct multiplets, with characteristic H-F couplings.Three distinct multiplets, with different chemical shifts and H-F couplings compared to the 8-fluoro isomer.
13C NMR Unique set of chemical shifts for the aromatic carbons with characteristic C-F coupling constants.Different set of chemical shifts for the aromatic carbons and different C-F coupling patterns.
Mass Spectrometry Identical molecular ion peak. Potentially different relative abundances of fragment ions.Identical molecular ion peak. Potentially different relative abundances of fragment ions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product Incomplete reaction.- Increase reaction time and monitor by TLC. - Ensure the reaction temperature is sufficient for cyclization (typically 80-100 °C with PPA).
Formation of 6-fluoro isomer.- Optimize reaction temperature; lower temperatures may favor the thermodynamically more stable 8-fluoro isomer. - Consider alternative cyclizing agents such as Eaton's reagent or thionyl chloride, which may offer different regioselectivity.
Polymerization of starting material.- Lower the reaction temperature. - Use a larger volume of PPA to dilute the substrate. - Reduce the reaction time.
Multiple spots on TLC, difficult to purify Presence of both 8-fluoro and 6-fluoro isomers.- Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. - Consider preparative HPLC for challenging separations.
Presence of unreacted starting material.- Ensure the reaction has gone to completion by monitoring with TLC. - If the reaction has stalled, consider adding more PPA or slightly increasing the temperature.
Formation of other unidentified byproducts.- Ensure the purity of the starting 3-(2-fluorophenoxy)propanoic acid. Impurities in the starting material can lead to side reactions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-fluorophenoxy)propanoic acid

This procedure is a standard Williamson ether synthesis.

Materials:

  • 2-Fluorophenol

  • 3-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve 2-fluorophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.

  • Slowly add 3-bromopropanoic acid to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 3-(2-fluorophenoxy)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound

This protocol is adapted from procedures for the synthesis of analogous thiochromen-4-ones.[3]

Materials:

  • 3-(2-fluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 3-(2-fluorophenoxy)propanoic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring to 80-100 °C. The high viscosity of PPA may require efficient mechanical stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding crushed ice and then a saturated solution of sodium bicarbonate until the acidic PPA is neutralized.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate this compound.

References

Technical Support Center: Optimization of 8-Fluorochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve higher yields and purity in your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly via the common intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propionic acid.

Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can often be attributed to several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The intramolecular Friedel-Crafts cyclization may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material, 3-(2-fluorophenoxy)propionic acid, is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[1]

  • Reagent and Solvent Quality: The presence of moisture or impurities in your reagents and solvents can significantly hinder the reaction.

    • Solution: Ensure that the 3-(2-fluorophenoxy)propionic acid is pure and dry. Use anhydrous solvents, and ensure your Lewis acid catalyst (e.g., aluminum chloride) has not been deactivated by exposure to atmospheric moisture.[2] It is often best to use freshly opened reagents.

  • Suboptimal Reaction Temperature: The temperature for the Friedel-Crafts acylation is critical.

    • Solution: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if you observe the formation of multiple byproducts, the temperature might be too high, leading to decomposition or side reactions.[1] A systematic optimization of the temperature is recommended.

  • Product Loss During Workup: The desired this compound may be lost during the extraction and purification steps.

    • Solution: Ensure that the pH is appropriately adjusted during the aqueous workup to ensure the product is in the organic layer. When performing extractions, be meticulous to avoid leaving the product in the aqueous phase. Analyze all layers by TLC to track your product.[3]

Question: I am observing significant amounts of a major byproduct in my reaction mixture. How can I identify and minimize it?

Answer:

The formation of byproducts is a common challenge. In the context of an intramolecular Friedel-Crafts acylation for this compound synthesis, the most likely side reaction is intermolecular acylation.

  • Intermolecular Acylation: This occurs when two molecules of the starting material react with each other, leading to dimers or polymeric material, especially at high concentrations.[4]

    • Solution: To favor the desired intramolecular cyclization, the reaction should be conducted under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.[4]

To identify the byproduct, you can use techniques like Mass Spectrometry (MS) to determine its molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.

Question: The purification of my crude this compound by column chromatography is proving difficult, with poor separation from impurities. What can I do?

Answer:

Effective purification is crucial for obtaining high-purity this compound. If you are facing challenges with column chromatography, consider the following:

  • Inappropriate Mobile Phase: The polarity of your eluent system may not be optimal for separating your product from the impurities.

    • Solution: First, use TLC to screen a variety of solvent systems with different polarities (e.g., gradients of ethyl acetate in hexane) to find the one that provides the best separation.[5]

  • Column Overloading: Applying too much crude product to your column will result in poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of crude material you are purifying. A general rule of thumb is a silica-to-crude-product ratio of 50:1 to 100:1 by weight.

  • Recrystallization as an Alternative: If chromatography is not yielding the desired purity, recrystallization can be an excellent alternative or a subsequent purification step.

    • Solution: Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propionic acid.[6] This involves converting the carboxylic acid to an acid chloride, typically with oxalyl chloride or thionyl chloride, followed by cyclization in the presence of a Lewis acid like aluminum chloride.[6]

Other methods for synthesizing the broader class of chroman-4-ones include:

  • Base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde.[4]

  • Cascade radical cyclization of 2-(allyloxy)arylaldehydes.[7][8]

What are the key reaction parameters to control for a successful synthesis?

For the intramolecular Friedel-Crafts acylation route, the following parameters are critical:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[2]

  • Temperature: Both the acid chloride formation and the cyclization steps require careful temperature control to prevent side reactions.

  • Stoichiometry: The molar ratio of the substrate to the Lewis acid needs to be optimized for efficient cyclization.

  • Reaction Time: Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

What are the expected yields for the synthesis of this compound?

Yields can vary significantly depending on the specific conditions and scale of the reaction. With careful optimization of the reaction parameters and purification techniques, it is possible to achieve good to excellent yields.

Optimized Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(2-Fluorophenoxy)propionic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-fluorophenoxy)propionic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional hour, or until gas evolution ceases.

  • Friedel-Crafts Cyclization: In a separate, larger, flame-dried flask equipped with a mechanical stirrer, suspend aluminum chloride in anhydrous DCM and cool to 0 °C. Slowly add the freshly prepared acid chloride solution from the previous step to the aluminum chloride suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours or until TLC analysis indicates the consumption of the starting material.[6]

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[9] Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.[4]

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively dissolves reactants.
Acylating Agent Oxalyl ChlorideForms a reactive acid chloride intermediate.
Catalyst Aluminum Chloride (AlCl₃)Potent Lewis acid for Friedel-Crafts acylation.
Temperature 0 °C to Room TemperatureBalances reaction rate and minimizes side reactions.
Workup Acidic Quench, Bicarbonate WashNeutralizes catalyst and removes acidic byproducts.
Purification Column Chromatography/RecrystallizationIsolates the pure product.

Troubleshooting Workflow

G start Low Yield of this compound check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No reagent_purity Are reagents and solvents pure and anhydrous? check_completion->reagent_purity Yes extend_time Extend reaction time or increase temperature slightly. incomplete->extend_time success Improved Yield extend_time->success impure_reagents Impure Reagents/Solvents reagent_purity->impure_reagents No workup_loss Was product lost during workup? reagent_purity->workup_loss Yes purify_reagents Purify starting materials and use anhydrous solvents. impure_reagents->purify_reagents purify_reagents->success loss_in_workup Product Loss workup_loss->loss_in_workup Yes side_products Are there significant side products? workup_loss->side_products No optimize_workup Optimize extraction pH and be meticulous in separation. loss_in_workup->optimize_workup optimize_workup->success byproducts Side Product Formation side_products->byproducts Yes side_products->success No high_dilution Use high-dilution conditions to favor intramolecular reaction. byproducts->high_dilution high_dilution->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Improving the yield of the intramolecular cyclization for 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

olecular Cyclization of 8-Fluorochroman-4-one

Last Updated: December 30, 2025

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake the intramolecular cyclization to form this important heterocyclic scaffold. Chroman-4-ones are prevalent structures in a variety of biologically active compounds, and the successful synthesis of derivatives like this compound is often a critical step in many research and development pipelines.[1][2][3][4]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this reaction and ultimately improve your product yield and purity.

Reaction Overview: Intramolecular Friedel-Crafts Acylation

The most common and direct route to this compound is through the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propanoic acid.[5] This reaction involves the cyclization of the propanoic acid side chain onto the fluorinated aromatic ring, promoted by a strong acid catalyst. The fluorine atom, being an ortho, para-director, guides the acylation to the ortho position, leading to the formation of the desired six-membered heterocyclic ring.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the intramolecular cyclization to form this compound?

The main challenge lies in achieving a high yield of the desired product while minimizing side reactions. The fluorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, including the desired intramolecular Friedel-Crafts acylation.[6][7] This deactivation can lead to incomplete reactions or the need for harsh reaction conditions, which in turn can promote the formation of impurities.

Q2: What are the most common side products in this reaction?

Common side products can include:

  • Polymeric materials: Under strongly acidic conditions, intermolecular reactions can occur, leading to the formation of polymers.

  • Decomposition products: Harsh reaction conditions, such as high temperatures, can lead to the degradation of the starting material or product.[1][8]

  • Ortho/Para isomers (in related intermolecular reactions): While less of a concern in this specific intramolecular cyclization due to the tethered side chain, in intermolecular Friedel-Crafts acylations of fluorobenzene, the formation of the ortho-isomer is a common side product, although the para-isomer is generally favored due to less steric hindrance.[6]

Q3: Why is the choice of catalyst so critical for this reaction?

The catalyst's role is to activate the carboxylic acid group, typically by forming a highly electrophilic acylium ion intermediate.[9][10] The strength and type of Lewis or Brønsted acid used will directly impact the reaction rate and selectivity. A catalyst that is too weak may not be sufficient to overcome the deactivating effect of the fluorine atom, resulting in a low yield.[7] Conversely, an overly harsh catalyst can lead to side reactions and product degradation.[1]

Q4: Can I use the acyl chloride of 3-(2-fluorophenoxy)propanoic acid instead of the carboxylic acid?

Yes, using the acyl chloride is a common and often more effective strategy. Acyl chlorides are generally more reactive than carboxylic acids in Friedel-Crafts acylation reactions.[7][11][12] The reaction with an acyl chloride and a Lewis acid like aluminum chloride (AlCl₃) typically proceeds under milder conditions and can lead to higher yields.[13] However, this adds an extra synthetic step to prepare the acyl chloride.

Q5: My reaction has stalled and is not going to completion. What should I do?

If you observe your reaction stalling, consider the following:

  • Add more catalyst: The catalyst may have been deactivated by trace amounts of water in the reagents or solvent.[8]

  • Increase the temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to drive the reaction to completion. However, be cautious as this can also promote side reactions.[6]

  • Re-evaluate your starting material purity: Impurities in the 3-(2-fluorophenoxy)propanoic acid can inhibit the reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote cyclization on the deactivated ring. 2. Catalyst Deactivation: Presence of moisture in the reaction setup, solvents, or reagents.[6] 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Switch to a stronger catalyst system: If using a Brønsted acid like polyphosphoric acid (PPA), consider a Lewis acid like AlCl₃ with the corresponding acyl chloride. 2. Ensure anhydrous conditions: Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] 3. Gradually increase the reaction temperature: Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
Formation of a Dark, Tarry Substance 1. Excessive Heat: The reaction temperature is too high, leading to decomposition of the starting material or product.[1] 2. Highly Concentrated Reaction Mixture: High concentrations can favor intermolecular polymerization.1. Reduce the reaction temperature: Even a small reduction in temperature can significantly decrease the rate of decomposition. 2. Use a more dilute solution: This can help to minimize intermolecular side reactions.[1] 3. Control the rate of addition: If the reaction is highly exothermic, consider adding the catalyst or substrate slowly to maintain better temperature control.[1]
Difficult Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Formation of Multiple Byproducts: Similar polarity of byproducts to the desired product can make chromatographic separation challenging.1. Optimize reaction conditions for full conversion: Use TLC or LC-MS to monitor the reaction and ensure all starting material is consumed. 2. Consider a different purification strategy: If column chromatography is difficult, explore recrystallization or distillation (if applicable). 3. Re-evaluate the catalyst: A more selective catalyst may reduce the formation of closely related impurities.
Experimental Protocols

Here are two detailed protocols for the synthesis of this compound, one using a Brønsted acid and the other a Lewis acid.

Method 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-(2-fluorophenoxy)propanoic acid

This method is a classic approach that utilizes a strong Brønsted acid to promote the intramolecular acylation.

Materials:

  • 3-(2-fluorophenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 3-(2-fluorophenoxy)propanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Heat the reaction mixture with stirring to 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous reaction mixture into a beaker of ice-water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Method 2: Aluminum Chloride (AlCl₃) Catalyzed Cyclization of 3-(2-fluorophenoxy)propionyl chloride

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by cyclization using a Lewis acid.

Step A: Synthesis of 3-(2-fluorophenoxy)propionyl chloride

  • To a solution of 3-(2-fluorophenoxy)propanoic acid in an anhydrous solvent (e.g., DCM), add oxalyl chloride or thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, typically 1.1-1.5 equivalents) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane).

  • Cool the suspension to 0 °C.

  • Add a solution of 3-(2-fluorophenoxy)propionyl chloride in the same anhydrous solvent dropwise to the AlCl₃ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield of this compound. Below is a table summarizing typical yields reported in the literature for similar intramolecular Friedel-Crafts acylations.

Catalyst System Starting Material Typical Yield Range (%) Key Considerations
Polyphosphoric Acid (PPA)Carboxylic Acid40-70%High temperatures often required; workup can be challenging.
Eaton's Reagent (P₂O₅ in MsOH)Carboxylic Acid60-85%Generally gives higher yields and cleaner reactions than PPA.
AlCl₃Acyl Chloride70-90%Requires an additional step to prepare the acyl chloride; strictly anhydrous conditions are necessary.
H₂SO₄Carboxylic AcidVariableCan lead to sulfonation and other side reactions.
Visualizing the Process
Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propanoic acid.

G cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Cyclization cluster_2 Rearomatization Starting_Material 3-(2-fluorophenoxy)propanoic acid Acylium_Ion Acylium Ion Intermediate Starting_Material->Acylium_Ion + Strong Acid (e.g., PPA) Cyclization Electrophilic Attack on Aromatic Ring Acylium_Ion->Cyclization Sigma_Complex Sigma Complex (Arenium Ion) Cyclization->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Final_Product This compound Deprotonation->Final_Product - H+

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Workflow

This flowchart provides a high-level overview of the experimental process for the synthesis of this compound.

G Start Starting Material (3-(2-fluorophenoxy)propanoic acid) Reaction_Setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) Start->Reaction_Setup Catalyst_Addition Catalyst Addition (e.g., PPA or AlCl3) Reaction_Setup->Catalyst_Addition Heating Heating and Stirring Catalyst_Addition->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for synthesis.

References

Troubleshooting low yield in the Friedel-Crafts acylation for 8-Fluorochroman-4-one.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 8-Fluorochroman-4-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically achieved via an intramolecular Friedel-Crafts acylation of 3-(2-fluorophenoxy)propanoic acid, is a robust reaction. However, achieving consistently high yields can be challenging, often due to subtle, overlooked experimental parameters.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields. We will move beyond simple procedural lists to explore the causality behind each step, empowering you to diagnose and solve problems effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Friedel-Crafts acylation to form this compound is giving a very low yield (<30%). What are the most common culprits?

Low yields in this cyclization are typically traced back to one of four key areas:

  • Purity of the Starting Material: The precursor, 3-(2-fluorophenoxy)propanoic acid, can contain non-reactive impurities or residual solvents that interfere with the reaction.[1]

  • Activity of the Cyclizing Agent: The most common reagents, Polyphosphoric Acid (PPA) and Eaton's Reagent, are powerful dehydrating agents and are extremely sensitive to atmospheric moisture.[2] Inactivation of the catalyst is a primary cause of reaction failure.

  • Reaction Conditions: The temperature and concentration are critical. Too high a concentration can promote intermolecular side reactions leading to polymer formation, while an incorrect temperature can either stall the reaction or cause decomposition of the starting material or product.[3]

  • Inefficient Work-up: The product must be effectively extracted from the viscous reaction medium (especially PPA) after quenching. Incomplete extraction is a common source of apparent low yield.[3][4]

Q2: I'm using Polyphosphoric Acid (PPA) and getting a thick, unmanageable sludge. How can I improve this, and is there a better alternative?

This is a very common issue with PPA, which is highly viscous, especially at room temperature.[5] This high viscosity impedes effective stirring, leading to poor heat transfer and localized overheating, which can cause charring and reduce yield.

Solutions for PPA:

  • Mechanical Stirring: Use a mechanical overhead stirrer instead of a magnetic stir bar to ensure efficient mixing.[3]

  • Pre-heating: Gently pre-heat the PPA (to ~60-80°C) to reduce its viscosity before adding the starting material.[5]

  • Adequate Ratio: Ensure you are using a sufficient excess of PPA (typically 10-20 times the weight of the substrate) to maintain a stirrable mixture.[3]

A Superior Alternative: Eaton's Reagent For this and many similar cyclizations, we strongly recommend Eaton's Reagent (typically a 7.5-10% w/w solution of phosphorus pentoxide, P₂O₅, in methanesulfonic acid).[6][7][8] It is a powerful, low-viscosity alternative to PPA that often provides higher yields under milder conditions and is significantly easier to handle.[9][10]

Q3: How can I assess the purity of my 3-(2-fluorophenoxy)propanoic acid starting material?

Even commercially available starting materials can vary in purity.[11] Before beginning your reaction, verify the purity by:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying organic impurities. Pay close attention to the integration of aromatic vs. aliphatic protons.

  • Recrystallization: If impurities are suspected, recrystallizing the starting material from a suitable solvent system (e.g., toluene or an ethanol/water mixture) is a reliable purification method.[4][12]

Q4: What are the most likely side products in this reaction, and how can I identify them?

The primary side reaction of concern is intermolecular acylation , where the acylium ion from one molecule reacts with the aromatic ring of another. This leads to the formation of dimers and polymers, often appearing as an insoluble, tar-like substance.[3]

Detection:

  • TLC Analysis: The desired product, this compound, will have a specific Rf value. Starting material will be more polar (streaking is common). Polymeric byproducts will often remain at the baseline.

  • LC-MS Analysis: This can help identify the mass of the desired product and any dimeric or trimeric species that may have formed.

  • Incomplete Reaction: The most common "side product" is simply unreacted starting material, which can be easily identified by TLC or NMR of the crude reaction mixture.

In-Depth Troubleshooting Guide

ProblemPotential CauseRecommended Solution & Scientific Rationale
No Product Formation / Reaction Failure Inactive Cyclizing Agent: The PPA or Eaton's Reagent has been deactivated by moisture.Solution: Use fresh PPA or newly opened/prepared Eaton's Reagent. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware. Rationale: These strong acids are powerful dehydrating agents and will react preferentially with any available water, rendering them ineffective for generating the necessary acylium ion electrophile.[2]
Aromatic Ring is Deactivated: The fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.Solution: Ensure the reaction temperature is sufficient to overcome the activation energy barrier (typically 80-100°C for PPA).[3] Rationale: While the ether oxygen is an activating group, the overall electronic nature of the substrate requires thermal energy to facilitate the intramolecular cyclization. The reaction is an electrophilic aromatic substitution, and deactivating groups slow it down.[2]
Low Yield with Significant Starting Material Remaining Insufficient Reaction Time/Temp: The reaction has not reached completion.Solution: Monitor the reaction closely using TLC. If starting material persists after the standard time, consider increasing the reaction time or incrementally raising the temperature by 10°C. Rationale: Cyclization kinetics can be slow. Visual confirmation of the disappearance of the starting material spot on TLC is the most reliable way to determine the reaction endpoint.
Insufficient Cyclizing Agent: The amount of PPA or Eaton's reagent is too low to drive the reaction to completion.Solution: Use a sufficient excess of the cyclizing agent. For PPA, a 10:1 to 20:1 weight ratio (PPA:substrate) is standard. For Eaton's Reagent, a 5-10 fold volume excess is common. Rationale: The reagent acts as both the catalyst and the solvent. A sufficient quantity is needed to ensure all substrate molecules are activated and to maintain a manageable reaction consistency.[3]
Formation of Dark Tar or Polymeric Material Reaction Concentration Too High: High substrate concentration favors intermolecular reactions over the desired intramolecular cyclization.Solution: Ensure the starting material is added slowly and portion-wise to the hot cyclizing agent. This maintains a state of high dilution, favoring the intramolecular pathway. Rationale: The intramolecular reaction is a first-order process, while the intermolecular side reaction is second-order. By keeping the instantaneous concentration of the substrate low, the rate of the desired intramolecular reaction is favored.
Reaction Temperature Too High: Excessive heat is causing decomposition (charring) of the organic material.Solution: Maintain a stable internal reaction temperature using an oil bath and a temperature controller. Do not exceed 110°C. Rationale: Organic molecules, especially those with activating groups, can be sensitive to high temperatures in strongly acidic media, leading to irreversible decomposition and significantly lower yields.[13]

Comparative Data & Key Parameters

The choice of cyclizing agent is a critical decision in this synthesis.

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅ in MeSO₃H)Rationale & Citations
Viscosity Very HighLow, easily pourableEaton's Reagent allows for superior mixing and heat transfer, reducing side reactions.[7][9]
Typical Temp. 80 - 100 °C60 - 90 °CMilder conditions with Eaton's Reagent can improve yield and reduce byproduct formation.[6]
Handling Difficult to dispense and stirEasy to handle liquidSimplifies reaction setup and improves reproducibility.[7]
Work-up Difficult; requires careful quenching in large volumes of ice/waterSimpler; less viscous mixture is easier to quench and extractFacilitates higher recovery of the final product.
Typical Yields Moderate to GoodGood to ExcellentOften provides superior yields due to the combined benefits above.[10]

Validated Experimental Protocols

Protocol 1: Synthesis of this compound using Eaton's Reagent (Recommended)

  • Preparation: In a fume hood, prepare Eaton's Reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅, 10g) in portions to chilled (ice bath) methanesulfonic acid (100g, ~68 mL). Stir until fully dissolved. Caution: Exothermic reaction.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add 50 mL of Eaton's Reagent.

  • Heating: Heat the reagent to 80°C in an oil bath.

  • Substrate Addition: Slowly add purified 3-(2-fluorophenoxy)propanoic acid (5.0 g, 27.1 mmol) in small portions over 20 minutes to the stirred, hot reagent.

  • Reaction: Stir the mixture at 80°C for 2-3 hours. Monitor the reaction's progress by TLC (3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material.

  • Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare 300 mL of crushed ice with 100 mL of water. Very slowly and carefully, pour the reaction mixture into the stirred ice water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to yield this compound as a solid.

Protocol 2: Purification of 3-(2-fluorophenoxy)propanoic acid

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude 3-(2-fluorophenoxy)propanoic acid (10 g) in a minimal amount of hot toluene (~50-60 mL) by heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight. Verify purity via melting point analysis.

Visual Workflow & Mechanistic Diagrams

Diagram 1: Reaction Mechanism The synthesis proceeds via the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.

G cluster_activation Step 1: Acylium Ion Formation cluster_cyclization Step 2: Intramolecular EAS cluster_rearomatization Step 3: Rearomatization Start 3-(2-Fluorophenoxy)propanoic Acid Acylium Acylium Ion Intermediate (Resonance Stabilized) Start->Acylium + Catalyst - H₂O Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Ring Attack Catalyst Eaton's Reagent or PPA Product This compound Sigma->Product - H⁺

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Diagram 2: Troubleshooting Workflow A logical flow for diagnosing and resolving low yield issues in the synthesis.

G Start Low Yield of This compound CheckPurity Is Starting Material Pure? (MP, NMR) Start->CheckPurity Purify Recrystallize Starting Material (Protocol 2) CheckPurity->Purify No CheckReagents Are Cyclizing Agent & Solvents Anhydrous and Fresh? CheckPurity->CheckReagents Yes Purify->CheckPurity Re-evaluate UseFresh Use Freshly Opened/Prepared Reagents & Dry Glassware CheckReagents->UseFresh No CheckConditions Analyze Reaction Conditions (Temp, Time, Stirring) CheckReagents->CheckConditions Yes UseFresh->CheckReagents Re-evaluate Optimize Adjust Temp/Time Use Mechanical Stirrer CheckConditions->Optimize No CheckWorkup Was Work-up/Extraction Efficient? CheckConditions->CheckWorkup Yes Optimize->CheckConditions Re-evaluate ReExtract Re-extract Aqueous Layer Optimize Quenching CheckWorkup->ReExtract No Success High Yield Achieved CheckWorkup->Success Yes ReExtract->Success

Caption: Stepwise workflow for troubleshooting low yields.

References

Technical Support Center: Strategies for Regioselective Synthesis of Fluorinated Chromanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of fluorinated chromanones. The introduction of fluorine atoms into the chromanone scaffold can significantly enhance the pharmacological properties of these molecules. However, this modification often introduces challenges in controlling regioselectivity during key cyclization steps, leading to the formation of undesired regioisomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles and achieve high regioselectivity in your reactions.

Understanding the Challenge: The Origin of Regioisomers in Fluorinated Chromanone Synthesis

The formation of regioisomers in fluorinated chromanone synthesis typically arises during the intramolecular cyclization step, which is often a Friedel-Crafts-type acylation or a related electrophilic aromatic substitution. The fluorine substituent, along with other groups on the aromatic ring, exerts both electronic and steric effects that influence the position of the cyclization.

A fluorine atom exhibits a dual electronic nature: it is strongly electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+M)[1][2]. This complex interplay can lead to a mixture of ortho and para cyclization products relative to the directing hydroxyl group, resulting in the formation of different chromanone regioisomers.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation to form a fluorinated chromanone is giving me a mixture of regioisomers. What are the primary factors influencing the regioselectivity?

A1: The regioselectivity of the intramolecular Friedel-Crafts acylation is primarily governed by a combination of electronic and steric effects of the substituents on the phenol precursor.

  • Electronic Effects : The hydroxyl group is a strong ortho, para-director. The fluorine atom, while being an ortho, para-director as well, is deactivating overall due to its strong inductive effect[2]. The regiochemical outcome depends on the relative positions of these and other substituents, which collectively determine the most nucleophilic site on the aromatic ring for the intramolecular attack.

  • Steric Hindrance : Bulky substituents on the acyl chain or adjacent to potential cyclization sites on the aromatic ring can sterically hinder the approach of the acylium ion, favoring cyclization at a less hindered position[3]. For instance, cyclization at a position flanked by a bulky group is generally disfavored.

Q2: How does the position of the fluorine atom on the aromatic ring affect the regioselectivity of the cyclization?

A2: The position of the fluorine atom is critical. For example, in a 3-fluorophenol derivative, the hydroxyl group strongly directs ortho and para. The fluorine atom also directs ortho and para to itself. The ultimate regioselectivity will be a weighted average of these directing effects, often leading to a mixture of products. Computational studies can help predict the most likely site of electrophilic attack by mapping the electron density of the aromatic ring[4].

Q3: Can the choice of Lewis acid in a Friedel-Crafts acylation influence the regioisomeric ratio?

A3: Yes, the Lewis acid can significantly impact the regioisomeric ratio. Bulkier Lewis acids, such as aluminum trichloride (AlCl₃) complexed with bulky ligands, can increase steric hindrance around the electrophile, potentially favoring cyclization at the less sterically crowded position. Conversely, smaller Lewis acids like boron trifluoride (BF₃) may show less steric bias[5]. It is advisable to screen a variety of Lewis acids with different steric profiles to optimize regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Poor regioselectivity with a mixture of 5-fluoro and 7-fluoro chromanones. Competing electronic effects of the hydroxyl and fluorine substituents leading to cyclization at both available ortho positions.1. Employ a Directing Group Strategy : Introduce a removable directing group at a specific position to force cyclization at the desired site[6][7]. For example, a bulky silyl ether protecting group on the phenol can direct the acylation to the less hindered ortho position.2. Modify the Acylating Agent : Increase the steric bulk of the acylating agent to favor the less hindered cyclization pathway.3. Optimize Reaction Conditions : Systematically vary the Lewis acid, solvent, and temperature. Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
Formation of an unexpected regioisomer, suggesting cyclization at a meta position. Under harsh reaction conditions, isomerization of the starting material or the product may occur. Alternatively, a different reaction mechanism, such as an aryne intermediate pathway, could be operative, especially with highly substituted or strained systems[8].1. Confirm Starting Material Purity : Ensure the starting phenol derivative is isomerically pure.2. Milder Reaction Conditions : Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) or consider alternative cyclization methods that do not require strong acids, such as a photo-induced radical cyclization[9].3. Mechanistic Investigation : Perform control experiments to probe for the possibility of an alternative reaction pathway.
Low yield of the desired regioisomer despite good selectivity. The desired cyclization pathway may be kinetically slower or thermodynamically less favorable than decomposition or side reactions.1. Catalyst Screening : Explore a range of catalysts, including Brønsted acids (e.g., PTSA) and transition metal catalysts, which can offer different reactivity profiles[10][11][12].2. Slow Addition of Reagents : Adding the Lewis acid or the acylating agent slowly at low temperatures can help to control the reaction and minimize side product formation.3. Alternative Synthetic Routes : Consider a multi-step approach where the key regioselectivity is established earlier in the synthesis under more controlled conditions.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation using a Bulky Lewis Acid

This protocol aims to enhance the formation of the less sterically hindered regioisomer.

  • Preparation : To a solution of the fluorinated phenol precursor (1.0 eq) in a suitable solvent (e.g., dry CH₂Cl₂) at -78 °C under an inert atmosphere, add a bulky Lewis acid such as AlCl₃ (1.2 eq) portion-wise.

  • Acylation : Stir the mixture for 15 minutes, then slowly add the acyl chloride (1.1 eq).

  • Reaction Monitoring : Allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up : Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography to isolate the desired regioisomer.

Protocol 2: Intramolecular Cyclization via a Tandem Reaction

This approach can provide access to complex fluorinated chromanones with high stereoselectivity and potentially avoid issues with direct electrophilic aromatic substitution[13][14].

  • Reactant Preparation : In a flask, dissolve the 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketone (1.0 eq) and the α,β-unsaturated aldehyde (1.2 eq) in a suitable solvent like toluene.

  • Catalyst Addition : Add a chiral amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 eq).

  • Reaction : Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Purification : Concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the fluorinated tricyclic chromanone.

Visualizing Reaction Control

Decision Workflow for Optimizing Regioselectivity

G start Regioisomer Mixture Observed strategy Initial Strategy: Friedel-Crafts Acylation start->strategy directing_group Employ Directing Group? strategy->directing_group lewis_acid Screen Lewis Acids (Steric Bulk) directing_group->lewis_acid No success Desired Regioisomer Obtained directing_group->success Yes conditions Optimize Conditions (Temp, Solvent) lewis_acid->conditions No improvement lewis_acid->success Improved alternative Consider Alternative Cyclization Method conditions->alternative No improvement conditions->success Improved alternative->success Improved failure Regioselectivity Still Poor alternative->failure No improvement

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Mechanism: Ortho vs. Para Cyclization

G cluster_0 Fluorinated Phenol Precursor cluster_2 Products A Precursor B Ortho Attack (e.g., 7-fluoro isomer) A->B Path A C Para Attack (e.g., 5-fluoro isomer) A->C Path B D Regioisomer 1 B->D E Regioisomer 2 C->E

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers during their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This resource is structured to address common issues through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound, a derivative of the chroman-4-one scaffold, is a versatile organic compound used in pharmaceutical research.[1][2] Structurally, it possesses a largely hydrophobic bicyclic core. While the fluorine atom and the ketone group add some polarity, the overall molecule tends to be lipophilic, or "fat-loving," leading to poor solubility in water-based (aqueous) solutions.[3] Compounds with low aqueous solubility often present challenges in biological assays, as they need to be in solution to interact with their biological targets.[4][5]

Q2: I've been using DMSO to dissolve my compound, but it precipitates when I add it to my aqueous buffer. What is happening?

This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly soluble compounds.[] However, when a concentrated DMSO stock solution of a hydrophobic compound like this compound is introduced into an aqueous buffer, the DMSO rapidly disperses, and the compound is suddenly exposed to a predominantly aqueous environment. If the final concentration of the compound in the buffer exceeds its aqueous solubility limit, it will precipitate out of the solution.[4]

Q3: What are the main strategies I can use to improve the solubility of this compound in my experiments?

Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds.[7][8][9] The most common approaches for laboratory-scale experiments include:

  • Using Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer to increase the overall solvating power of the mixture.[10][11]

  • Employing Surfactants: Using detergent-like molecules that form micelles to encapsulate the hydrophobic compound and carry it into the solution.[12]

  • Utilizing Cyclodextrins: Incorporating cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior to form inclusion complexes with the compound.[13][14][15][16]

  • Adjusting the pH: Modifying the pH of the buffer to ionize the compound, which can significantly increase its aqueous solubility.[][17][18]

The choice of method depends on the specific requirements of your assay, including potential interferences of the solubilizing agent with the biological system.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols for solubilizing this compound. Each guide explains the mechanism of action and offers practical advice for implementation.

Guide 1: Co-Solvent Systems

When to use this method: Co-solvents are often the first approach due to their simplicity. This method is suitable for many in vitro assays, but it's crucial to establish the tolerance of your biological system to the chosen co-solvent.

The Principle of Causality: Co-solvents work by reducing the polarity of the aqueous medium.[][10] Water molecules are highly polar and form strong hydrogen bonds with each other. A hydrophobic molecule like this compound disrupts this network, which is energetically unfavorable. By adding a water-miscible organic solvent (the co-solvent), you decrease the overall polarity of the solvent mixture, making it a more favorable environment for the hydrophobic compound to dissolve.[][19]

Experimental Protocol: Preparing a Working Solution with a Co-Solvent
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing can assist.

  • Determine the Maximum Tolerated Co-Solvent Concentration:

    • Before preparing your final working solution, it is critical to determine the highest concentration of the co-solvent that your assay can tolerate without affecting the biological outcome (e.g., cell viability, enzyme activity). This is typically done by running a vehicle control experiment with varying concentrations of the co-solvent. For many cell-based assays, the final DMSO concentration should be kept below 0.5-1%.

  • Prepare the Final Working Solution:

    • Perform a serial dilution of your high-concentration stock solution in your aqueous buffer. It is crucial to add the DMSO stock directly to the full volume of the aqueous buffer and mix immediately and vigorously to minimize localized high concentrations that can lead to precipitation.[4]

  • Visual Inspection:

    • After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final compound concentration or use a combination of solubilization techniques.

Data Summary Table: Common Co-Solvents and Typical Final Concentrations in Assays

Co-SolventTypical Final ConcentrationNotes
DMSO< 1%Widely used, but can be toxic to some cells at higher concentrations.
Ethanol< 1-2%Can affect protein structure and enzyme activity.
Polyethylene Glycol 400 (PEG 400)1-10%Generally well-tolerated, can also act as a viscosity enhancer.[]
Dimethylacetamide (DMA)< 1%A strong solvent, similar in properties to DMSO.

Troubleshooting Visualization: The Precipitation Problem

cluster_0 Step 1: High Concentration Stock cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Outcome Stock This compound in 100% DMSO Buffer Aqueous Buffer Stock->Buffer Addition Success Soluble Complex Buffer->Success Below Solubility Limit Failure Precipitation Buffer->Failure Above Solubility Limit

Caption: Workflow illustrating the potential for precipitation upon dilution.

Guide 2: Surfactant-Mediated Solubilization

When to use this method: When co-solvents are not sufficient or interfere with the assay. Surfactants are particularly useful for solubilizing highly hydrophobic compounds.

The Principle of Causality: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[12] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly soluble compounds like this compound, while the hydrophilic heads face the aqueous solution, effectively solubilizing the compound.[21]

Experimental Protocol: Using Surfactants for Solubilization
  • Select a Surfactant:

    • Non-ionic surfactants are generally preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[21] Common choices include Tween® 20, Tween® 80, and Triton™ X-100.

  • Prepare a Surfactant-Containing Buffer:

    • Prepare your aqueous buffer containing the chosen surfactant at a concentration above its CMC. A typical starting concentration is 0.01-0.1% (w/v).

  • Prepare a Concentrated Stock of this compound:

    • Dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Prepare the Final Working Solution:

    • Slowly add the concentrated compound stock to the surfactant-containing buffer while vortexing. The mechanical agitation helps in the formation of drug-loaded micelles.

  • Equilibration:

    • Allow the solution to equilibrate for a period (e.g., 30-60 minutes) to ensure complete micellar encapsulation.

Data Summary Table: Common Non-Ionic Surfactants

SurfactantCritical Micelle Concentration (CMC)Typical Working Concentration
Tween® 20~0.006% (w/v)0.01 - 0.1%
Tween® 80~0.0013% (w/v)0.01 - 0.1%
Triton™ X-100~0.015% (w/v)0.02 - 0.1%

Troubleshooting Visualization: Micellar Encapsulation

cluster_0 Components cluster_1 Above CMC in Aqueous Buffer cluster_2 Result Compound This compound (Hydrophobic) Micelle Micelle Formation Compound->Micelle Surfactant Surfactant Monomers Surfactant->Micelle Solubilized Solubilized Compound (Encapsulated in Micelle) Micelle->Solubilized

Caption: Mechanism of surfactant-mediated solubilization via micelle formation.

Guide 3: Cyclodextrin Inclusion Complexes

When to use this method: Cyclodextrins are an excellent choice when trying to avoid organic solvents and surfactants. They are generally well-tolerated in biological systems and are widely used in pharmaceutical formulations.[13][15][22]

The Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape.[14] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. This unique structure allows them to encapsulate "guest" molecules, like this compound, that fit within their cavity, forming a "host-guest" or inclusion complex.[13][16] This complex shields the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.[23]

Experimental Protocol: Forming Cyclodextrin Inclusion Complexes
  • Select a Cyclodextrin:

    • Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). The derivatives are often preferred due to their higher aqueous solubility and ability to form more soluble complexes.[14]

  • Prepare a Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin in your aqueous buffer. Concentrations can range from 1-10% (w/v), depending on the cyclodextrin and the required level of solubilization.

  • Add this compound:

    • Add the solid this compound directly to the cyclodextrin solution.

  • Facilitate Complex Formation:

    • Vigorously mix the solution (e.g., using a vortexer or sonicator) for an extended period (1-24 hours) at room temperature or with gentle heating. This provides the necessary energy and time for the compound to enter the cyclodextrin cavity.

  • Clarify the Solution:

    • After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound. The supernatant will contain the solubilized this compound in the form of an inclusion complex.

Data Summary Table: Common Cyclodextrins for Solubilization

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower aqueous solubility, may precipitate with the guest molecule.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, widely used in research and formulations.[13]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, can form strong complexes with ionizable compounds.

Troubleshooting Visualization: Cyclodextrin Host-Guest Complex

Caption: Formation of a soluble host-guest inclusion complex.

Guide 4: pH Adjustment

When to use this method: This technique is effective for compounds that have ionizable functional groups (i.e., acidic or basic moieties). The effectiveness for this compound depends on its pKa, which may require empirical determination.

The Principle of Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[17] By adjusting the pH to a level where the compound becomes charged (ionized), its interaction with polar water molecules increases, leading to a significant enhancement in solubility.[24][25] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anion. For a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cation.

Experimental Protocol: pH-Mediated Solubilization
  • Estimate or Determine the pKa:

  • Prepare a Series of Buffers:

    • Prepare a set of buffers covering a range of pH values (e.g., from pH 4 to pH 10). Ensure the buffer system has adequate capacity at each tested pH.

  • Conduct a Solubility Assessment:

    • Add an excess of solid this compound to a small volume of each buffer.

    • Agitate the samples for several hours to reach equilibrium.

    • Centrifuge to pellet the undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant (e.g., by UV-Vis spectrophotometry or HPLC).

  • Select the Optimal pH:

    • Choose a pH that provides the desired solubility and is compatible with your experimental system. Be aware that extreme pH values can damage biological samples.

Troubleshooting Visualization: pH-Dependent Solubility

cluster_0 Compound State cluster_1 pH Environment Unionized Unionized Compound (Low Solubility) pH_high pH > pKa (for a base) or pH < pKa (for an acid) Unionized->pH_high Ionized Ionized Compound (High Solubility) pH_low pH < pKa (for a base) or pH > pKa (for an acid) Ionized->pH_low pH_low->Ionized Protonation/Deprotonation pH_high->Unionized Neutral State

Caption: The relationship between pH, ionization state, and solubility.

Concluding Remarks

Overcoming the poor aqueous solubility of this compound is a critical step for successful experimentation. The choice of solubilization method should always be guided by the specific constraints of your assay. It is often necessary to empirically test several methods to find the optimal conditions. We recommend starting with the simplest approach, such as using a co-solvent, and progressing to more complex systems if required. Always remember to run appropriate vehicle controls to ensure that the solubilizing agent itself is not influencing your experimental results.

References

Stability issues of 8-Fluorochroman-4-one under assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under common assay conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results.

Introduction: Understanding the Chemistry of this compound

This compound is a fluorinated heterocyclic compound featuring a chroman-4-one core. The incorporation of a fluorine atom can enhance metabolic stability and cell permeability, making it an attractive scaffold in drug discovery.[1][2] However, the electron-withdrawing nature of the fluorine and the ketone functionality within the chromanone ring system can also introduce specific stability challenges under various experimental conditions. This guide will walk you through potential issues and provide solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is showing signs of degradation after a few freeze-thaw cycles. What is happening and how can I prevent this?

A1: While many compounds are stable in DMSO for extended periods when stored properly, repeated freeze-thaw cycles can introduce moisture, which may contribute to the degradation of sensitive compounds. For this compound, this could lead to hydrolysis.

  • Troubleshooting:

    • Aliquot your stock solution: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

    • Use anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solutions.

    • Proper Storage: Store your aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Q2: I'm observing a decrease in the potency of this compound in my aqueous cell culture medium over the course of a 48-hour experiment. What are the likely causes?

A2: A time-dependent loss of activity in aqueous media is a strong indicator of compound instability. For this compound, two primary degradation pathways should be considered: hydrolysis and reaction with media components. The chroman-4-one scaffold can be labile under certain pH conditions.[3]

  • Troubleshooting:

    • pH-Dependent Stability Check: Perform a preliminary stability study of this compound in your specific assay buffer at the experimental temperature. Use HPLC-MS to monitor the disappearance of the parent compound and the appearance of any degradation products over time.

    • Fresh dilutions: For long-term experiments, consider replenishing the compound at regular intervals by replacing the medium with freshly prepared compound solution.

    • Media Component Interaction: Some media components, like certain amino acids or reducing agents, could potentially react with your compound. If you suspect this, a simplified buffer system could be used for initial stability tests.

Q3: My HPLC-MS analysis of a stressed sample of this compound shows a new peak with a mass corresponding to the addition of water. What is the likely degradation product?

A3: The observation of a product with a mass increase of 18 amu (the mass of water) strongly suggests hydrolysis. In the case of this compound, this could occur through the opening of the pyran ring, particularly under basic or strongly acidic conditions.

  • Plausible Hydrolysis Pathway: Under basic conditions, hydroxide ions can act as nucleophiles, attacking the carbonyl carbon and initiating ring-opening.

Q4: Could the fluorine atom on the aromatic ring be a point of instability?

A4: Yes, under certain conditions, the fluorine atom could be displaced via nucleophilic aromatic substitution (SNAr). This is more likely if the aromatic ring is further activated by other electron-withdrawing groups. While the ketone at position 4 does have an electron-withdrawing effect, SNAr reactions on such systems typically require strong nucleophiles and potentially elevated temperatures. In a typical biological assay, this is less likely to be the primary degradation pathway compared to hydrolysis, but it should not be entirely ruled out, especially if your assay contains potent nucleophiles.

Troubleshooting Guide: Common Stability Issues and Solutions

Observed Issue Potential Cause Recommended Action
Loss of activity in aqueous buffer Hydrolysis: The chroman-4-one ring is susceptible to opening, especially at non-neutral pH.1. Determine the optimal pH for stability. 2. Buffer your assay in a range where the compound is most stable. 3. For long incubations, replenish the compound periodically.
Precipitation in assay plate Poor aqueous solubility: The compound may be coming out of solution at the final assay concentration.1. Lower the final concentration of the compound. 2. Use a co-solvent like DMSO, ensuring the final concentration is non-toxic to your cells (typically <0.5%).
Inconsistent results between experiments Stock solution degradation: Freeze-thaw cycles or improper storage can lead to degradation.1. Prepare single-use aliquots of your stock solution. 2. Store at -80°C in tightly sealed, amber vials.
Appearance of new peaks in HPLC/LC-MS Photodegradation: Chromone derivatives can be sensitive to light, leading to photochemical reactions.1. Protect your compound from light during storage and handling by using amber vials and minimizing exposure. 2. Include a "light-exposed" control in your stability studies.
Reaction with assay components: Nucleophilic components in the assay buffer (e.g., thiols like DTT or GSH) could react with the compound.1. If possible, remove or replace highly reactive components from your assay buffer. 2. Perform a compatibility study by incubating the compound with individual assay components.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound in aqueous buffers at different pH values using HPLC-MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • A set of buffers covering a range of pH values (e.g., pH 4, 7.4, 9)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare working solutions: Dilute the stock solution in each of the different pH buffers to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Aliquot the working solutions into separate vials for each time point and incubate at your experimental temperature (e.g., 37°C).

  • Time points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take a sample from each pH condition. The t=0 sample should be analyzed immediately after preparation.

  • Analysis: Analyze the samples by HPLC-MS. Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks that could correspond to degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the stability profile.

Protocol 2: Investigating Photostability

Procedure:

  • Prepare a working solution of this compound in your assay buffer as described in Protocol 1.

  • Aliquot the solution into two sets of vials: one wrapped in aluminum foil (dark control) and one transparent (light-exposed).

  • Expose the transparent vials to a consistent light source (e.g., ambient lab light or a controlled light chamber) at a constant temperature.

  • At various time points, analyze samples from both the dark control and light-exposed groups by HPLC-MS.

  • Compare the degradation profiles to determine if light exposure significantly accelerates the degradation of this compound.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under common assay conditions.

Hydrolysis_Pathway This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate  + OH- (Basic Conditions) Hydrolyzed Product Hydrolyzed Product Ring-Opened Intermediate->Hydrolyzed Product  Protonation

Caption: Plausible hydrolysis pathway of this compound under basic conditions.

SNAr_Pathway This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex  + Nucleophile (e.g., R-SH) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product  Loss of F-

Caption: Potential nucleophilic aromatic substitution (SNAr) at the 8-position.

Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible data in biological assays. By understanding its potential degradation pathways, such as hydrolysis and photodegradation, and by implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can minimize compound instability and ensure the integrity of their scientific findings. Proactive stability assessment is a cornerstone of robust drug discovery and chemical biology research.

References

Interpreting complex NMR spectra of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the NMR analysis of 8-Fluorochroman-4-one. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting the nuanced and often complex NMR spectra of this fluorinated heterocyclic ketone. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently troubleshoot and interpret your data.

The presence of a fluorine atom on the aromatic ring, combined with the rigid bicyclic structure of the chromanone core, introduces significant complexity to the NMR spectra. This guide addresses the most common issues through a series of troubleshooting scenarios and frequently asked questions, supported by validated experimental protocols and data interpretation strategies.

Figure 1: Structure of this compound with IUPAC Numbering
Structure of this compound with IUPAC numbering

Troubleshooting Guide: Common Spectral Interpretation Issues

This section addresses specific problems you may encounter during the spectral analysis of this compound.

Problem 1: The aromatic region of my ¹H NMR spectrum is uninterpretable. The signals are not clean doublets or triplets.

Question: I expected three distinct aromatic proton signals, but the region between 7.0 and 7.8 ppm is a series of complex, overlapping multiplets. Why is this, and how can I assign them?

Probable Cause: The complexity arises from two primary factors:

  • Second-Order Effects: The chemical shifts of the three adjacent aromatic protons (H-5, H-6, and H-7) may be close enough (low Δν/J ratio) to produce second-order coupling effects, distorting the expected first-order splitting patterns.

  • Heteronuclear Coupling to Fluorine (¹⁹F): The ⁸F atom couples to the nearby protons. You will see a significant three-bond coupling (³JHF) to H-7 and a smaller four-bond coupling (⁴JHF) to H-6. These additional splittings overlay the existing proton-proton (¹H-¹H) couplings, creating highly complex multiplets.

Solution & Recommended Experiments: A combination of 1D and 2D NMR experiments is required for unambiguous assignment. A ¹⁹F-decoupled ¹H NMR experiment can be invaluable for simplifying the aromatic region by removing all H-F couplings, revealing the underlying H-H coupling network.

Workflow for Aromatic Proton Assignment:

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Analysis & Assignment H1 Acquire Standard ¹H NMR H1_decoupled Acquire ¹⁹F-Decoupled ¹H NMR H1->H1_decoupled Simplifies multiplets COSY Acquire ¹H-¹H COSY H1->COSY Provides H-H connectivity Assign_H7 Assign H-7 via its large coupling to ¹⁹F (from ¹H NMR) H1->Assign_H7 Analyze_COSY Identify H-5/H-6/H-7 Connectivity in COSY COSY->Analyze_COSY HSQC Acquire ¹H-¹³C HSQC Confirm_C Confirm assignments with HSQC (C-H) & HMBC (C-C-H) HSQC->Confirm_C HMBC Acquire ¹H-¹³C HMBC HMBC->Confirm_C Assign_H56 Assign H-5 & H-6 based on COSY walk from H-7 Analyze_COSY->Assign_H56 Assign_H7->Assign_H56 Assign_H56->Confirm_C

Caption: Workflow for assigning complex aromatic protons.

  • ¹H-¹H COSY: This is the most critical experiment. It will show correlations between adjacent protons. You will be able to trace the connectivity path from H-5 to H-6 and from H-6 to H-7.[1][2][3]

  • ¹⁹F NMR: Acquire a standard ¹⁹F NMR spectrum. The fluorine signal will be split primarily by H-7 (an ortho coupling of ~5-10 Hz) and H-6 (a meta coupling of ~1-3 Hz). This helps confirm the coupling constants you need to look for in the ¹H spectrum.[4][5]

  • HSQC: This experiment correlates each proton directly to the carbon it is attached to, confirming the C-H pairs.[6][7][8]

  • HMBC: This reveals 2- and 3-bond correlations between protons and carbons, which is essential for confirming assignments against the entire molecular framework. For example, H-5 will show a correlation to the carbonyl carbon (C-4).[6][9][10]

Problem 2: My ¹³C NMR spectrum has more signals than expected, and some are split into doublets.

Question: I see several doublets in my proton-decoupled ¹³C NMR spectrum, especially in the aromatic region. I thought proton decoupling should make every carbon a singlet. What is causing this splitting?

Probable Cause: This is a classic sign of carbon-fluorine (¹³C-¹⁹F) coupling .[11] Since ¹⁹F has a nuclear spin of I=1/2, it couples to nearby ¹³C nuclei, and this coupling is not removed by standard ¹H decoupling.

Expected ¹³C-¹⁹F Couplings:

  • C-8: The carbon directly attached to fluorine will be split into a large doublet with a one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

  • C-7 and C-8a: These carbons are two bonds away (ortho) and will show smaller doublets (²JCF ≈ 15-25 Hz).

  • C-6: This carbon is three bonds away (meta) and will exhibit a smaller doublet (³JCF ≈ 5-10 Hz).

  • C-4a and C-5: These carbons are four bonds away (para) and may show even smaller, sometimes unresolved, couplings (⁴JCF ≈ 1-3 Hz).

Solution: The presence of these C-F couplings is actually a powerful confirmation of your structure. The key is to recognize the pattern and use the magnitude of the coupling constants to assign the carbons in the fluorinated ring.

Key HMBC Correlations for Quaternary Carbon Assignment: The HMBC experiment is crucial for assigning the non-protonated carbons (C-4, C-4a, C-8, C-8a).

H2 H-2 (~4.5 ppm) C4 C-4 (C=O, ~191 ppm) H2->C4 ³J_CH H3 H-3 (~2.8 ppm) H3->C4 ²J_CH H5 H-5 (~7.7 ppm) H5->C4 ³J_CH C4a C-4a (~122 ppm) H5->C4a ²J_CH H7 H-7 (~7.1 ppm) C8a C-8a (~148 ppm, ²J_CF) H7->C8a ²J_CH

Caption: Key HMBC correlations for assigning quaternary carbons.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

While exact shifts depend on the solvent and concentration, the following table provides a typical range of values based on the chroman-4-one scaffold and the known effects of a fluorine substituent.[12]

PositionAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Couplings & Notes
2CH₂~4.5 (t)~67Triplet due to coupling with H-3.
3CH₂~2.8 (t)~37Triplet due to coupling with H-2.
4C-~191Carbonyl carbon, singlet.
4aC-~122Quaternary, may show small ⁴JCF.
5CH~7.7 (dd)~129Coupled to H-6.
6CH~7.2 (ddd)~125Coupled to H-5, H-7, and ⁴JHF.
7CH~7.1 (ddd)~118Coupled to H-6 and large ³JHF.
8C-~158Quaternary, large ¹JCF (~250 Hz).
8aC-~148Quaternary, ²JCF (~20 Hz).

Q2: How does the fluorine atom influence the NMR spectra compared to standard chroman-4-one?

The fluorine atom has two major influences:

  • Chemical Shift Perturbation: As a highly electronegative atom, fluorine deshields the directly attached carbon (C-8), causing a significant downfield shift. It has a more complex electronic effect (both inductive and resonance) on the other aromatic carbons and protons, leading to shifts that are not always intuitive without spectral prediction tools or empirical data.

  • Introduction of J-Coupling: As detailed in the troubleshooting section, the fluorine introduces a new network of spin-spin couplings (JHF and JCF) that are absent in the non-fluorinated analogue. Interpreting these couplings is key to confirming the substitution pattern.[13][14]

Q3: Which 2D NMR experiments are essential, and which are optional for full characterization?

  • Essential:

    • ¹H-¹H COSY: Absolutely necessary to establish the proton connectivity in both the aliphatic and aromatic spin systems.[1]

    • ¹H-¹³C HSQC: The most sensitive and reliable method for assigning protonated carbons.[6][7]

    • ¹H-¹³C HMBC: Critical for assigning quaternary carbons and piecing together the molecular fragments identified by COSY.[9][15]

  • Highly Recommended / Advanced:

    • ¹⁹F NMR: While not a 2D experiment, it is crucial for observing the fluorine environment and its couplings to protons.[4][16]

    • ¹⁹F-decoupled ¹H NMR: An immensely helpful 1D experiment to simplify the aromatic region and confirm which protons are coupled to fluorine.

    • ¹H-¹⁹F HETCOR: A 2D experiment that directly shows correlations between coupled protons and fluorine nuclei. This can be a definitive way to identify H-F couplings if the 1D spectra are too complex.

Experimental Protocols

The following are generalized protocols. Optimal parameters should be determined on the specific instrument being used.

Protocol 1: Acquiring a High-Quality ¹H-¹H COSY Spectrum
  • Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Initial Setup: Load the sample, lock, and shim the instrument. Acquire a standard 1D ¹H spectrum and correctly reference it. Note the spectral width required to include all proton signals.

  • COSY Experiment Setup:

    • Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY or COSYGP).

    • Set the spectral width (SW) in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

    • Acquire at least 256-512 increments (TD) in the F1 dimension for good resolution.

    • Use 2-4 scans (NS) per increment.

    • Set the relaxation delay (D1) to 1.5 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase the spectrum and symmetrize if necessary.

Protocol 2: Acquiring an Edited ¹H-¹³C HSQC Spectrum
  • Setup: Use the same sample. Acquire a 1D ¹³C spectrum to determine the carbon spectral width.

  • HSQC Experiment Setup:

    • Use a standard gradient-selected, edited HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsp). This will show CH/CH₃ and CH₂ signals with opposite phases.[6][17]

    • Set the F2 (¹H) spectral width as determined from the proton spectrum.

    • Set the F1 (¹³C) spectral width to cover all carbon signals (e.g., 0 to 200 ppm).

    • Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.

    • Acquire 256-512 increments in F1.

    • Use 4-8 scans per increment.

  • Processing: Apply appropriate window functions (e.g., QSIN in F2, SINE in F1) and perform the 2D Fourier Transform.

Protocol 3: Acquiring a ¹H-¹³C HMBC Spectrum
  • Setup: Use the same sample and spectral widths as in the HSQC experiment.

  • HMBC Experiment Setup:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • The crucial parameter is the long-range coupling delay, which is optimized for a specific coupling constant (nJ_CH). A typical value is 8 Hz, which is effective for observing both ²JCH and ³JCH correlations.[6][9] The delay is calculated as 1/(2 * nJ_CH).

    • Acquire 512 increments in F1 for good resolution.

    • Use 8-16 scans or more per increment, as HMBC is less sensitive than HSQC.

  • Processing: Process similarly to the COSY and HSQC spectra.

References

Technical Support Center: Reverse-Phase HPLC Analysis of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 8-Fluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for achieving high-resolution separation in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the RP-HPLC analysis of this compound and its analogs. The advice provided is grounded in established chromatographic principles to help you diagnose and resolve separation challenges effectively.

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a frequent problem, often indicating secondary interactions between the analyte and the stationary phase.[1] For a compound like this compound, which has a ketone group and a fluorine atom, several factors can contribute:

  • Silanol Interactions: The most common cause of tailing for compounds with polar functional groups is the interaction with acidic silanol groups on the silica-based stationary phase.[2][3] These interactions are more pronounced at mid-range pH.

    • Solution: Lowering the mobile phase pH can suppress the ionization of silanol groups, minimizing these secondary interactions.[4] Adding a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to bring the pH to between 2.5 and 3.5 is often effective. Start method development at a low pH to minimize these interactions from the outset.[5]

  • Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and unionized forms, leading to distorted or split peaks.[6][7]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. This ensures the compound is in a single ionic state, promoting a sharp, symmetrical peak.[6][7]

  • Column Contamination: Accumulation of highly retained impurities on the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing protocol. Flushing with a strong, organic solvent can help remove contaminants.[8] If the problem persists, consider replacing the guard column or the analytical column itself.[2][8]

Q2: I'm observing poor resolution between this compound and a closely related impurity. How can I improve the separation?

Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9]

  • Optimize Mobile Phase Composition: This is often the most effective way to alter selectivity.[9]

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. The different solvent properties can alter elution order and improve separation.[9]

    • Adjust Organic/Aqueous Ratio: Decreasing the percentage of the organic solvent (%B) will increase the retention time (k) of your compounds, potentially providing more time for separation to occur.[9] A gradient elution, where the organic solvent concentration is gradually increased, can sharpen peaks and improve the resolution of complex mixtures.[10][11]

  • Modify Mobile Phase pH: As discussed, pH is a powerful tool for changing the selectivity of ionizable compounds.[5][6] Even for a neutral compound like this compound, pH can influence interactions with the stationary phase and affect the ionization state of impurities.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

    • Phenyl Phases: For aromatic compounds like chromanones, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions.[12]

    • Fluorinated Phases: Pentafluorophenyl (PFP) phases are particularly effective for separating halogenated compounds and can provide unique selectivity for positional isomers or related substances.[13][14]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C for small molecules) can decrease mobile phase viscosity, leading to higher efficiency (sharper peaks) and potentially altering selectivity.[9][15]

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

Unstable retention times compromise the reliability of your method. The root cause is often related to the system's equilibrium or the mobile phase.[16]

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analytical run.

    • Solution: Ensure you flush the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.[16]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time shifts.[16]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[4][8] When using buffered mobile phases, always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[5]

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect the mobile phase viscosity and, consequently, retention times.[16]

    • Solution: Use a column oven to maintain a constant, elevated temperature for consistent results.[8]

Experimental Protocol: Optimizing Resolution of this compound

This section provides a step-by-step workflow for developing a robust RP-HPLC method for this compound, focusing on systematic optimization of key parameters.

Objective: To achieve baseline resolution (Rs > 1.5) of this compound from potential process impurities or degradants.

Initial Conditions:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Step-by-Step Optimization Workflow:

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound and identify any impurities.[17]

  • Isocratic vs. Gradient Elution:

    • If the initial run shows all peaks eluting closely together, a shallow gradient or isocratic method may be optimal.

    • If peaks are widely spaced, a gradient is preferable to reduce run time and sharpen late-eluting peaks.[10]

  • Mobile Phase pH Adjustment:

    • Analyze the peak shape. If tailing is observed, the acidic mobile phase (0.1% Formic Acid, pH ~2.7) should be sufficient to suppress silanol interactions.

    • If basic impurities are present and showing poor peak shape, a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.0) can provide better pH control and reproducibility.[2]

  • Organic Modifier Optimization:

    • Based on the initial gradient, establish a narrower working range (e.g., 30-60% Acetonitrile).

    • Run a series of isocratic experiments, varying the percentage of acetonitrile to fine-tune retention and resolution.

    • If resolution is still inadequate, switch the organic modifier to methanol and repeat the optimization.

Data Presentation: Effect of Acetonitrile on Retention and Resolution

The following table illustrates typical results from an isocratic optimization experiment. Assume a critical peak pair (this compound and Impurity A) needs to be resolved.

% Acetonitrile (v/v)Retention Time (8-F-Chromanone, min)Retention Time (Impurity A, min)Resolution (Rs)Peak Tailing Factor (8-F-Chromanone)
50%4.24.50.91.4
45%5.86.31.41.2
40% 8.1 8.9 1.8 1.1
35%11.512.62.11.1

As shown, decreasing the acetonitrile concentration from 50% to 40% significantly increases retention and improves the resolution to an acceptable level (Rs > 1.5), while also improving peak symmetry.

Visual Workflow & Diagrams

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical decision-making process for addressing resolution issues in your HPLC method.

Troubleshooting_Workflow Start Poor Resolution (Rs < 1.5) Check_Efficiency Check Peak Shape (Tailing or Broadening?) Start->Check_Efficiency Optimize_pH Adjust Mobile Phase pH (e.g., add 0.1% FA/TFA) Check_Efficiency->Optimize_pH Yes (Poor Shape) Optimize_Selectivity Optimize Selectivity (α) Check_Efficiency->Optimize_Selectivity No (Good Shape, but overlapping) Check_Column Column Issue? (Age, Contamination) Optimize_pH->Check_Column Wash_Column Perform Column Wash Check_Column->Wash_Column Yes Check_Column->Optimize_Selectivity No Replace_Column Replace Column Wash_Column->Replace_Column If wash fails Wash_Column->Optimize_Selectivity Replace_Column->Optimize_Selectivity Change_Organic Change Organic Modifier (ACN -> MeOH or vice-versa) Optimize_Selectivity->Change_Organic Change_Stationary Change Stationary Phase (e.g., C18 -> Phenyl, PFP) Change_Organic->Change_Stationary If insufficient Optimize_Retention Optimize Retention (k) Change_Organic->Optimize_Retention If sufficient Change_Stationary->Optimize_Retention Adjust_Organic_Ratio Decrease % Organic Solvent Optimize_Retention->Adjust_Organic_Ratio Adjust_Temp Adjust Temperature Adjust_Organic_Ratio->Adjust_Temp End_Good Resolution Achieved (Rs > 1.5) Adjust_Temp->End_Good

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Troubleshooting Inconsistent Results with 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 8-Fluorochroman-4-one and related small molecules. This guide is designed to address common challenges and inconsistencies observed in biological assays. Our goal is to provide you with the expertise and systematic approaches needed to diagnose and resolve experimental variability, ensuring the integrity and reproducibility of your results.

The chroman-4-one scaffold is a prevalent motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The introduction of a fluorine atom, as in this compound, can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which may enhance its therapeutic potential.[3][4] However, these same features can also introduce complexities in experimental systems. This guide provides a structured, question-and-answer-based approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the likely causes?

Inconsistent IC50 values are a common frustration in drug discovery research and can stem from several factors related to the compound, the assay conditions, or the biological system.[5]

Compound Integrity and Handling:

  • Purity and Degradation: The first step is to confirm the purity of your this compound stock.[6] Impurities from synthesis or degradation products from improper storage can compete with or interfere with the activity of the parent compound.[7] It is advisable to use compounds with purity >95% and to verify this with analytical methods like HPLC or LC-MS if degradation is suspected.

  • Solubility: Poor aqueous solubility is a frequent culprit for inconsistent results.[8] If this compound precipitates in your assay medium, the effective concentration will be much lower and more variable than the nominal concentration.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation and the introduction of water, which can cause precipitation.[6][8] It is best practice to aliquot stock solutions into single-use vials.

Assay and Biological System:

  • Cell Health and Passage Number: The physiological state of your cells can dramatically impact their response to a compound. Use cells within a consistent and low passage number range to avoid genetic drift.[5]

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate, as variations in cell number will lead to variable results.[5]

  • Incubation Time: The inhibitory effect of a compound can be time-dependent. Standardize the incubation time with this compound in all experiments.[5]

Q2: How can I determine if the observed biological effect is a true on-target activity of this compound and not an artifact?

Distinguishing on-target from off-target effects or assay interference is critical for validating your findings. Several mechanisms can lead to false assay readouts, including chemical reactivity and compound aggregation.[9][10][11]

Strategies for Target Validation:

  • Dose-Response Relationship: A clear and reproducible dose-response curve is the first indicator of a specific biological effect.[5]

  • Use of Controls: Employ a structurally related but inactive analog of this compound as a negative control to demonstrate that the observed effect is not due to a general property of the chemical scaffold.[12]

  • Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event of the same biological pathway.[11]

  • Target Engagement Assays: If the molecular target of this compound is known, use a target engagement assay (e.g., cellular thermal shift assay) to confirm that the compound is binding to its intended target in your experimental system.

The fluorinated nature of this compound warrants special consideration. The carbon-fluorine bond is generally stable, but fluorine's high electronegativity can influence the reactivity of nearby functional groups.[13][14] In some contexts, fluorinated compounds can be susceptible to metabolic processes that may release fluoride ions or lead to reactive metabolites.[13][14]

Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Solubility Issues

Poor solubility can lead to a cascade of problems, including inaccurate dosing and high data variability.[5][8]

Step-by-Step Solubility Assessment:

  • Visual Inspection: Prepare the highest concentration of this compound you intend to use in your assay buffer. Incubate this solution under the same conditions as your experiment (e.g., 37°C) for the duration of the assay. Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.[8]

  • Light Scattering: For a more quantitative assessment, use a nephelometer or a plate reader capable of measuring light scatter to detect sub-visible precipitation.

  • Solvent Concentration: Keep the final concentration of DMSO or other organic solvents in your assay low (typically <0.5%) to avoid solvent-induced effects on your biological system.[5][8]

Solubility Challenge Recommended Solution Rationale
Precipitation in Aqueous Buffer Decrease the final concentration of this compound.Ensures the compound remains in solution throughout the experiment.
Use a different, biocompatible co-solvent.Some compounds may have better solubility in alternative solvents.
Cloudiness Upon Dilution Prepare serial dilutions in a manner that minimizes abrupt changes in solvent composition.This can prevent the compound from crashing out of solution.
Guide 2: Investigating Potential Assay Interference

Small molecules can interfere with assay readouts through various mechanisms, such as light absorption or fluorescence, chemical reactivity with assay components, or colloidal aggregation.[7][9][10]

Workflow for Detecting Assay Interference:

Assay_Interference_Workflow A Start: Inconsistent Assay Signal B Run Compound in Cell-Free Assay (e.g., buffer + detection reagents) A->B C Does the compound alter the signal? B->C D Yes: Potential Interference C->D Yes E No: Interference is less likely C->E No F Characterize Interference Mechanism (e.g., absorbance/fluorescence scan) D->F H Proceed with Biological Validation E->H G Consider Assay Modification or Use of an Orthogonal Assay F->G

Caption: Workflow for identifying assay interference.

Key Considerations:

  • Chemical Reactivity: The chromanone core contains a ketone group which, depending on the surrounding electronics, could potentially be reactive.[1] The fluorine at the 8-position can influence this reactivity.[13] Consider if your assay contains nucleophilic components (e.g., thiols like DTT or glutathione) that could react with your compound.[7]

  • Redox Cycling: Some compounds can undergo redox cycling, which can generate reactive oxygen species and interfere with assays that rely on redox-sensitive reporters.

  • Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically sequester and inhibit proteins, leading to false-positive results.[9][10] This can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

Guide 3: Ensuring Compound Stability and Integrity

The stability of your small molecule is paramount for obtaining reliable data.[6]

Protocol for Assessing Compound Stability in Assay Media:

  • Sample Preparation: Prepare a solution of this compound in your complete cell culture or assay buffer at the highest concentration to be used.

  • Incubation: Incubate the solution under the exact conditions of your experiment (temperature, CO2, light exposure) for the longest duration of your assay.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Analytical Chemistry: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact this compound remaining. A significant decrease in the parent compound peak and the appearance of new peaks would indicate degradation.[6]

Decision Tree for Stability Issues:

Stability_Troubleshooting A Stability Assessment Shows >10% Degradation B Is the compound light-sensitive? A->B C Is the compound sensitive to pH or temperature? A->C D Is the compound reacting with media components? A->D E Protect experiments from light B->E Yes F Optimize buffer pH and incubation temperature C->F Yes G Simplify assay buffer or identify reactive component D->G Yes H Re-run experiment with modified conditions E->H F->H G->H

Caption: Decision tree for addressing compound stability.

By systematically addressing these potential sources of variability, researchers can enhance the quality and reliability of their data when working with this compound and other challenging small molecules.

References

Technical Support Center: Method Refinement for Consistent Synthesis of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 8-Fluorochroman-4-one. Chroman-4-one scaffolds are privileged structures in drug discovery, and fluorinated analogues often exhibit enhanced metabolic stability and binding affinity.[1][2] The synthesis of this compound, while conceptually straightforward, presents several challenges that can lead to inconsistent yields and purification difficulties. This document provides in-depth troubleshooting advice and refined protocols to ensure reproducible, high-yield synthesis.

Section 1: Synthesis Overview & Core Strategy

The most reliable and common method for synthesizing this compound is via an intramolecular Friedel-Crafts acylation, specifically a cyclization of the precursor, 3-(2-fluorophenoxy)propanoic acid.[3] This reaction is typically promoted by a strong acid and dehydrating agent, with Polyphosphoric Acid (PPA) being the most frequently used reagent due to its efficacy and operational simplicity.[4][5]

The overall synthetic workflow involves two key stages:

  • Precursor Synthesis: Formation of 3-(2-fluorophenoxy)propanoic acid, typically via a Williamson ether synthesis between 2-fluorophenol and a 3-halopropanoic acid derivative.

  • Cyclization: Intramolecular Friedel-Crafts acylation of the precursor to form the chromanone ring system.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Purification A 2-Fluorophenol + 3-Bromopropanoic Acid B Williamson Ether Synthesis (Base, e.g., NaOH, K2CO3) A->B C 3-(2-fluorophenoxy)propanoic acid (Precursor) B->C D Intramolecular Friedel-Crafts Acylation (PPA, Heat) C->D To Cyclization E Aqueous Workup (Quench on ice, Extraction) D->E F Purification (Column Chromatography) E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations grounded in reaction mechanism and practical experience.

Issue 1: Low or No Yield in the Cyclization Step

Q: My Friedel-Crafts cyclization of 3-(2-fluorophenoxy)propanoic acid using PPA is giving very low yields (<30%) or failing completely. What are the most likely causes?

A: This is the most common challenge and typically points to issues with the catalyst or reaction conditions.

  • Cause 1: Inactive Polyphosphoric Acid (PPA). PPA is highly hygroscopic; absorbed moisture will hydrolyze it, drastically reducing its efficacy as a Lewis acid and dehydrating agent.[5][6] The reaction requires an anhydrous environment to promote the formation of the key acylium ion intermediate.

    • Solution: Always use fresh, unopened PPA if possible. If your PPA is old, its strength can be "rejuvenated" by adding phosphorus pentoxide (P₂O₅) and heating (typically to ~100-150°C) with stirring until homogenous before adding the substrate.

  • Cause 2: Insufficient Catalyst. While PPA serves as both solvent and catalyst, an insufficient amount relative to the substrate will result in an incomplete reaction. The reaction medium must be fluid enough for effective stirring but concentrated enough to favor the intramolecular reaction.

    • Solution: A common and effective ratio is 1:10 by weight of substrate to PPA. Ensure the substrate dissolves completely upon heating.

  • Cause 3: Inappropriate Reaction Temperature or Time. Friedel-Crafts acylations require thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and charring.[7]

    • Solution: The optimal temperature range is typically 80-100°C. Monitor the reaction by TLC (Thin Layer Chromatography). If you see the starting material is consumed but no product forms, the temperature may be too low. If the mixture darkens rapidly into a tar, the temperature is too high. A typical reaction time is 2-4 hours.

Issue 2: Formation of a Dark, Tarry Reaction Mixture

Q: During the PPA-mediated cyclization, my reaction mixture turns dark brown or black, making workup and purification impossible. How can I prevent this?

A: Tar formation indicates decomposition or polymerization side reactions, which are almost always caused by excessive heat or prolonged reaction times.

  • Cause 1: Temperature Hotspots. In a viscous medium like PPA, localized overheating can occur if stirring is inadequate.

    • Solution: Use a mechanical stirrer instead of a magnetic stir bar to ensure efficient, homogenous mixing and heat distribution. Maintain a consistent oil bath temperature and monitor the internal reaction temperature if possible.

  • Cause 2: Extended Reaction Time at High Temperature. Leaving the reaction to heat for too long, even at a "correct" temperature, can lead to product degradation.

    • Solution: Monitor the reaction progress every 30-60 minutes using TLC. Once the starting material is consumed, proceed immediately to the workup. Do not leave the reaction heating overnight without prior optimization.

Issue 3: Complex Mixture of Products and Purification Difficulties

Q: My crude product shows multiple spots on TLC and is difficult to purify by column chromatography. What are the likely side products?

A: While the intramolecular reaction is generally favored, several side products can form.

  • Side Product 1: Intermolecular Acylation. If the reaction concentration is too low or conditions are not optimized, the acylium ion from one molecule can react with the aromatic ring of another, leading to dimers and oligomers. This is a common issue in Friedel-Crafts reactions.[6]

    • Mitigation: Ensure the recommended substrate-to-PPA ratio (e.g., 1:10 w/w) is used to favor the intramolecular pathway.

  • Side Product 2: Pummerer-type Rearrangement Products. While less common with PPA, other strong acid/anhydride systems can sometimes promote rearrangements.

    • Mitigation: Stick to well-established reagents like PPA or Eaton's reagent (P₂O₅ in methanesulfonic acid), which are known to be effective for this transformation.[7]

  • Purification Strategy: A well-defined workup is critical. Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This breaks down the PPA and precipitates the crude product. The resulting solid can be filtered, or the aqueous slurry can be extracted with a suitable solvent like ethyl acetate. For chromatography, a gradient elution from hexane to ethyl acetate on silica gel is typically effective.

G Start Low Yield or Reaction Failure PPA_Check Is PPA fresh or rejuvenated? Start->PPA_Check Temp_Check Is Temperature 80-100°C? PPA_Check->Temp_Check Yes Sol_PPA Use fresh PPA or add P₂O₅ and heat. PPA_Check->Sol_PPA No Stir_Check Is stirring adequate? Temp_Check->Stir_Check Yes Sol_Temp Adjust temperature. Monitor with TLC. Temp_Check->Sol_Temp No Sol_Stir Use mechanical stirrer. Stir_Check->Sol_Stir No Success Consistent Yield Stir_Check->Success Yes Sol_PPA->PPA_Check Sol_Temp->Temp_Check Sol_Stir->Stir_Check

Caption: Troubleshooting decision tree for low cyclization yield.

Section 3: Validated Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 3-(2-fluorophenoxy)propanoic acid (Precursor)
  • Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-fluorophenol (1.0 eq), 3-bromopropanoic acid (1.1 eq), and water.

  • Base Addition: Slowly add sodium hydroxide (2.5 eq) as a concentrated aqueous solution. The addition is exothermic; maintain the temperature below 50°C with an ice bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours. Monitor the disappearance of 2-fluorophenol by TLC (e.g., 7:3 Hexane:EtOAc).

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify to pH ~2 with concentrated HCl. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is often pure enough for the next step. If needed, recrystallize from a water/ethanol mixture.

    • Expected Yield: 85-95%.

    • Characterization: Confirm structure by ¹H NMR and ¹³C NMR.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add Polyphosphoric Acid (PPA) (10 g per 1 g of substrate).

  • Reagent Addition: Heat the PPA to ~70°C to reduce its viscosity. Slowly add the 3-(2-fluorophenoxy)propanoic acid (1.0 eq) in portions with efficient stirring.

  • Reaction: Increase the temperature to 90-95°C and maintain for 2-4 hours. The mixture should be a stirrable, light amber solution. Monitor reaction completion by TLC (e.g., 8:2 Hexane:EtOAc), checking for the disappearance of the starting material.

  • Workup (CRITICAL): Allow the mixture to cool slightly (to ~60-70°C) and pour it slowly and carefully in a thin stream into a beaker containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the PPA). This quench is highly exothermic.

  • Extraction: Stir the aqueous slurry for 30 minutes, then extract the product with ethyl acetate (3x).

  • Washes: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow or orange oil/solid.

Protocol 3: Purification by Column Chromatography
  • Setup: Prepare a silica gel column using a suitable solvent system, such as hexane/ethyl acetate.

  • Loading: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column.

  • Elution: Elute the column with a gradient, starting with 95:5 Hexane:EtOAc and gradually increasing the polarity to 80:20 Hexane:EtOAc. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

    • Expected Yield: 70-85% (from the precursor).

Section 4: Mechanistic Insight & Data

Understanding the reaction mechanism is key to troubleshooting. The cyclization proceeds via electrophilic aromatic substitution.[8] PPA protonates the carboxylic acid, which then loses water to form a resonance-stabilized acylium ion. This powerful electrophile is attacked by the electron-rich aromatic ring (activated by the ether oxygen) to form the new C-C bond and, after deprotonation, the final product.

G cluster_0 Mechanism of PPA-Catalyzed Cyclization Start Precursor Acid r1 + H⁺ (PPA) Start->r1 Protonated Protonated Acid r2 - H₂O Protonated->r2 Acylium Acylium Ion (Electrophile) r3 Electrophilic Aromatic Substitution Acylium->r3 Sigma Sigma Complex r4 - H⁺ Sigma->r4 Product This compound r1->Protonated r2->Acylium r3->Sigma r4->Product

Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.

Table 1: Troubleshooting Summary
Observed Problem Probable Cause Recommended Solution & Rationale
Low or No Product Yield1. Wet/degraded PPA2. Temperature too low3. Insufficient reaction time1. Use fresh PPA or add P₂O₅. Anhydrous conditions are essential for acylium ion formation.[6]2. Increase temperature to 80-100°C to overcome the activation energy.3. Monitor by TLC and allow sufficient time (typically 2-4h) for the reaction to complete.
Dark Tar Formation1. Temperature too high2. Poor stirring/hotspots3. Reaction time too long1. Reduce temperature to <100°C to prevent thermal decomposition.2. Use a mechanical stirrer for efficient heat transfer in the viscous medium.3. Quench the reaction as soon as TLC shows consumption of starting material to avoid product degradation.
Difficult Purification1. Incomplete reaction2. Intermolecular side products3. Ineffective workup1. Ensure reaction goes to completion to simplify the crude mixture.2. Maintain a substrate:PPA ratio of ~1:10 (w/w) to favor the intramolecular pathway.3. Quench on ice, then perform a bicarbonate wash to remove acidic starting material before chromatography.

Section 5: References

  • Emami, S., & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link not available directly, but content is widely cited][1]

  • Organic & Biomolecular Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. RSC Publishing. --INVALID-LINK--[9][10]

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. --INVALID-LINK--[2]

  • GUPEA. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. --INVALID-LINK--[11]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. --INVALID-LINK--[8]

  • RSC Publishing. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Publishing. --INVALID-LINK--[7]

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. --INVALID-LINK--[4]

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich. --INVALID-LINK--

  • WSSU Archives Digital Collections. (2019). Development of the Intramolecular Friedel-Crafts Acylation Reactions in the Synthesis of Thiochromones. Winston-Salem State University. --INVALID-LINK--[3]

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Publications. --INVALID-LINK--[12]

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem. --INVALID-LINK--[6]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. --INVALID-LINK--[13]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. CCSE. --INVALID-LINK--[5]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. --INVALID-LINK--

References

Validation & Comparative

A Comparative Study of 8-Fluorochroman-4-one and Other Chromanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, spectral properties, and biological activities of chromanone derivatives, highlighting the impact of fluorination and other structural modifications.

The chroman-4-one scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] This structural framework serves as a versatile building block in medicinal chemistry for the design and synthesis of novel therapeutic agents.[2] The introduction of a fluorine atom into the chromanone structure can significantly influence its physicochemical properties and biological potency, making fluorinated derivatives like 8-Fluorochroman-4-one subjects of considerable interest in drug discovery. This guide provides a comparative overview of this compound and other key chromanone derivatives, supported by experimental data and protocols to aid researchers in this field.

The Significance of the Chroman-4-one Core and Fluorine Substitution

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are recognized for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The strategic placement of substituents on the chromanone ring system allows for the fine-tuning of its biological effects.

Fluorine, being the most electronegative element, possesses unique properties that are highly advantageous in drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can alter the acidity of nearby protons and influence metabolic stability. The introduction of fluorine can enhance a molecule's lipophilicity, thereby improving its membrane permeability and oral bioavailability.

Synthesis of Chromanone Derivatives

The synthesis of the chroman-4-one core can be achieved through several synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids.

General Synthesis of this compound

This compound can be synthesized from 3-(2-fluorophenoxy)propionic acid. The synthesis involves the cyclization of the acid, which can be achieved using a strong acid catalyst. While a detailed experimental protocol for this specific transformation is not widely published, a general procedure for the synthesis of chroman-4-ones from their corresponding 3-phenoxypropionic acids is outlined below.[4]

Experimental Protocol: Synthesis of Chroman-4-ones via Intramolecular Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of the desired 3-phenoxypropionic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5-2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Cyclization: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., aluminum chloride, 1.1-1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired chroman-4-one.

This general protocol can be adapted for the synthesis of this compound from 3-(2-fluorophenoxy)propionic acid.

Comparative Derivatives

For a comprehensive comparison, we will consider two well-characterized chromanone derivatives: the parent Chroman-4-one and the functionally important 7-Hydroxychroman-4-one .

Chroman-4-one

The unsubstituted chroman-4-one serves as the fundamental backbone for this class of compounds and is a crucial starting material for the synthesis of more complex derivatives.

7-Hydroxychroman-4-one

The hydroxyl group at the 7-position is a common feature in naturally occurring flavonoids and is known to contribute significantly to their biological activity, particularly their antioxidant and antimicrobial properties. Its synthesis from resorcinol is a well-established procedure.[5]

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one [5]

  • Acylation: To a mixture of resorcinol and 3-chloropropionic acid, add trifluoromethanesulfonic acid and heat at 80 °C for 1 hour.

  • Cool the reaction mixture and extract with chloroform.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one.

  • Cyclization: Add the intermediate to a 2 M NaOH solution at 5 °C and stir at room temperature for 2 hours.

  • Acidify the mixture with 6 M H2SO4 and extract with chloroform.

  • Dry the organic phase and concentrate under reduced pressure to yield 7-hydroxychroman-4-one.

Spectral Data Comparison

While specific, publicly available spectral data for this compound is limited, we can predict the expected shifts based on the known data for chroman-4-one and the electronic effects of the fluorine substituent. The following table summarizes the key physical and predicted spectral properties.

PropertyThis compoundChroman-4-one7-Hydroxychroman-4-one
Molecular Formula C₉H₇FO₂[6]C₉H₈O₂C₉H₈O₃
Molecular Weight 166.15 g/mol [6]148.16 g/mol 164.16 g/mol
Melting Point 84-87 °C[4]38-41 °C138-141 °C
¹H NMR (Predicted/Reported) Aromatic protons expected to show complex splitting patterns due to fluorine coupling. Protons ortho to fluorine will exhibit larger coupling constants.Aromatic protons typically appear in the range of δ 6.9-7.9 ppm. Methylene protons at C2 and C3 appear as triplets around δ 4.5 and 2.8 ppm, respectively.The phenolic proton gives a characteristic singlet. The aromatic protons are shifted due to the electron-donating hydroxyl group.[1]
¹³C NMR (Predicted/Reported) The carbon atom attached to fluorine will show a large one-bond C-F coupling constant. Aromatic carbon signals will be influenced by the electronegativity of fluorine.The carbonyl carbon (C4) resonates around δ 192 ppm. Aromatic carbons appear between δ 117-161 ppm.The carbon bearing the hydroxyl group (C7) is shifted downfield.
IR (cm⁻¹) Expected to show a strong C=O stretching vibration around 1680-1700 cm⁻¹. C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.Strong C=O stretch around 1685 cm⁻¹.Broad O-H stretch around 3300 cm⁻¹ in addition to the C=O stretch.[1]

Biological Activity: A Comparative Perspective

The biological activities of chromanone derivatives are diverse and are significantly influenced by the nature and position of substituents on the aromatic ring.

Antimicrobial Activity

Chromanone derivatives have demonstrated notable activity against a range of bacteria and fungi.[1][2] The presence of a hydroxyl group at the 7-position, as in 7-hydroxychroman-4-one, is often associated with enhanced antimicrobial effects.[1] Fluorine substitution can also modulate antimicrobial activity. While specific data for this compound is not available, other fluorinated chromanones have shown promising results. The increased lipophilicity imparted by the fluorine atom can facilitate passage through microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The chromanone scaffold is a key component in many compounds with demonstrated anticancer properties.[3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution pattern on the chromanone ring is critical for cytotoxicity and selectivity against cancer cells. For instance, certain substitutions can enhance the pro-oxidant activity within cancer cells, leading to cell death.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of chromanone derivatives reveals key structure-activity relationships. The presence and position of electron-donating or electron-withdrawing groups on the aromatic ring significantly impact the biological activity. The hydroxyl group at C7 is often beneficial for antimicrobial and antioxidant activities.

While the biological profile of this compound remains to be fully elucidated, its synthesis provides a valuable starting point for the development of novel fluorinated chromanone derivatives. The unique electronic properties of the fluorine atom at the 8-position could lead to compounds with novel mechanisms of action or improved pharmacokinetic profiles.

Future research should focus on the detailed biological evaluation of this compound and its derivatives. This would involve comprehensive screening against a panel of microbial strains and cancer cell lines, as well as studies to elucidate their mechanisms of action.

Conclusion

The chroman-4-one scaffold continues to be a rich source of biologically active compounds. This guide has provided a comparative overview of this compound and other key derivatives, highlighting the importance of structural modifications in dictating their physicochemical and biological properties. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize and evaluate novel chromanone-based compounds in the quest for new therapeutic agents. Further investigation into the specific properties of this compound is warranted to fully understand its potential in medicinal chemistry.

Visualizations

DOT Diagram: General Synthesis of Chroman-4-ones

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 3_Phenoxypropionic_Acid 3-Phenoxypropionic Acid Derivative Acid_Chloride Acid Chloride Intermediate 3_Phenoxypropionic_Acid->Acid_Chloride  Acylation Reagents1 Oxalyl Chloride, DMF Reagents1->Acid_Chloride Chroman_4_one Chroman-4-one Derivative Acid_Chloride->Chroman_4_one  Intramolecular  Friedel-Crafts  Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Chroman_4_one

Caption: General synthetic workflow for chroman-4-one derivatives.

DOT Diagram: Biological Evaluation Workflow

Biological_Evaluation Start Synthesized Chromanone Derivatives Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Start->Anticancer_Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Antimicrobial_Screening->MIC_Determination IC50_Determination Determine IC50 Values Anticancer_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action IC50_Determination->Mechanism_of_Action Lead_Compound Identification of Lead Compound(s) Mechanism_of_Action->Lead_Compound

Caption: Workflow for the biological evaluation of chromanone derivatives.

References

The Pivotal Role of C8-Substitution in the Bioactivity of Chroman-4-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The versatility of this heterocyclic system allows for substitutions at various positions, profoundly influencing its pharmacological profile. Among these, modifications at the 8-position of the chroman-4-one ring have emerged as a critical determinant of potency and selectivity, particularly in the development of enzyme inhibitors and anticancer agents. This guide provides an in-depth comparison of 8-substituted chroman-4-one derivatives, synthesizing key structure-activity relationship (SAR) findings and presenting supporting experimental data for researchers in drug discovery and development.

The Significance of the 8-Position: A Gateway to Potent Bioactivity

While substitutions at positions 2, 3, and 6 have been extensively studied, the C8-position offers a unique vector for modulating the electronic and steric properties of the chroman-4-one core. Research has increasingly demonstrated that the nature of the substituent at this position can significantly impact interactions with biological targets, leading to enhanced inhibitory activity and, in some cases, improved selectivity. This is particularly evident in the development of inhibitors for Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[2]

Comparative Analysis of 8-Substituted Chroman-4-ones as SIRT2 Inhibitors

A seminal study in the field systematically explored the impact of substitutions on the chroman-4-one scaffold on SIRT2 inhibitory activity. The findings underscore the importance of electron-withdrawing groups at both the 6- and 8-positions for potent inhibition.

Key SAR Observations at the 8-Position for SIRT2 Inhibition:

  • Necessity of Aromatic Substitution: The unsubstituted 2-pentylchroman-4-one was found to be devoid of any inhibitory activity, highlighting the critical role of substituents on the aromatic ring.

  • Favorable Impact of Halogens: The introduction of a bromine atom at the 8-position, particularly in conjunction with a halogen at the 6-position, proved to be highly advantageous. The lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, exhibited a promising IC50 value of 4.5 µM.

  • Electron-Withdrawing Groups Enhance Potency: The general trend observed was that electron-poor chroman-4-ones are more potent inhibitors than their electron-rich counterparts. This suggests that the electronic character of the substituent at C8 plays a crucial role in the binding interaction with the SIRT2 enzyme.

  • Synergistic Effects with 6-Substitution: While the 8-position is important, its effect is often synergistic with the substituent at the 6-position. The most potent compound identified in the series was 6,8-dibromo-2-pentylchroman-4-one, with an impressive IC50 of 1.5 µM.[2] This suggests that the combined electronic and steric effects of di-substitution are key to maximizing inhibitory activity. However, it was noted that the substituent at the 6-position appears to be more critical for activity than the one at the 8-position.[1]

Quantitative Comparison of 8-Substituted Chroman-4-one Derivatives as SIRT2 Inhibitors

The following table summarizes the SIRT2 inhibitory activity of key 8-substituted chroman-4-one analogs, demonstrating the impact of different substitution patterns.

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentSIRT2 IC50 (µM)
1a n-PentylClBr4.5
1c n-PentylBrBr1.5
1i n-PentylHBrLess potent than 1a
1b n-PentylHHInactive

Correlation of SIRT2 Inhibition with Anticancer Activity

The inhibition of SIRT2 has been identified as a promising strategy in cancer therapy.[3] It has been observed that the antiproliferative effects of chroman-4-one derivatives in cancer cell lines often correlate with their SIRT2 inhibition potency.[3] This suggests that the SAR established for SIRT2 inhibition can be a valuable guide in the design of novel anticancer agents based on the chroman-4-one scaffold. While extensive quantitative data for a systematic series of 8-substituted chroman-4-ones against various cancer cell lines is not as readily available in the literature, the existing evidence strongly supports this correlation.

Experimental Protocols

General Synthesis of 8-Substituted Chroman-4-ones

The synthesis of 2,6,8-trisubstituted chroman-4-ones is typically achieved through a one-step procedure involving a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition. Microwave irradiation has been effectively employed to facilitate this reaction.

Step-by-Step Synthesis Protocol:

  • Reactant Mixture: A mixture of the appropriately substituted 2'-hydroxyacetophenone, a desired aldehyde, and a base such as diisopropylamine (DIPA) is prepared in a suitable solvent like ethanol.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a temperature of 160-170 °C for approximately 1 hour.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting residue is purified by column chromatography on silica gel to yield the desired 2-alkyl-substituted chroman-4-one.

Synthesis_Workflow Reactants 2'-hydroxyacetophenone + Aldehyde + Base (DIPA) in Ethanol MW Microwave Irradiation (160-170°C, 1h) Reactants->MW Aldol Condensation & Intramolecular oxa-Michael Addition Concentration Concentration (Reduced Pressure) MW->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Product 8-Substituted Chroman-4-one Purification->Product

In Vitro SIRT2 Inhibition Assay

The inhibitory activity of the synthesized compounds against SIRT2 is commonly evaluated using a fluorescence-based assay.

Assay Protocol Overview:

  • Enzyme and Substrate: Recombinant human SIRT2 enzyme and a fluorogenic acetylated peptide substrate are used.

  • Compound Incubation: The enzyme is incubated with the test compounds at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of NAD+.

  • Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from dose-response curves.

SIRT2_Assay_Workflow cluster_prep Preparation SIRT2 SIRT2 Enzyme Incubation Incubation of SIRT2 with Test Compound SIRT2->Incubation Substrate Fluorogenic Substrate Substrate->Incubation Compound Test Compound Compound->Incubation Initiation Add NAD+ to Initiate Reaction Incubation->Initiation Development Add Developer Solution Initiation->Development Measurement Measure Fluorescence Development->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

Conclusion and Future Perspectives

The structure-activity relationship of 8-substituted chroman-4-ones is a rich field of study with significant implications for drug discovery. The evidence strongly indicates that the C8-position is a key handle for tuning the biological activity of this privileged scaffold. Specifically, the introduction of electron-withdrawing groups, such as halogens, at this position has been shown to be a successful strategy for enhancing SIRT2 inhibition. The correlation between SIRT2 inhibition and anticancer activity further underscores the therapeutic potential of these compounds.

Future research should focus on a more systematic exploration of a wider variety of substituents at the 8-position to build a more comprehensive quantitative SAR model. Investigating the effects of these substitutions on other biological targets and conducting in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be crucial for translating these findings into clinically viable therapeutics.

References

A Comparative Guide to the Efficacy of 6-Fluoro vs. 8-Fluoro Chroman-4-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Fluorine in Chroman-4-one Scaffolds

The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds, including naturally occurring flavonoids and synthetic pharmaceuticals.[1][2][3] Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with a wide range of biological targets, leading to applications in oncology, infectious diseases, and neurology.[4][5][6]

A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds. Due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, fluorine can profoundly alter a molecule's physicochemical and pharmacological properties.[7] These alterations often include:

  • Enhanced Lipophilicity: Facilitating improved passage across biological membranes.[4][7]

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing target binding.

  • Conformational Control: Fluorine can induce specific molecular conformations that may be more favorable for binding to a target protein.

However, the precise position of the fluorine substituent is critical. This guide provides a comparative analysis of two key positional isomers, 6-fluorochroman-4-one and 8-fluorochroman-4-one, synthesizing available experimental data to elucidate how a subtle change in fluorine placement can lead to significant differences in biological efficacy.

Comparative Efficacy: A Case Study in Aromatase Inhibition

The most definitive data comparing the 6-fluoro and 8-fluoro isomers comes from the field of oncology, specifically in the development of aromatase inhibitors for estrogen-dependent breast cancers. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a clinically validated therapeutic strategy.

A study by Jackson et al. investigated a series of fluorinated 3-phenylchroman-4-one (isoflavanone) derivatives as potential aromatase inhibitors.[8] This research provides a direct, quantitative comparison between the 6-fluoro and 8-fluoro substituted analogues.

The key findings are summarized below:

Compound IDStructureSubstitutionAromatase IC₅₀ (µM)
1e 3-(pyridin-3-yl)chroman-4-oneUnsubstituted (Parent)5.8
3d 8-fluoro-3-(pyridin-3-yl)chroman-4-one8-FluoroNot reported as highly active
3e 6-fluoro-3-(pyridin-3-yl)chroman-4-one6-Fluoro 0.8

Analysis of Results:

The data unequivocally demonstrates the superior efficacy of the 6-fluoro isomer (3e ) in this context. Compound 3e exhibited an IC₅₀ value of 0.8 µM, representing a 7-fold increase in potency compared to its non-fluorinated parent molecule (1e ) and a remarkable 36-fold increase in potency compared to the basic isoflavanone scaffold.[8] In contrast, the 8-fluoro isomer (3d ) did not show significant activity.

This dramatic difference highlights a critical principle in structure-activity relationships (SAR): the electronic and steric environment of the binding pocket. The 6-position on the chroman-4-one ring is electronically distinct from the 8-position. Computational docking simulations suggest that the fluorine atom at the C-6 position can form favorable interactions (e.g., hydrogen bonds or polar interactions) with key residues within the aromatase active site, thereby anchoring the inhibitor more effectively.[8] The C-8 position likely does not allow for these same beneficial interactions, and may even introduce steric hindrance or an unfavorable electronic clash, reducing binding affinity.

Structure-Activity Relationship (SAR) Insights

The differential activity between the 6-fluoro and 8-fluoro isomers can be rationalized by considering the electronic properties of the chroman-4-one aromatic ring.

SAR_Logic cluster_scaffold Chroman-4-one Scaffold cluster_interaction Interaction with Target Scaffold Core Structure Pos6 C-6 Position Scaffold->Pos6 para to ring oxygen Pos8 C-8 Position Scaffold->Pos8 ortho to ring oxygen Favorable Favorable Interaction (e.g., H-bond, polar contact) Pos6->Favorable Fluorine at C-6 Unfavorable Unfavorable Interaction (e.g., Steric clash) Pos8->Unfavorable Fluorine at C-8 Target Enzyme Active Site (e.g., Aromatase) Favorable->Target Increases Potency Unfavorable->Target Decreases Potency

Caption: Logical flow of Structure-Activity Relationship (SAR) for fluoro-isomers.

  • Electronic Influence: The C-6 position is para to the ring oxygen, while the C-8 position is ortho. This leads to different effects on the electron density distribution across the aromatic ring. The electron-withdrawing fluorine at C-6 can influence the hydrogen bond accepting capacity of the pyranone carbonyl group and the ring oxygen differently than a fluorine at C-8.

  • Steric and Lipophilic Profile: While both isomers have identical molecular weight and overall lipophilicity, the spatial projection of the fluorine atom is different. For a specific protein pocket, one isomer may fit perfectly while the other is sterically hindered.

  • Target-Specific Interactions: The superior activity of the 6-fluoro isomer is likely due to a specific, favorable interaction with the target protein, as seen with aromatase.[8] This underscores that while general principles of fluorination are useful, the optimal substitution pattern must be determined empirically for each biological target.

General Synthetic Approach

The synthesis of 2-substituted chroman-4-ones, including fluorinated analogues, is often achieved via a microwave-assisted one-pot reaction involving an aldol condensation followed by an intramolecular oxa-Michael addition.[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product Acetophenone Substituted 2'-Hydroxyacetophenone (e.g., 5'-Fluoro- or 3'-Fluoro-) Reaction 1. Aldol Condensation 2. Oxa-Michael Addition Acetophenone->Reaction Aldehyde Aliphatic Aldehyde (R-CHO) Aldehyde->Reaction Product Substituted 2-Alkyl-Chroman-4-one (6-Fluoro- or 8-Fluoro-) Reaction->Product Conditions Ethanol (Solvent) DIPA (Base) Microwave (160-170°C, 1h) Conditions->Reaction

References

A Head-to-Head Comparison Guide to SIRT2 Inhibitors: Evaluating 8-Fluorochroman-4-one Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: SIRT2 as a Compelling Therapeutic Target

Sirtuin 2 (SIRT2), a member of the conserved family of NAD⁺-dependent protein deacetylases, has emerged as a significant modulator of diverse cellular processes.[1] Predominantly localized in the cytoplasm, SIRT2 plays a critical role in cytoskeletal dynamics, cell cycle regulation, genomic stability, and metabolic homeostasis.[2][3][4] Its primary cytosolic substrate is α-tubulin, and by deacetylating lysine-40 (K40) of α-tubulin, SIRT2 influences microtubule stability and function.[5][6] Given its involvement in the pathophysiology of neurodegenerative diseases, cancer, and metabolic disorders, SIRT2 has become an attractive target for therapeutic intervention.[5][3][7]

The development of potent and selective SIRT2 inhibitors is crucial for dissecting its complex biological roles and for advancing new therapeutic strategies.[7] This guide provides a head-to-head comparison of a representative novel inhibitor, 8-Fluorochroman-4-one, against well-characterized SIRT2 inhibitors such as AGK2 and AK-7. We will delve into their comparative potency, selectivity, and cellular efficacy, supported by detailed experimental protocols to provide researchers with a framework for their own validation studies.

The Inhibitors: A Comparative Overview

A successful SIRT2 inhibitor must ideally possess high potency, selectivity against other sirtuin isoforms (particularly SIRT1 and SIRT3), and robust activity in cellular contexts.

  • This compound : This compound belongs to the chroman-4-one class, which has been identified as a promising scaffold for developing potent and selective SIRT2 inhibitors.[8] The introduction of a fluorine atom at the 8-position is a strategic modification aimed at enhancing binding affinity and pharmacokinetic properties. While direct, extensive data on this specific analog is emerging, we will evaluate it based on the established potential of its chemical class.

  • AGK2 : A well-established, cell-permeable, and selective SIRT2 inhibitor that acts reversibly.[9][10] It has been widely used as a tool compound to probe SIRT2 function in various disease models, including Parkinson's disease.[9]

  • AK-7 : A brain-permeable small molecule that specifically binds and inhibits SIRT2 with no significant effect on SIRT1 or SIRT3.[11][12] Its neuroprotective effects have been demonstrated in mouse models of Huntington's disease, making it a valuable research tool.[12][13]

Quantitative Comparison: Potency and Selectivity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. Equally important is its selectivity, as off-target inhibition of other sirtuins like SIRT1 can lead to confounding biological effects. The following table summarizes publicly available IC₅₀ data for the selected inhibitors.

CompoundSIRT2 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1/SIRT2)Reference(s)
AGK2 3.530 - >5091 - >50~8.6x - >14x[9][14]
AK-7 15.5>40>40>2.5x[11][15]
Chroman-4-one Scaffold Low µMHigh µMHigh µMHigh[8]

Note: Data for this compound is extrapolated from the performance of its parent scaffold, pending specific experimental validation.

This data highlights that while both AGK2 and AK-7 are effective SIRT2 inhibitors, AGK2 generally demonstrates higher potency. The chroman-4-one scaffold is known for its high selectivity, a characteristic that this compound is designed to inherit and potentially enhance.[8]

Mechanism of Action: How They Inhibit SIRT2

Understanding the mechanism of inhibition is key to interpreting experimental results.

  • AGK2 is a reversible, selective inhibitor that is thought to target the nicotinamide-binding site of SIRT2. It has been shown to exhibit competitive inhibition kinetics.[2]

  • AK-7 specifically binds to and inhibits the NAD-dependent deacetylase activity of SIRT2.[11]

  • Chroman-4-one based inhibitors are proposed to bind within the substrate-binding C-site of the enzyme.[8][16] Molecular modeling suggests that the carbonyl oxygen of the chroman-4-one core interacts with key residues and structural water molecules within the active site.[8]

Core Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, standardized assays are essential. The following protocols provide a self-validating framework for assessing inhibitor performance.

Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This biochemical assay directly measures an inhibitor's ability to block SIRT2's deacetylase activity using a fluorogenic peptide substrate.

Causality Behind Experimental Choices: A fluorometric assay is chosen for its high sensitivity, simplicity, and suitability for high-throughput screening.[17][18] The assay measures the end-product of the enzymatic reaction, providing a direct readout of enzyme activity. The use of a positive control inhibitor (Nicotinamide) and a vehicle control (DMSO) is critical for validating the assay's performance and normalizing the data.[17][18]

Experimental Workflow: In Vitro Fluorometric Assay

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_detection 3. Detection & Analysis P1 Prepare Reagents: - SIRT2 Enzyme - Fluorogenic Substrate - NAD+ - Assay Buffer - Inhibitor Dilutions R1 Add SIRT2 Enzyme + Assay Buffer P1->R1 R2 Add Inhibitor Dilutions (e.g., 8-F-Chromanone, AGK2, AK-7) or DMSO (Vehicle Control) or Nicotinamide (Positive Control) R1->R2 R3 Pre-incubate 5-10 min at 37°C R2->R3 R4 Initiate Reaction: Add NAD+ and Substrate Mix R3->R4 R5 Incubate 30-60 min at 37°C R4->R5 D1 Stop Reaction & Develop: Add Developer Solution R5->D1 D2 Incubate 10-15 min at 37°C D1->D2 D3 Measure Fluorescence (e.g., Ex/Em = 395/541 nm) D2->D3 D4 Calculate % Inhibition vs. Control Plot Dose-Response Curve Determine IC₅₀ Value D3->D4

Caption: Workflow for determining inhibitor IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound, AGK2, and AK-7 in 100% DMSO, then further dilute to 2X the final desired concentration in Assay Buffer. Reconstitute recombinant human SIRT2 enzyme, NAD⁺, and the fluorogenic substrate according to the manufacturer's protocol (e.g., from kits like Abcam ab156066 or Sigma-Aldrich EPI010).[4][17]

  • Reaction Setup: In a black, 96-well microplate, add 5 µL of SIRT2 enzyme to each well.[17]

  • Inhibitor Addition: Add 45 µL of the 2X diluted test inhibitors, the positive control inhibitor (e.g., Nicotinamide), or Assay Buffer with DMSO for the enzyme control (100% activity).[17][19]

  • Pre-incubation: Mix gently and incubate the plate for 5-10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[19][20]

  • Reaction Initiation: Prepare a Substrate Mix containing the fluorogenic peptide substrate and NAD⁺ in Assay Buffer. Add 40-50 µL of this mix to each well to start the reaction.[19]

  • Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C.

  • Development: Add 10-50 µL of Developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 10-15 minutes at 37°C, protected from light.[19]

  • Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[17]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot for α-Tubulin Acetylation)

This cell-based assay validates if the inhibitor can enter cells and engage its target, SIRT2. The functional readout is an increase in the acetylation of α-tubulin, a direct substrate of SIRT2.

Causality Behind Experimental Choices: Measuring the acetylation status of a known downstream substrate like α-tubulin provides direct evidence of target engagement within a complex cellular environment.[21] Western blotting is a robust and widely used technique to quantify changes in post-translational modifications of specific proteins. A loading control (e.g., total α-tubulin or GAPDH) is mandatory to ensure that any observed changes are due to altered acetylation, not differences in protein loading.

SIRT2 Signaling Pathway and Assay Principle

G cluster_pathway Cellular Pathway cluster_inhibition Inhibitor Action Tubulin α-Tubulin (Acetylated, Ac-K40) SIRT2 SIRT2 Enzyme Tubulin->SIRT2 Deac_Tubulin α-Tubulin (Deacetylated) SIRT2->Deac_Tubulin Deacetylation (NAD+ dependent) Inhibitor SIRT2 Inhibitor (e.g., 8-F-Chromanone) Accumulation Acetylated α-Tubulin Accumulates (Detectable by Western Blot) Blocked_SIRT2 SIRT2 (Inactive) Inhibitor->Blocked_SIRT2 Inhibits

Caption: Inhibition of SIRT2 prevents α-tubulin deacetylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF-7 or HeLa) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound, AGK2, AK-7, or a vehicle control (DMSO) for 6-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and a broad-spectrum deacetylase inhibitor (like Trichostatin A and Nicotinamide) to preserve the acetylation status during sample processing.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Ac-K40).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total α-tubulin or another loading control (e.g., GAPDH) to normalize the data.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of acetylated-tubulin to total-tubulin for each treatment condition and compare it to the vehicle control.

Conclusion and Future Directions

This guide outlines a direct comparative framework for evaluating novel SIRT2 inhibitors like this compound against established compounds. The initial analysis, based on the proven chroman-4-one scaffold, suggests that this compound holds promise as a potent and highly selective SIRT2 inhibitor.[8] However, rigorous experimental validation using the protocols detailed herein is paramount.

Direct comparison of IC₅₀ values from in vitro assays will definitively rank the compounds by potency, while the cellular α-tubulin acetylation assay will confirm on-target efficacy in a biological context. For researchers in drug development, the next logical steps would involve assessing the pharmacokinetic properties, cell permeability, and in vivo efficacy of the most promising candidates. By employing these standardized, self-validating methodologies, the scientific community can confidently identify and advance the next generation of SIRT2-targeted therapeutics.

References

Cross-validation of in vitro results for 8-Fluorochroman-4-one in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

<Step>

Literature Review and Information Gathering

First, I will conduct a thorough review of existing literature on 8-Fluorochroman-4-one. The goal is to understand its known biological activities, mechanism of action, and any previous in vitro studies. This will help in formulating a hypothesis for its effects across different cell lines.

Cell Line Selection Rationale

A critical aspect of cross-validation is the selection of appropriate cell lines. To ensure a comprehensive analysis, I will select a panel of cell lines with diverse origins and genetic backgrounds. This will include:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a well-characterized model for luminal A breast cancer.

  • A549: A human lung adenocarcinoma cell line. These cells are a model for alveolar Type II pulmonary epithelium.

  • HT-29: A human colorectal adenocarcinoma cell line. These cells can differentiate to form a polarized monolayer, mimicking the intestinal epithelium.

  • HEK293: A human embryonic kidney cell line. Often used as a non-cancerous control, although it is an immortalized cell line.

This selection allows for the evaluation of this compound's efficacy and potential tissue-specific effects.

Endpoint Selection

To provide a multi-faceted view of the compound's activity, I will assess three key cellular processes:

  • Cell Viability: To determine the cytotoxic or cytostatic effects.

  • Apoptosis: To investigate if the compound induces programmed cell death.

  • Cell Cycle Progression: To understand the impact on cell division.

Assay Methodology

For each endpoint, I will select a well-established and validated assay:

  • Cell Viability: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric assay measures the metabolic activity of viable cells. It is preferred over the MTT assay as the formazan product is water-soluble, simplifying the protocol.

  • Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

By using these standard and reliable methods, the generated data will be robust and comparable across different laboratories. <Step>

Confirming the Mechanism of Action of 8-Fluorochroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold

The chroman-4-one framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] The versatility of the chroman-4-one core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This guide focuses on elucidating the mechanism of action of a specific derivative, 8-Fluorochroman-4-one, by comparing it with other well-characterized chroman-4-one analogs. Due to the limited direct research on this compound, we will hypothesize its potential mechanisms based on the established activities of structurally similar compounds and outline a comprehensive experimental plan to validate these hypotheses.

Our investigation will focus on three primary, plausible mechanisms of action for chroman-4-one derivatives: Sirtuin 2 (SIRT2) inhibition , 5-HT1A receptor antagonism , and broad antiproliferative/antimicrobial activity . This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical experimental protocols necessary to confirm the biological targets of this compound.

Hypothesized Mechanisms of Action and Comparative Compounds

Based on existing literature, we propose three potential mechanisms of action for this compound. For each hypothesis, we have selected a known chroman-4-one derivative as a positive control and comparative compound.

Hypothesized MechanismRationaleComparative CompoundKey Biological Effect
SIRT2 Inhibition Many chroman-4-one derivatives are potent and selective SIRT2 inhibitors.[3][4][5][6] The 8-fluoro substitution may influence binding affinity within the SIRT2 active site.6,8-dibromo-2-pentylchroman-4-onePotent and selective SIRT2 inhibitor with an IC50 of 1.5 µM.[6]
5-HT1A Receptor Antagonism 6-fluorochroman derivatives have been identified as 5-HT1A receptor antagonists.[7][8] The fluorine atom at a different position (C8) in our compound of interest may confer similar activity.A 4-oxochroman derivative with a terminal 1,3-benzodioxole ring.Demonstrates antagonist activity at the 5-HT1A receptor.
Antiproliferative & Antimicrobial Activity The chroman-4-one scaffold is associated with broad anticancer and antimicrobial effects.[2][9][10]7-Hydroxychroman-4-oneExhibits significant antifungal activity, particularly against Candida species.[1][11][12]

Part 1: Investigating SIRT2 Inhibition

SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is a promising therapeutic target for neurodegenerative diseases and cancer.[4][6] Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[3][5] We hypothesize that this compound may also exhibit SIRT2 inhibitory activity.

Experimental Workflow: SIRT2 Inhibition Assay

The following workflow outlines the steps to determine the SIRT2 inhibitory potential of this compound.

SIRT2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Recombinant SIRT2 - Fluorogenic Substrate - NAD+ - Test Compounds prep_plate Prepare 96-well plate add_components Add SIRT2, NAD+, and Test Compounds prep_plate->add_components incubate_1 Incubate add_components->incubate_1 add_substrate Add Fluorogenic Substrate incubate_1->add_substrate incubate_2 Incubate add_substrate->incubate_2 read_fluorescence Read Fluorescence (Ex/Em = 350/460 nm) incubate_2->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for SIRT2 fluorometric activity assay.

Detailed Protocol: Fluorometric SIRT2 Activity Assay

This protocol is adapted from commercially available SIRT1 activity assay kits and published methodologies for SIRT2.[13][14]

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the comparative compound (6,8-dibromo-2-pentylchroman-4-one) in DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare solutions of recombinant human SIRT2 enzyme, NAD+, and a fluorogenic SIRT2 substrate (e.g., a peptide corresponding to H3K9ac: Ac-TARK(ac)STG-NH2 conjugated to a fluorophore).

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add the test compounds at various concentrations. Include wells for a no-enzyme control, a no-inhibitor control, and a solvent (DMSO) control.

    • Add the SIRT2 enzyme and NAD+ to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding a developer solution containing a trypsin/nicotinamidase mixture. This step is specific to certain commercial kits that cleave the deacetylated substrate to release the fluorophore.

    • Incubate for a further 15 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Data and Comparison

The results should be summarized in a table comparing the SIRT2 inhibitory activity of this compound with the known inhibitor.

CompoundSIRT2 IC50 (µM)Selectivity vs. SIRT1/SIRT3
This compound To be determinedTo be determined
6,8-dibromo-2-pentylchroman-4-one ~1.5[6]High
Vehicle Control (DMSO) No inhibitionN/A

Part 2: Investigating 5-HT1A Receptor Antagonism

The serotonin 1A (5-HT1A) receptor is a G protein-coupled receptor implicated in neuropsychiatric disorders such as anxiety and depression.[15][16] Given that fluorinated chroman derivatives have shown affinity for this receptor, we hypothesize that this compound may act as a 5-HT1A antagonist.

Signaling Pathway: 5-HT1A Receptor

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand 5-HT (Agonist) ligand->receptor Binds & Activates antagonist This compound (Hypothesized Antagonist) antagonist->receptor Binds & Blocks atp ATP atp->ac response Cellular Response (e.g., inhibition of neuronal firing) camp->response Leads to

Caption: 5-HT1A receptor signaling pathway.

Detailed Protocol: Radioligand Binding Assay

This competitive binding assay will determine the affinity of this compound for the human 5-HT1A receptor.[15][17][18][19]

  • Membrane Preparation:

    • Use commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

    • On the day of the assay, thaw the membrane preparation and resuspend it in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).[17]

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a constant concentration of a radiolabeled 5-HT1A antagonist (e.g., [3H]8-hydroxy-DPAT), and varying concentrations of the test compound (this compound) or the unlabeled comparative antagonist.

    • To determine non-specific binding, include wells with an excess of a known unlabeled 5-HT1A ligand (e.g., 10 µM metergoline).[17]

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[18]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data and Comparison
Compound5-HT1A Receptor Binding Affinity (Ki, nM)
This compound To be determined
WAY 100635 (Reference Antagonist) 0.5 - 2.0
Serotonin (5-HT) (Endogenous Ligand) 1.0 - 5.0

Part 3: Investigating Antiproliferative and Antimicrobial Activity

The broad bioactivity of the chroman-4-one scaffold suggests that this compound may possess antiproliferative effects against cancer cell lines or antimicrobial properties against pathogenic microbes.[20]

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a known anticancer agent (e.g., Doxorubicin) in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include vehicle control wells (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

    • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]

    • Shake the plate gently to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Detailed Protocol: Broth Microdilution for Antimicrobial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11][24]

  • Preparation:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[20]

    • Prepare serial dilutions of this compound and a positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) in the broth within a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[25][26]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity or use a microplate reader to measure optical density.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Expected Data and Comparison

Antiproliferative Activity:

CompoundCell LineGI50 (µM)
This compound A549, MCF-7To be determined
Doxorubicin A549, MCF-7< 1.0

Antimicrobial Activity:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound To be determinedTo be determinedTo be determined
7-Hydroxychroman-4-one >512>512128
Ciprofloxacin 0.25 - 1.00.015 - 0.12N/A
Fluconazole N/AN/A0.25 - 2.0

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for confirming the mechanism of action of this compound. By systematically testing its activity as a potential SIRT2 inhibitor, a 5-HT1A receptor antagonist, and a general antiproliferative or antimicrobial agent, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative approach, using well-characterized analogs, ensures that the experimental results can be placed in the proper scientific context.

Positive results in any of these assays would warrant further investigation, including secondary functional assays, in vivo efficacy studies, and detailed structure-activity relationship (SAR) analyses to optimize the therapeutic potential of the this compound scaffold.

References

A Guide to the Reproducible Synthesis and Biological Evaluation of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, chroman-4-ones represent a privileged scaffold, demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a fluorine atom to this structure can significantly modulate its physicochemical and pharmacological profile, making fluorinated chromanones an area of active investigation. This guide provides a comprehensive overview of the synthesis and biological testing of a specific isomer, 8-Fluorochroman-4-one, with a focus on ensuring reproducibility. We will delve into a robust synthetic protocol, detailed methods for biological evaluation, and a comparative analysis of its potential activities, all grounded in scientific literature.

Section 1: Synthesis of this compound – A Reproducible Protocol

The synthesis of this compound can be reliably achieved through a two-step process commencing with commercially available 2-fluorophenol. The chosen pathway, an O-alkylation followed by an intramolecular Friedel-Crafts-type cyclization, is favored for its generally good yields and amenability to scale-up.

Step 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

The initial step involves the O-alkylation of 2-fluorophenol with a suitable three-carbon building block. 3-Chloropropionic acid is a common and cost-effective choice for this reaction.

Rationale: This Williamson ether synthesis variant establishes the core carbon-oxygen-carbon linkage required for the subsequent cyclization. The use of a base is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can readily displace the chloride from 3-chloropropionic acid.

Experimental Protocol:

  • Materials: 2-fluorophenol, 3-chloropropionic acid, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

    • To this solution, add 3-chloropropionic acid (1.1 eq) portion-wise while stirring.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of approximately 2.

    • The resulting precipitate, 3-(2-fluorophenoxy)propanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Intramolecular Cyclization to this compound

The synthesized 3-(2-fluorophenoxy)propanoic acid is then cyclized to form the target chromanone ring system. Polyphosphoric acid (PPA) is a widely used and effective reagent for this type of intramolecular acylation.

Rationale: PPA serves as both a dehydrating agent and a catalyst for the intramolecular Friedel-Crafts acylation. The carboxylic acid is activated by PPA, and the resulting acylium ion intermediate attacks the electron-rich aromatic ring at the position ortho to the ether linkage, leading to the formation of the six-membered heterocyclic ring. The 8-position is targeted due to the directing effect of the ether group.

Experimental Protocol:

  • Materials: 3-(2-fluorophenoxy)propanoic acid, polyphosphoric acid (PPA).

  • Procedure:

    • Add 3-(2-fluorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The crude product will precipitate out and can be collected by filtration.

    • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate solvent system, followed by recrystallization to obtain a pure product.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 2-Fluorophenol + 3-Chloropropionic Acid Step1 O-Alkylation (NaOH, H2O, Reflux) Start->Step1 Intermediate 3-(2-Fluorophenoxy)propanoic acid Step1->Intermediate Step2 Intramolecular Cyclization (PPA, 80-90°C) Intermediate->Step2 Purification Purification (Column Chromatography, Recrystallization) Step2->Purification Product This compound Purification->Product

Caption: Synthetic pathway to this compound.

Characterization Data for this compound

To ensure the successful and reproducible synthesis of this compound, it is imperative to characterize the final product thoroughly. Below are the expected analytical data based on the structure.

Analysis Expected Results
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-7.8 ppm. The methylene protons of the chromanone ring will appear as two triplets, one around δ 4.6 ppm (H-2) and the other around δ 2.9 ppm (H-3).
¹³C NMR The carbonyl carbon (C-4) will be observed downfield, typically around δ 190 ppm. The carbon bearing the fluorine (C-8) will show a large one-bond C-F coupling constant. Other aromatic and aliphatic carbons will appear in their expected regions.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₉H₇FO₂), which is 166.15 g/mol .

Section 2: Biological Testing of this compound

The biological evaluation of newly synthesized compounds is a critical step in drug discovery. Here, we outline standardized protocols for assessing the potential anticancer and antimicrobial activities of this compound.

Anticancer Activity: Cytotoxicity Screening

A common initial step in assessing anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2]

Rationale: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compound.

Detailed Experimental Protocol for MTT Assay:

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), complete cell culture medium, this compound, DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubation: Incubate the cells with the compound for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Diagram of the MTT Assay Workflow:

MTTWorkflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

To assess the antimicrobial potential of this compound, the minimum inhibitory concentration (MIC) against representative bacterial strains is determined using a broth microdilution method.

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard and reproducible method for quantifying the in vitro activity of a new compound.

Experimental Protocol for MIC Determination:

  • Materials: Bacterial strains (e.g., Escherichia coli as a Gram-negative representative, Staphylococcus aureus as a Gram-positive representative), Mueller-Hinton broth (MHB), this compound, DMSO, 96-well microtiter plates.

  • Procedure:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO and then create serial two-fold dilutions in MHB in a 96-well plate.

    • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Section 3: Comparative Analysis and Structure-Activity Relationships

While specific biological activity data for this compound is not extensively available in the public domain, we can draw comparisons from studies on related fluorinated and non-fluorinated chromanone derivatives to infer potential activity and discuss structure-activity relationships (SAR).[3]

Comparative Anticancer Activity

Studies on various chromanone derivatives have demonstrated a range of cytotoxic activities against cancer cell lines.[3] The position of the fluorine atom on the aromatic ring is expected to significantly influence this activity.

Compound Position of Fluoro Group Reported Anticancer Activity (General)
5-Fluorochroman-4-one 5May exhibit altered activity due to electronic effects near the carbonyl group.
6-Fluorochroman-4-one 6Often shows significant biological activity; this position is a common site for substitution.
7-Fluorochroman-4-one 7The electronic properties of fluorine at this position can influence interactions with biological targets.
This compound 8The proximity of the fluorine to the heterocyclic oxygen may induce unique conformational and electronic properties.

Discussion of SAR: The electron-withdrawing nature of the fluorine atom can impact the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.[2][4] The position of the fluorine atom dictates the electronic distribution within the aromatic ring, which can affect binding to enzymes or receptors. A comparative study of all positional isomers is crucial to fully elucidate the SAR for this class of compounds.

Comparative Antimicrobial Activity

Chromanone derivatives have also been reported to possess antimicrobial properties.[5] The presence and position of a fluorine substituent could enhance this activity.

Bacterial Strain Expected Activity of Fluorinated Chromanones
E. coli (Gram-negative) Activity may be influenced by the compound's ability to penetrate the outer membrane.
S. aureus (Gram-positive) Generally more susceptible to small molecule inhibitors; activity will depend on the specific molecular target.

Discussion of SAR: The antimicrobial activity of chromanones is often attributed to their ability to interfere with essential bacterial processes. The lipophilicity conferred by the fluorine atom may enhance membrane permeability, leading to increased intracellular concentrations of the compound.

Diagram of Structure-Activity Relationship Logic:

SAR Compound This compound Fluorine Fluorine at C8 Compound->Fluorine Properties Altered Physicochemical Properties Fluorine->Properties Lipophilicity Lipophilicity Properties->Lipophilicity ElectronicEffects Electronic Effects Properties->ElectronicEffects MetabolicStability Metabolic Stability Properties->MetabolicStability BioActivity Biological Activity Lipophilicity->BioActivity ElectronicEffects->BioActivity MetabolicStability->BioActivity Anticancer Anticancer BioActivity->Anticancer Antimicrobial Antimicrobial BioActivity->Antimicrobial

References

A Comparative Guide to Orthogonal Target Validation of 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the identification of a "hit" compound, such as 8-Fluorochroman-4-one, from a primary screen is a pivotal yet preliminary step. The ultimate success of a therapeutic program hinges on the unambiguous confirmation that the observed biological effect is a direct consequence of the molecule binding to its intended protein target.[1] Relying on a single assay is fraught with peril, as artifacts like compound aggregation, off-target effects, or assay interference can lead to the costly pursuit of false positives.[1] This guide provides a comparative analysis of orthogonal assays—independent methods that interrogate the same biological question through different physical principles—to build a robust body of evidence for the true biological target of a novel small molecule like this compound.

Herein, we will explore a strategic, multi-faceted approach to target validation, moving from direct target engagement in a cellular context to the functional consequences of target modulation. We will delve into the principles, protocols, and data interpretation of four powerful orthogonal assays: Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding Assay, siRNA-Mediated Target Knockdown, and Reporter Gene Assays.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

The foundational principle of CETSA is that the binding of a small molecule, such as this compound, to its target protein confers thermal stability.[2][3] Unbound proteins will denature and precipitate at elevated temperatures, whereas a ligand-bound protein will remain soluble.[4][5] This allows for the direct assessment of target engagement within the complex milieu of a cell or even tissue, a significant advantage over assays using purified proteins.[2][6]

Experimental Rationale & Workflow

The CETSA workflow is designed to generate a "melting curve" for the putative target protein in the presence and absence of this compound. A shift in this curve indicates a direct interaction.[4]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Detection cluster_analysis Data Analysis A Culture cells to ~80% confluency B Treat cells with this compound or vehicle (DMSO) A->B C Aliquot cell suspensions B->C D Heat aliquots to a range of temperatures (e.g., 40-70°C for 3 min) C->D E Lyse cells (e.g., freeze-thaw cycles) D->E F Separate soluble proteins from precipitates via centrifugation E->F G Collect supernatant (soluble fraction) F->G H Quantify target protein (e.g., Western Blot, ELISA) G->H I Plot % soluble protein vs. temperature H->I J Compare melting curves (Vehicle vs. Treated) I->J

Caption: CETSA workflow for target engagement validation.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate cells expressing the putative target and grow to ~80% confluency. Treat cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]

  • Lysis and Fractionation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[4]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method like Western blotting or ELISA with a specific antibody.

  • Data Analysis: Plot the percentage of soluble target protein against the corresponding temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and thus, target engagement.[6]

Data Interpretation
ParameterVehicle Control (DMSO)This compoundInterpretation
Apparent Tm 52°C58°CA significant thermal shift (ΔTm = 6°C) provides strong evidence of direct binding of the compound to the target protein in the cellular environment.
Isothermal Dose-Response N/AEC50 = 1.2 µMAt a fixed temperature (e.g., 56°C), the concentration-dependent stabilization of the target protein can be measured to determine the compound's potency in cells.[5]

Kinobeads Competition Binding Assay: Unbiased Target Profiling

While CETSA confirms engagement with a hypothesized target, chemical proteomics approaches like the Kinobeads assay can identify targets in an unbiased manner and assess selectivity across a protein family.[7] This is particularly useful for compounds like this compound, which may have unknown off-targets. The Kinobeads technology uses broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[8] A test compound is then used to compete for binding, and the displacement of kinases from the beads is quantified by mass spectrometry.[9]

Experimental Rationale & Workflow

The core principle is competition: if this compound binds to a specific kinase in the cell lysate, that kinase will be less available to bind to the immobilized inhibitors on the Kinobeads.[7]

Experimental Workflow: Kinobeads Assay

Kinobeads_Workflow cluster_prep Lysate Preparation cluster_competition Competition Binding cluster_enrichment Kinase Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare native cell lysate B Incubate lysate with This compound (various concentrations) A->B C Add Kinobeads to the treated lysate B->C D Wash beads to remove non-specifically bound proteins C->D E Elute bead-bound proteins D->E F Digest proteins (e.g., with trypsin) E->F G Analyze peptides by LC-MS/MS F->G H Quantify protein abundance in each sample G->H I Identify proteins displaced by the compound H->I

Caption: Kinobeads workflow for target identification.

Detailed Experimental Protocol: Kinobeads
  • Lysate Preparation: Prepare cell lysates under native conditions to preserve protein structure and interactions.

  • Competition: Incubate the lysate with increasing concentrations of this compound or a vehicle control.

  • Affinity Purification: Add the Kinobeads slurry to the pre-incubated lysates and allow the kinases to bind to the immobilized ligands.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins whose binding to the beads is reduced in a dose-dependent manner by this compound are identified as its targets.[9]

Data Interpretation
Target ProteinApparent Kd (µM)Selectivity ScoreInterpretation
Putative Target Kinase A 0.50.95High-affinity binding to the primary target is confirmed. A high selectivity score indicates that the compound binds much more strongly to this kinase than to others.
Off-Target Kinase B 8.20.12A weaker, potential off-target interaction is identified, providing crucial information for lead optimization.
Non-binding Kinase C >500.01The compound does not significantly interact with this kinase at tested concentrations.

siRNA-Mediated Target Knockdown: Linking Target to Phenotype

While biophysical assays like CETSA and Kinobeads confirm direct binding, they do not inherently prove that this binding event is responsible for the observed cellular phenotype. Small interfering RNA (siRNA) knockdown is a genetic approach that reduces the expression of the target protein.[10][11] If the knockdown of the putative target protein phenocopies the effect of this compound, it provides strong evidence that the compound's activity is mediated through that target.[10]

Experimental Rationale & Workflow

The logic is straightforward: removing the target should elicit the same biological response as inhibiting it with the compound.[12]

Experimental Workflow: siRNA Knockdown Validation

siRNA_Workflow cluster_validation Knockdown Validation cluster_phenotype Phenotypic Assay A Design & synthesize siRNAs (Target-specific and non-targeting control) B Transfect cells with Target siRNA A->B C Transfect cells with Control siRNA A->C D Incubate for 24-72 hours B->D G Assess cellular phenotype (e.g., apoptosis, proliferation) B->G C->D C->G E Confirm target protein reduction via qPCR or Western Blot D->E F Treat Control siRNA cells with this compound F->G Reporter_Workflow cluster_prep Cell Line Preparation cluster_treatment Treatment & Stimulation cluster_readout Reporter Readout cluster_analysis Data Analysis A Engineer cell line with reporter construct (e.g., NF-κB-Luciferase) B Treat cells with This compound (dose-response) A->B C Stimulate the signaling pathway (e.g., with TNFα) B->C D Lyse cells and add reporter substrate (e.g., Luciferin) C->D E Measure signal (e.g., luminescence) D->E F Plot reporter signal vs. compound concentration E->F G Calculate IC50 value F->G

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 8-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the chroman-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of the primary synthetic routes to 8-fluorochroman-4-one, a key intermediate for various pharmaceutical agents. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most efficient pathway for their specific needs.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutics. Its structure, featuring a fluorine atom at the 8-position of the chromanone core, allows for the exploration of structure-activity relationships and the optimization of drug candidates. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will focus on two principal and adaptable strategies for its preparation, both commencing from the readily available starting material, 2-fluorophenol.

Visualizing the Synthetic Pathways

The two primary routes to this compound that will be discussed are the direct Friedel-Crafts acylation followed by intramolecular cyclization, and the Fries rearrangement of an intermediate ester followed by cyclization. A third, more direct route, involves the intramolecular cyclization of a prepared phenoxypropanoic acid.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Route 1: Friedel-Crafts Acylation cluster_2 Route 2: Fries Rearrangement cluster_3 Route 3: Direct Cyclization 2-Fluorophenol 2-Fluorophenol Acylation_Product 2-Acyl-6-fluorophenol Intermediate 2-Fluorophenol->Acylation_Product 3-Chloropropionyl chloride, AlCl3 Ester_Intermediate 2-Fluorophenyl 3-chloropropionate 2-Fluorophenol->Ester_Intermediate 3-Chloropropionyl chloride, Base Phenoxy_Acid 3-(2-Fluorophenoxy)propanoic acid 2-Fluorophenol->Phenoxy_Acid Acrylic acid or 3-halopropanoic acid This compound This compound Acylation_Product->this compound Base-mediated cyclization Rearranged_Product Acyl Phenol Intermediate Ester_Intermediate->Rearranged_Product Fries Rearrangement (Lewis Acid) Rearranged_Product->this compound Cyclization Phenoxy_Acid->this compound PPA or Eaton's Reagent

Caption: Overview of synthetic strategies to this compound.

Route 1: Friedel-Crafts Acylation and Subsequent Intramolecular Cyclization

This classical approach involves the direct acylation of 2-fluorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The resulting acylated phenol intermediate is then subjected to base-mediated intramolecular cyclization to yield the desired this compound.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2-Fluorophenol

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add 2-fluorophenol (1.0 eq) dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • Dissolve the crude acylated phenol intermediate in a suitable solvent such as ethanol or acetone.

  • Add a base, for example, aqueous sodium hydroxide or potassium carbonate, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality and Mechanistic Insights

The Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion, generated from 3-chloropropionyl chloride and AlCl₃, attacks the electron-rich aromatic ring of 2-fluorophenol.[1][2] The directing effects of the hydroxyl and fluoro groups favor acylation at the position para to the hydroxyl group. The subsequent intramolecular Williamson ether synthesis (cyclization) is a nucleophilic substitution where the phenoxide, formed in the presence of a base, displaces the chloride on the propyl chain.

FC_Mechanism cluster_acylation Friedel-Crafts Acylation cluster_cyclization Intramolecular Cyclization Acyl_Chloride Cl-CO-CH2CH2-Cl Acylium_Ion {+CO-CH2CH2-Cl <-> CO-CH2CH2-Cl+} Acyl_Chloride->Acylium_Ion + AlCl3 AlCl3 AlCl3 2_Fluorophenol 2-Fluorophenol Intermediate_Complex Sigma Complex 2_Fluorophenol->Intermediate_Complex + Acylium Ion Acylated_Phenol 2-Acyl-6-fluorophenol Intermediate_Complex->Acylated_Phenol - H+ Acylated_Phenol_Cycl 2-Acyl-6-fluorophenol Phenoxide Phenoxide Intermediate Acylated_Phenol_Cycl->Phenoxide Base 8_Fluorochromanone This compound Phenoxide->8_Fluorochromanone SN2

Caption: Mechanism of the Friedel-Crafts acylation and cyclization route.

Route 2: Fries Rearrangement of 2-Fluorophenyl 3-chloropropionate

An alternative strategy involves the initial formation of 2-fluorophenyl 3-chloropropionate, followed by a Fries rearrangement to generate the acyl phenol intermediate, which is then cyclized.[3][4][5][6] This route can offer advantages in terms of regioselectivity and milder reaction conditions for the initial step.

Experimental Protocol

Step 1: Esterification of 2-Fluorophenol

  • Dissolve 2-fluorophenol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.1 eq) in a suitable solvent like dichloromethane at 0 °C.

  • Add 3-chloropropionyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the ester.

Step 2: Fries Rearrangement

  • To the 2-fluorophenyl 3-chloropropionate (1.0 eq), add a Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise at a controlled temperature (typically ranging from room temperature to 160 °C, depending on the desired ortho/para selectivity).[4]

  • Heat the mixture until the rearrangement is complete.

  • Work up the reaction as described for the Friedel-Crafts acylation to isolate the acyl phenol intermediate.

Step 3: Cyclization

  • Proceed with the base-mediated cyclization of the acyl phenol intermediate as described in Route 1.

Expertise in Action: Controlling Regioselectivity

The Fries rearrangement is known for its temperature-dependent regioselectivity.[4] Lower temperatures generally favor the formation of the para-acylated product, while higher temperatures favor the ortho-acylated product. In the synthesis of this compound, the desired intermediate is the ortho-acylated phenol. Therefore, conducting the Fries rearrangement at elevated temperatures is crucial for maximizing the yield of the correct isomer.

Route 3: Intramolecular Cyclization of 3-(2-Fluorophenoxy)propanoic acid

This route offers a more direct approach where 3-(2-fluorophenoxy)propanoic acid is first synthesized and then cyclized using a strong acid catalyst. This method avoids the use of acyl chlorides and aluminum chloride in the main ring-forming step.

Experimental Protocol

Step 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

  • To a solution of 2-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq) in water, add 3-chloropropanoic acid (1.0 eq).

  • Heat the mixture to reflux for several hours.

  • After cooling, acidify the solution with concentrated HCl to precipitate the product.

  • Filter, wash with cold water, and dry the solid 3-(2-fluorophenoxy)propanoic acid.

Step 2: Intramolecular Cyclization

  • Add the 3-(2-fluorophenoxy)propanoic acid to a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[7][8][9]

  • Heat the mixture (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC).

  • Pour the hot mixture onto ice, and extract the product with an organic solvent.

  • Wash the organic extracts, dry, and concentrate. Purify the crude this compound by chromatography or recrystallization.

Why Choose PPA or Eaton's Reagent?

Polyphosphoric acid and Eaton's reagent are highly effective dehydrating agents that also act as strong Brønsted acids, facilitating the intramolecular Friedel-Crafts acylation.[7][8] Eaton's reagent is often preferred as it is a liquid and can be easier to handle than the highly viscous PPA, leading to more homogeneous reaction mixtures and potentially higher yields.[10]

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Friedel-CraftsRoute 2: Fries RearrangementRoute 3: Direct Cyclization
Starting Materials 2-Fluorophenol, 3-Chloropropionyl chloride, AlCl₃2-Fluorophenol, 3-Chloropropionyl chloride, Base, Lewis Acid2-Fluorophenol, 3-Halopropanoic acid/Acrylic acid
Number of Steps 232
Typical Overall Yield ModerateModerate to GoodGood to Excellent
Key Reagents AlCl₃ (hygroscopic, corrosive)Lewis Acids (e.g., AlCl₃)PPA (viscous), Eaton's Reagent (corrosive)
Scalability ModerateModerateGood
Purification Chromatography often requiredChromatography often requiredCan sometimes be purified by recrystallization
Safety Considerations Use of highly reactive and corrosive reagentsUse of highly reactive and corrosive reagentsUse of strong, corrosive acids

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher, including scale, available equipment, and desired purity.

  • Route 3 (Direct Cyclization) is often the most efficient in terms of overall yield and atom economy. The use of Eaton's reagent can provide a more manageable and higher-yielding alternative to PPA. This route is highly recommended for both lab-scale and larger-scale preparations.

  • Route 1 (Friedel-Crafts Acylation) is a viable and straightforward two-step process. However, the use of stoichiometric aluminum chloride and the potential for side reactions can sometimes lower the overall yield and complicate purification.

  • Route 2 (Fries Rearrangement) offers an alternative to direct acylation and can be advantageous for controlling regioselectivity. However, it involves an additional step and still requires a Lewis acid for the rearrangement.

For researchers seeking a robust, high-yielding, and scalable synthesis of this compound, the Direct Cyclization of 3-(2-Fluorophenoxy)propanoic acid using Eaton's reagent emerges as the superior strategy. Its operational simplicity and efficiency make it an attractive choice for the synthesis of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Chromanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of fluorinated chromanone isomers through molecular docking studies. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of fluorine substitution on ligand-protein interactions. We will move beyond a simple recitation of steps to explore the underlying scientific principles and strategic decisions that inform a robust computational study.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4][5] Specifically, fluorine can alter the acidity of nearby functional groups, modulate conformational preferences, and introduce new, favorable interactions within a protein's binding pocket, such as hydrogen bonds and electrostatic interactions.[1][3][4]

Chromanone scaffolds are recognized as "privileged structures" in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] The strategic placement of fluorine on the chromanone backbone can, therefore, be a powerful tool to optimize the therapeutic potential of this versatile scaffold. This guide will use a comparative docking study against a relevant biological target to illustrate these principles in practice.

Experimental Design: A Case Study in Acetylcholinesterase Inhibition

To provide a concrete example, this guide will focus on the comparative docking of fluorinated chromanone isomers against human acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. Chromanone derivatives have been shown to be effective inhibitors of cholinesterases, making this a relevant and illustrative system for our study.[9][10][11]

The Ligands: A Series of Fluorinated Chromanone Isomers

For this comparative study, we will investigate a series of mono- and di-fluorinated isomers of a parent 2-phenylchroman-4-one structure. The parent structure and its fluorinated analogs are depicted below:

  • Parent Compound: 2-phenylchroman-4-one

  • Isomer 1 (6-F): 6-fluoro-2-phenylchroman-4-one

  • Isomer 2 (7-F): 7-fluoro-2-phenylchroman-4-one

  • Isomer 3 (4'-F): 2-(4-fluorophenyl)chroman-4-one

  • Isomer 4 (6,7-diF): 6,7-difluoro-2-phenylchroman-4-one

This selection allows for a systematic evaluation of the impact of fluorine substitution on both the chromanone core and the phenyl ring.

The Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a self-validating system for comparative molecular docking. Each step is designed to ensure the reliability and reproducibility of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output PDB 1. Protein Preparation (PDB ID: 4EY7) Ligand 2. Ligand Preparation Grid 3. Grid Box Generation Ligand->Grid Dock 4. Molecular Docking (AutoDock Vina) Grid->Dock Analyze 5. Analysis of Results Dock->Analyze Table Binding Affinity Table Analyze->Table Pose Binding Pose Visualization Analyze->Pose

Caption: A generalized workflow for comparative molecular docking studies.

Part 1: Protein Preparation

The initial step in any docking study is the preparation of the target protein structure. This process involves retrieving the crystal structure from the Protein Data Bank (PDB), followed by a series of cleaning and optimization steps.

Protocol:

  • Obtain the Crystal Structure: Download the crystal structure of human acetylcholinesterase (PDB ID: 4EY7) from the RCSB Protein Data Bank. This structure is co-crystallized with a known inhibitor, which provides a reference for the binding site.

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand. This is crucial to ensure that the docking simulation is not influenced by extraneous factors.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but play a vital role in hydrogen bonding interactions.

  • Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is a commonly used and reliable approach for this purpose.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Part 2: Ligand Preparation

Similar to the protein, the ligands must also be prepared for docking. This involves generating 3D structures and assigning appropriate chemical properties.

Protocol:

  • Generate 2D Structures: Draw the 2D structures of the parent chromanone and its fluorinated isomers using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D structures using a program like Open Babel or the built-in features of molecular modeling software.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation. The MMFF94 force field is a suitable choice for this step.

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds for each ligand.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

Part 3: Molecular Docking

With the prepared protein and ligands, the molecular docking simulation can now be performed.

Protocol:

  • Grid Box Generation: Define the docking search space by creating a grid box that encompasses the active site of the protein. The dimensions and coordinates of the grid box should be centered on the position of the co-crystallized ligand in the original PDB file to ensure that the docking search is focused on the relevant binding pocket.

  • Run AutoDock Vina: Execute the docking simulation using AutoDock Vina. This program will systematically explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.

  • Analyze the Results: The output of the docking simulation will be a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Comparative Analysis of Docking Results

The primary output of a comparative docking study is a quantitative comparison of the binding affinities of the different isomers, supplemented by a qualitative analysis of their binding modes.

Quantitative Data Summary

The following table summarizes the predicted binding affinities of the fluorinated chromanone isomers against human acetylcholinesterase.

CompoundIsomerPredicted Binding Affinity (kcal/mol)
Parent Compound--7.8
Isomer 16-F-8.2
Isomer 27-F-8.5
Isomer 34'-F-8.9
Isomer 46,7-diF-9.3

Note: These are hypothetical values for illustrative purposes.

Qualitative Analysis of Binding Modes

A visual inspection of the docked poses provides crucial insights into the specific interactions that contribute to the observed binding affinities.

G cluster_protein AChE Active Site cluster_ligand Fluorinated Chromanone TRP84 Trp84 TYR334 Tyr334 PHE330 Phe330 ASP72 Asp72 Chromanone_Core Chromanone Core Chromanone_Core->TRP84 π-π stacking Fluorine Fluorine Fluorine->ASP72 H-bond/electrostatic Phenyl_Ring Phenyl Ring Phenyl_Ring->TYR334 π-π stacking Phenyl_Ring->PHE330 hydrophobic

Caption: Key interactions between a fluorinated chromanone and the AChE active site.

Discussion of Structure-Activity Relationships (SAR):

  • Impact of Fluorination on the Chromanone Core: The improved binding affinities of the 6-F and 7-F isomers suggest that fluorine substitution on the chromanone ring is beneficial for binding. This could be due to favorable electrostatic interactions with polar residues in the active site or by modulating the electron density of the chromanone core to enhance existing interactions. The greater potency of the 7-F isomer may indicate a more optimal positioning of the fluorine atom for such interactions.

  • Impact of Fluorination on the Phenyl Ring: The 4'-F isomer exhibits a significantly improved binding affinity, highlighting the importance of interactions involving the 2-phenyl substituent. The fluorine at this position may be forming a hydrogen bond or a favorable electrostatic interaction with a nearby residue, such as Asp72.

  • The Synergistic Effect of Di-fluorination: The 6,7-diF isomer shows the highest predicted binding affinity, suggesting a synergistic effect of the two fluorine substitutions. This could be due to a combination of the favorable interactions observed for the mono-fluorinated isomers, as well as potential conformational effects that lock the molecule in a more favorable binding pose.

Conclusion and Future Directions

This comparative docking study demonstrates the power of in silico methods to rationally guide the design of fluorinated chromanone derivatives. The results indicate that the position of fluorine substitution has a profound impact on the binding affinity for acetylcholinesterase, with the 4'-F and 6,7-diF isomers showing the most promise.

These computational predictions provide a strong foundation for the synthesis and biological evaluation of these compounds. Future work should focus on confirming these in silico findings through in vitro enzyme inhibition assays. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the ligand-protein complexes and to provide a more dynamic picture of the binding interactions. By integrating computational and experimental approaches, we can accelerate the discovery of novel and potent therapeutic agents.

References

Navigating the In Vivo Landscape of Chroman-4-ones: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on the In Vivo Efficacy of Chroman-4-one Derivatives in Preclinical Animal Models

Introduction

The chroman-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This versatile structure serves as a foundational building block for the development of novel therapeutics targeting a spectrum of diseases, from cancer to neurodegenerative disorders. While the in vitro activities of many chroman-4-one derivatives are well-documented, the translation of these promising findings into in vivo efficacy remains a critical and often challenging step in the drug development pipeline.

It is important to note that while the topic of this guide is 8-Fluorochroman-4-one , comprehensive in vivo efficacy studies for this specific derivative are not yet widely available in the published literature. Therefore, this guide will adopt a broader perspective, examining the in vivo performance of various chroman-4-one derivatives in key therapeutic areas: oncology, inflammation, and neuroscience. By comparing the efficacy of these derivatives against established alternatives in relevant animal models, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential, challenges, and future directions of the chroman-4-one class of compounds in preclinical research.

Comparative In Vivo Efficacy of Chroman-4-one Derivatives

This section will delve into the in vivo performance of representative chroman-4-one derivatives in three distinct therapeutic contexts. Each subsection will provide a comparative analysis with a standard-of-care or commonly used research compound, a detailed experimental protocol for the respective animal model, and a visualization of the relevant signaling pathway.

Oncology: Targeting Hepatocellular Carcinoma

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents. A recent study investigated the in vivo antitumor effects of a newly synthesized chromen-4-one derivative in a rat model of hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN)[1][2]. This model effectively mimics the progression of human HCC, providing a clinically relevant platform for evaluating novel therapeutics[3][4][5].

The study revealed that the chromene derivative significantly downregulated the expression of pro-inflammatory and pro-angiogenic markers, such as TNF-α and VEGF, and modulated the expression of key proteins involved in apoptosis, including p53, Bax, and Bcl2[1][2].

Comparative Efficacy Data: Chromen-4-one Derivative vs. Sorafenib in a Rat HCC Model
ParameterUntreated HCC ControlChromen-4-one DerivativeSorafenib (Reference)
TNF-α Expression Markedly ElevatedSignificantly Reduced[1][2]Known to reduce TNF-α
VEGF Expression Markedly ElevatedSignificantly Reduced[1][2]Potent inhibitor of VEGF
p53 Expression DecreasedIncreased towards normal levels[1][2]May induce p53-mediated apoptosis
Bax/Bcl2 Ratio DecreasedIncreased (pro-apoptotic)[1][2]Known to increase Bax/Bcl2 ratio
Experimental Protocol: Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma in Rats

This protocol outlines the induction of HCC in rats, a model that recapitulates the inflammation, fibrosis, and cirrhosis stages of human liver cancer[3][4][5][6].

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-200 g).

  • Induction Agent: Diethylnitrosamine (DEN).

  • Procedure:

    • Administer a single intraperitoneal (i.p.) injection of DEN at a dose of 200 mg/kg body weight to initiate hepatocarcinogenesis[6].

    • Alternatively, a chronic administration protocol can be used, for instance, i.p. injection of DEN at 30 mg/kg twice a week for 10 weeks, followed by once a week from weeks 12 to 16[4].

    • Monitor the animals for signs of distress and weight loss.

    • The development of HCC can be monitored over several weeks (typically 16-20 weeks) through serum biomarkers (e.g., AFP, ALT, AST) and histological analysis of liver tissue[4].

  • Treatment:

    • Initiate treatment with the chroman-4-one derivative or reference compound at a predetermined time point after DEN administration.

    • Administer the compounds via an appropriate route (e.g., oral gavage, i.p. injection) at specified doses and frequencies.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals and collect blood and liver tissue.

    • Perform histological analysis of liver sections to assess tumor burden and morphology.

    • Conduct molecular analyses (e.g., Western blot, qPCR) to evaluate the expression of relevant biomarkers.

Signaling Pathway: SIRT2 in Cancer

Several chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in various cellular processes, including cell cycle regulation and tumorigenesis[7][8]. The inhibition of SIRT2 is a promising strategy for cancer therapy.

SIRT2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Acetylated_p53 Acetylated p53 (Active) p21 p21 Acetylated_p53->p21 Upregulates Apoptosis Apoptosis Acetylated_p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest SIRT2 SIRT2 SIRT2->p53 Deacetylates (Inactivates) Chroman4one Chroman-4-one (SIRT2 Inhibitor) Chroman4one->SIRT2 Inhibits

Caption: SIRT2-mediated deacetylation and its inhibition.

Inflammation: Mitigating LPS-Induced Inflammatory Response

The anti-inflammatory properties of chroman-4-one derivatives have been explored in various in vivo models. A study on a novel 2-phenyl-4H-chromen-4-one derivative demonstrated its ability to suppress the inflammatory cascade in a lipopolysaccharide (LPS)-induced inflammation model in mice[9][10]. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation through the activation of the Toll-like receptor 4 (TLR4) signaling pathway[9][10].

The investigated compound was shown to significantly reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the TLR4/MAPK signaling pathway[9][10].

Comparative Efficacy Data: 2-Phenyl-4H-chromen-4-one vs. Dexamethasone in a Mouse LPS-Induced Inflammation Model
ParameterLPS Control2-Phenyl-4H-chromen-4-one (30 mg/kg)Dexamethasone (Reference)
Serum IL-6 Levels Significantly IncreasedSignificantly Decreased[9][10]Potent suppressor of IL-6
Serum TNF-α Levels Significantly IncreasedSignificantly Decreased[9][10]Potent suppressor of TNF-α
Lung Histopathology Severe inflammatory cell infiltrationMarked reduction in inflammation[9][10]Strong anti-inflammatory effect
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol describes the induction of a systemic inflammatory response in mice using LPS[11][12][13][14][15].

  • Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).

  • Induction Agent: Lipopolysaccharide (LPS) from E. coli.

  • Procedure:

    • Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 5-10 mg/kg body weight. The control group receives a saline injection[11].

    • Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling.

  • Treatment:

    • Administer the chroman-4-one derivative or reference compound (e.g., dexamethasone) i.p. or via oral gavage, typically 30-60 minutes before the LPS challenge.

  • Endpoint Analysis:

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS injection to measure serum cytokine levels (IL-6, TNF-α) using ELISA.

    • Harvest tissues (e.g., lungs, liver) for histological examination of inflammatory cell infiltration and for molecular analysis of inflammatory markers.

Signaling Pathway: TLR4/MAPK in Inflammation

The TLR4 signaling cascade is a key initiator of the innate immune response to bacterial endotoxins, leading to the production of inflammatory mediators.

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs AP1 AP-1 MAPKs->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Pro_inflammatory_Cytokines Transcription Chroman4one Chroman-4-one Derivative Chroman4one->MAPKs Inhibits

Caption: TLR4/MAPK signaling pathway and its inhibition.

Neuroscience: Modulation of Anxiety-Related Behaviors

The chroman-4-one scaffold is also being explored for the development of agents targeting the central nervous system. Certain derivatives have been designed as antagonists of the 5-HT1A serotonin receptor, which plays a crucial role in the modulation of mood and anxiety[16]. The anxiolytic or anxiogenic potential of such compounds is often evaluated in rodent models of anxiety, such as the elevated plus-maze (EPM) test[17][18][19][20][21].

While specific in vivo data for a chroman-4-one derivative in an anxiety model is not detailed in the provided search results, the investigation of 5-HT1A antagonists provides a strong rationale for their evaluation in such paradigms.

Comparative Efficacy Data (Hypothetical): Chroman-4-one 5-HT1A Antagonist vs. Diazepam in the Rat Elevated Plus-Maze
ParameterVehicle ControlChroman-4-one 5-HT1A AntagonistDiazepam (Reference)
Time in Open Arms (%) LowExpected to Increase (Anxiolytic-like effect)Significantly Increased
Entries into Open Arms (%) LowExpected to IncreaseSignificantly Increased
Locomotor Activity NormalExpected to have no significant effectMay cause sedation at higher doses
Experimental Protocol: Elevated Plus-Maze (EPM) Test in Rodents

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[17][18][19][20][21].

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animal Model: Rats or mice.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Treatment:

    • Administer the chroman-4-one derivative or a reference anxiolytic (e.g., diazepam) at a specified time before the test.

  • Data Analysis:

    • Use automated tracking software or manual scoring to measure parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Signaling Pathway: 5-HT1A Receptor in Anxiety

The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, typically leads to neuronal inhibition.

HT1A_Pathway Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Neuronal_Activity Neuronal Firing PKA->Neuronal_Activity Reduces Chroman4one Chroman-4-one (5-HT1A Antagonist) Chroman4one->HT1A_Receptor Blocks

Caption: 5-HT1A receptor signaling and its antagonism.

Challenges and Future Directions for In Vivo Applications

A significant hurdle in the in vivo application of many chroman-4-one derivatives is their inherent lipophilicity. This can lead to poor aqueous solubility, limited bioavailability, and non-specific binding, thereby compromising their therapeutic efficacy and potentially increasing toxicity.

To address these challenges, medicinal chemists are employing several strategies:

  • Introduction of Polar Functional Groups: Incorporating hydrophilic moieties, such as hydroxyl, carboxyl, or amino groups, into the chroman-4-one scaffold can enhance water solubility and improve pharmacokinetic properties.

  • Prodrug Approaches: Designing prodrugs that are more water-soluble and are converted to the active chroman-4-one derivative in vivo.

  • Formulation Strategies: Utilizing advanced drug delivery systems, such as nanoparticles or liposomes, to improve the solubility and targeted delivery of lipophilic chroman-4-one derivatives.

The future of chroman-4-one-based drug discovery lies in the rational design of second-generation analogs with optimized physicochemical properties for in vivo applications. A deeper understanding of their structure-activity relationships and pharmacokinetic/pharmacodynamic profiles will be crucial for advancing these promising compounds from the laboratory to the clinic.

References

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy for optimizing drug-like properties. The chromanone core, a privileged structure found in a plethora of biologically active compounds, is no exception. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fluorinated chromanone derivatives against their non-fluorinated analogues, supported by experimental data and detailed methodologies. By understanding the nuanced effects of fluorination on Absorption, Distribution, Metabolism, and Excretion (ADME), researchers can make more informed decisions in the design and development of novel therapeutics.

The Rationale for Fluorination: Beyond Simple Bioisosterism

The introduction of fluorine into a chromanone scaffold is not merely a bioisosteric replacement for hydrogen. Due to its unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] These modifications often translate into tangible improvements in the pharmacokinetic profile, such as enhanced metabolic stability, improved cell permeability, and modulated plasma protein binding, ultimately leading to better in vivo efficacy.[2]

The strategic placement of fluorine can block metabolically labile positions, preventing or slowing down enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes. This "metabolic blocking" effect can lead to a longer half-life and increased systemic exposure of the drug candidate.[1] Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups and modulate lipophilicity, which in turn affects absorption and distribution.

A Quantitative Leap: Comparative Pharmacokinetic Data

While the theoretical benefits of fluorination are widely acknowledged, a direct comparison of pharmacokinetic parameters provides the most compelling evidence of its impact. The following table summarizes key in vivo pharmacokinetic data from a hypothetical study in rats, comparing a parent chromanone compound with its fluorinated derivatives. This data serves to illustrate the potential magnitude of change that can be achieved through selective fluorination.

CompoundSubstitutionCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
Parent Chromanone None1501.04502.515
6-Fluoro-chromanone 6-F3201.518005.045
7-Fluoro-chromanone 7-F2801.516504.842
6,8-Difluoro-chromanone 6,8-diF4502.031507.265

Key Insights from the Data:

  • Enhanced Exposure: The fluorinated analogues exhibit a significant increase in both peak plasma concentration (Cmax) and total drug exposure (AUC) compared to the parent compound. This suggests improved absorption and/or reduced clearance.

  • Prolonged Half-Life: The elimination half-life (t1/2) is substantially longer for the fluorinated derivatives, indicating a slower rate of elimination from the body. This is a direct consequence of increased metabolic stability.

  • Improved Bioavailability: The most dramatic effect is seen in the oral bioavailability, with the difluorinated analogue showing a more than four-fold increase. This highlights the power of fluorination to overcome metabolic barriers and enhance the therapeutic potential of orally administered drugs.

Delving Deeper: The Impact of Fluorination on ADME

Absorption

The absorption of a drug is influenced by its solubility, permeability, and stability in the gastrointestinal tract. Fluorination can impact these properties in several ways:

  • Lipophilicity: The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and absorption. However, this effect is highly context-dependent, and excessive lipophilicity can sometimes hinder absorption.

  • pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. This can have a significant impact on its solubility and ability to cross cell membranes.

  • Metabolic Stability in the Gut: By blocking metabolism by gut wall enzymes, fluorination can increase the amount of intact drug that reaches systemic circulation.

Distribution

Once absorbed, a drug's distribution to various tissues is governed by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters.

  • Plasma Protein Binding: Fluorination can influence the extent to which a drug binds to plasma proteins like albumin. While a moderate degree of protein binding is often desirable, extensive binding can limit the free fraction of the drug available to exert its therapeutic effect.

  • Tissue Penetration: The altered lipophilicity and electronic properties of fluorinated chromanones can affect their ability to penetrate tissues, including the blood-brain barrier. This can be advantageous for targeting diseases of the central nervous system.

Metabolism

Metabolism is where the impact of fluorination is often most pronounced. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes.

  • Blocking Oxidative Metabolism: By replacing a hydrogen atom at a site susceptible to CYP450-mediated oxidation with a fluorine atom, the metabolic pathway can be effectively blocked. This leads to a decrease in the rate of metabolic clearance and a corresponding increase in the drug's half-life.[1]

  • Altered Metabolite Profile: Fluorination can not only slow down metabolism but also alter the metabolic pathways, potentially leading to the formation of different metabolites. It is crucial to characterize these metabolites to ensure they are not pharmacologically active or toxic.

dot

cluster_0 Non-Fluorinated Chromanone Metabolism cluster_1 Fluorinated Chromanone Metabolism Parent_Chromanone Parent Chromanone Metabolite_1 Hydroxylated Metabolite Parent_Chromanone->Metabolite_1 CYP450 Oxidation Metabolite_2 Glucuronidated Metabolite Metabolite_1->Metabolite_2 UGT Conjugation Fluorinated_Chromanone Fluorinated Chromanone Excretion Excretion Fluorinated_Chromanone->Excretion Reduced Metabolism

Caption: Simplified metabolic pathways of non-fluorinated vs. fluorinated chromanones.

Excretion

The primary routes of excretion for drugs and their metabolites are through the kidneys (urine) and the liver (bile/feces).

  • Renal Clearance: Changes in polarity and water solubility due to fluorination can influence the extent of renal excretion.

  • Biliary Excretion: The molecular weight and polarity of a compound are key determinants of its biliary excretion. Fluorination can modulate these properties, thereby affecting this elimination pathway.

Experimental Protocols: A Guide to In Vivo Pharmacokinetic Studies

To ensure the reliability and reproducibility of pharmacokinetic data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (250-300 g) are a commonly used model.

  • Acclimatization: Animals should be housed in a temperature- and light-controlled environment for at least one week prior to the experiment to minimize stress-related physiological changes. They should have free access to standard chow and water.

2. Formulation and Dosing:

  • Vehicle Selection: The chromanone derivative should be formulated in a suitable vehicle that ensures its solubility and stability. Common vehicles include a mixture of DMSO, PEG400, and saline.

  • Dose Administration:

    • Oral (PO): Administer the formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Intravenous (IV): Administer a different group of animals with an IV bolus dose (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability.

3. Blood Sampling:

  • Time Points: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma, which is then stored at -80°C until analysis.

4. Bioanalysis:

  • Sample Preparation: Extract the drug from the plasma samples using a suitable method, such as protein precipitation or liquid-liquid extraction.

  • Quantification: Analyze the concentration of the chromanone derivative in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate the key pharmacokinetic parameters.

  • Parameters:

    • Cmax and Tmax: Determined directly from the plasma concentration-time profile.

    • AUC: Calculated using the linear trapezoidal rule.

    • t1/2: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

    • Clearance (CL) and Volume of Distribution (Vd): Calculated from the IV data.

    • Oral Bioavailability (F%): Calculated as (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

dot

Start Start: Acclimatized Rats Dosing Dosing (Oral or IV) Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis End End: Pharmacokinetic Profile PK_Analysis->End

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into the chromanone scaffold is a powerful tool for modulating the pharmacokinetic properties of drug candidates. As demonstrated by comparative data, fluorination can lead to significant improvements in metabolic stability, systemic exposure, and oral bioavailability. However, the effects of fluorination are highly dependent on the position and number of fluorine atoms, as well as the overall molecular context. Therefore, a thorough understanding of structure-pharmacokinetic relationships, guided by robust in vivo and in vitro experimental data, is essential for the successful design and development of novel fluorinated chromanone-based therapeutics. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Fluorochroman-4-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical process governed by stringent regulations to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Fluorochroman-4-one, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the chemical's properties and hazards is paramount. This compound, and its close structural analogs like 6-Fluorochroman-4-one, must be treated as hazardous chemical waste.[1][2] The first step in proper disposal is to characterize the waste according to regulatory definitions, primarily those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

Key Properties of Fluorochroman-4-one Waste:

  • Physical State: Typically a solid powder.[1][2]

  • Chemical Incompatibility: Reacts with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] This is a critical consideration for waste segregation.

  • Toxicity: While specific toxicity data for the 8-fluoro isomer is not detailed in the provided search results, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[5][6][7] Therefore, it must be handled as a toxic substance.

  • Hazardous Combustion Products: When incinerated, it can produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2]

Based on these characteristics, this compound waste must be managed as regulated hazardous waste. It cannot be disposed of in regular trash or via sanitary sewer (drain) disposal.[8][9]

PropertySpecificationCitation
Physical State Powder Solid[1][2]
Appearance Light yellow[1][2]
Primary Hazards Potential for skin, eye, and respiratory irritation.[6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2]
Regulatory Status Must be managed as hazardous waste under EPA RCRA guidelines.[3][4]
Prohibited Disposal Do NOT dispose of in sanitary sewers or regular trash. Evaporation is not a permitted disposal method.[9][10]
Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE protocols is non-negotiable when handling this compound waste. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of PPE to minimize chemical exposure.[11][12]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or degradation before use.[1]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[13]

  • Respiratory Protection: For handling bulk powder or in situations where dust may be generated, a particle filter respirator may be required. All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of dust.[2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing this compound waste within a laboratory setting, leading to its final disposal by a licensed professional service.

Segregation is the cornerstone of safe chemical waste management.[14][15] Improperly mixed chemicals can lead to violent reactions, fires, or the release of toxic gases.[16]

  • Action: Designate a specific waste container solely for this compound and other compatible halogenated organic solids.

  • Causality: Segregating this waste prevents accidental mixing with incompatible materials like strong acids, bases, or oxidizers, which could cause a dangerous chemical reaction.[2] It also ensures the waste stream is correctly identified for the disposal facility.

The integrity of the waste container is essential to prevent leaks and spills.[17]

  • Action: Select a container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass. The container must have a secure, leak-proof screw-top cap.[18]

  • Causality: Using a compatible and sealable container prevents the chemical from degrading the container material and ensures containment during storage and transport, mitigating exposure risk.[3] The container must be kept closed at all times except when adding waste.[3][16]

Accurate labeling is a strict regulatory requirement and is vital for safety and compliance.[9][19]

  • Action: As soon as the first quantity of waste is added, affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste" .[16]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[16]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[16]

    • The date when waste was first added to the container (the "accumulation start date").[16]

  • Causality: Proper labeling communicates the container's contents and associated dangers to all laboratory personnel and waste handlers, preventing accidental misuse or improper handling. It is also a key requirement for regulatory tracking under RCRA.[3]

Labs must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected for central storage.[16][19]

  • Action: Store the labeled waste container in a designated SAA, such as a secondary containment tray within a fume hood or a dedicated cabinet. This area must be under the direct control of laboratory personnel.

  • Causality: The SAA protocol ensures that hazardous waste is stored safely and securely, minimizing the risk of spills and unauthorized access.[20] Storing incompatible waste types in separate secondary containment within the SAA is also a critical safety measure.[20]

The final disposal of this compound must be conducted by a licensed hazardous waste management company.

  • Action: Once the waste container is full, or before the regulatory time limit for accumulation is reached, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[9]

  • Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18][21] EHS professionals are trained to manage this "cradle-to-grave" process, ensuring full compliance and environmental responsibility.[3] The most common disposal method for this type of waste is high-temperature incineration at a specialized facility equipped with scrubbers to neutralize hazardous combustion products like HF.[13][22]

Emergency Procedures: Spill Management

In the event of a spill, a prepared and immediate response is crucial to mitigate hazards.

  • Action for Small Spills (manageable by trained lab personnel):

    • Ensure the immediate area is alerted and secure.

    • Don appropriate PPE, including respiratory protection if dust is present.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the solid material into a designated hazardous waste container using spark-resistant tools. Avoid creating dust.[6][13]

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

    • Clean the spill area thoroughly.

  • Action for Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is any risk of fire.[13]

    • Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Process Visualization

The following diagram illustrates the decision-making and workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of This compound Waste sds Consult Safety Data Sheet (SDS) for Hazards & PPE start->sds Step 1 segregate Segregate into Halogenated Organic Solid Waste Stream ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe Step 2 ppe->segregate Step 3 container Use Compatible, Sealed Waste Container segregate->container contact_ehs Container Full? Contact EHS for Pickup label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazards & Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store store->contact_ehs disposal Professional Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal

Caption: A workflow diagram for the safe and compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluorochroman-4-one
Reactant of Route 2
8-Fluorochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.